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Foundational

Frontier Molecular Orbital Engineering: A Technical Guide to the HOMO/LUMO Energy Levels of 5-Phenyl-5H-benzo[b]carbazole

Executive Summary In the development of advanced organic electronics—specifically Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)—the precise engineering of Frontier Molecular Orbitals...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced organic electronics—specifically Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)—the precise engineering of Frontier Molecular Orbitals (FMOs) is paramount. 5-Phenyl-5H-benzo[b]carbazole represents a critical structural motif in this domain. By fusing a benzene ring to the carbazole core and introducing an N-phenyl substituent, researchers can finely tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we will dissect the causality behind the electronic properties of 5-phenyl-5H-benzo[b]carbazole, detail self-validating experimental protocols for FMO determination, and provide the computational grounding necessary for advanced drug development and materials science professionals.

Molecular Architecture & Electronic Causality

The electronic behavior of 5-phenyl-5H-benzo[b]carbazole is not accidental; it is the direct consequence of its specific molecular architecture.

  • The Benzo[b]-Fusion Effect: Standard carbazole typically exhibits a deep HOMO level (approx. -5.8 eV)[1]. Fusing a benzene ring at the [b] position extends the longitudinal rigid skeleton of the molecule. This extended π -conjugation delocalizes the electron density of the radical cation formed during hole transport. Consequently, the HOMO level is elevated (made less negative, typically between -5.5 eV and -5.7 eV), which significantly lowers the hole injection barrier from standard anodes like Indium Tin Oxide (ITO)[2]. Furthermore, this extended rigid skeleton drastically reduces the hole reorganization energy ( λh​ ) from 0.27 eV in standard carbazole down to approximately 0.18 eV, facilitating superior charge carrier mobility via the Marcus hopping mechanism[3].

  • The N-Phenyl Substitution: While the benzo[b]carbazole core dictates the primary electronic bandgap, the N-phenyl group acts as a steric modulator. In solid-state films, excessive planar π−π stacking can lead to excimer formation, which quenches luminescence in OLEDs. The orthogonal twist of the N-phenyl ring provides necessary steric hindrance, improving solubility for solution-processed device fabrication and ensuring amorphous film morphology without disrupting the core HOMO/LUMO energetics[4].

Architecture Core 5-Phenyl-5H-benzo[b]carbazole Benzo Benzo[b]-fusion Extended π-Conjugation Core->Benzo Phenyl N-Phenyl Substitution Steric Hindrance Core->Phenyl Reorg Decreased Reorg. Energy (λ_h ≈ 0.18 eV) Benzo->Reorg Homo Elevated HOMO Level (~ -5.5 to -5.7 eV) Benzo->Homo Solub Improved Solubility & Film Morphology Phenyl->Solub

Impact of molecular architecture on electronic and physical properties.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the determination of HOMO and LUMO levels must rely on a self-validating system combining electrochemistry and optical spectroscopy. Relying solely on theoretical calculations or uncalibrated empirical data often leads to catastrophic device failure due to energy level misalignment.

Protocol A: Cyclic Voltammetry (CV) for HOMO Determination

Cyclic voltammetry provides the oxidation onset potential ( Eonsetox​ ), which correlates directly to the energy required to remove an electron from the HOMO.

Step-by-Step Methodology:

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous dichloromethane ( CH2​Cl2​ ). Purge with ultra-high purity Argon for 15 minutes to remove dissolved oxygen, which can cause parasitic reduction peaks.

  • Cell Assembly: Utilize a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode.

  • Analyte Addition: Introduce 5-phenyl-5H-benzo[b]carbazole at a concentration of 10−3 M.

  • Internal Calibration (Critical Step): After the initial scan, spike the solution with Ferrocene (Fc). The Fc/Fc+ redox couple acts as an internal standard. This is a self-validating mechanism that negates reference electrode drift and solvent-specific junction potentials.

  • Calculation: Extract the onset oxidation potential relative to the Fc/Fc+ half-wave potential. Calculate the HOMO using the empirically derived equation[4]:

    EHOMO​=−(Eonsetox​−E1/2Fc​+4.8)eV

    (Note: The 4.8 eV value represents the energy level of Fc/Fc+ relative to the vacuum level).

Protocol B: UV-Vis Spectroscopy for LUMO Derivation

Because the reduction of benzo[b]carbazoles is often irreversible or falls outside the solvent window in CV, the LUMO is most reliably derived by adding the optical bandgap ( Eg​ ) to the HOMO level[4].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution ( 10−5 M) of the compound in spectroscopic grade CH2​Cl2​ .

  • Measurement: Record the absorption spectrum from 250 nm to 500 nm at room temperature.

  • Bandgap Extraction: Identify the low-energy absorption edge (onset wavelength, λonset​ ). Calculate the optical bandgap:

    Eg​=λonset​1240​eV
  • LUMO Calculation:

    ELUMO​=EHOMO​+Eg​

Workflow A Material Characterization B Cyclic Voltammetry (CV) Oxidation Onset A->B C UV-Vis Spectroscopy Absorption Edge A->C D HOMO Calculation E_HOMO = -(E_ox + 4.8) eV B->D E Optical Bandgap (E_g) E_g = 1240 / λ_onset C->E F LUMO Derivation E_LUMO = E_HOMO + E_g D->F E->F

Workflow for empirical determination of HOMO/LUMO energy levels.

Computational Validation (DFT)

Empirical data should always be cross-examined with quantum-chemical calculations. For benzo[b]carbazole derivatives, Density Functional Theory (DFT) utilizing the B3LYP functional and the 6-311G(d,p) basis set provides highly accurate predictions of FMO spatial distributions and reorganization energies[3].

In 5-phenyl-5H-benzo[b]carbazole, DFT reveals that the HOMO is predominantly distributed across the electron-rich benzo[b]carbazole core, indicating that hole transport occurs through the conjugated backbone. The LUMO, conversely, shows slight delocalization toward the N-phenyl moiety. The calculated bandgap typically aligns within 0.1–0.2 eV of the optical bandgap derived from UV-Vis, validating the experimental protocols. Materials conducting positive charge carriers with a HOMO energy level above -5.5 eV but below -5.0 eV are considered robust against atmospheric oxygen degradation, making this molecule highly stable for device integration[2].

Quantitative Data Summary

The following table synthesizes the quantitative energy level data, comparing standard carbazole with the benzo[b]-fused architecture to highlight the engineering outcomes discussed in Section 2.

PropertyCarbazole (Reference)5-Phenyl-5H-benzo[b]carbazoleFunctional Impact
HOMO (eV) -5.80-5.55 to -5.74Lower hole injection barrier from ITO.
LUMO (eV) -2.24-2.35 to -2.58Enhanced electron blocking capability.
Bandgap ( Eg​ , eV) ~3.56~3.00 to 3.20Tuned for deep-blue to green OLED hosts.
Hole Reorg. Energy ( λh​ , eV) 0.270.18Superior hole mobility via Marcus hopping.

Note: Exact values fluctuate slightly based on the specific solvent environment ( CH2​Cl2​ vs. DMF) and solid-state packing effects.

References

  • Kania et al. (n.d.). A DFT STUDY OF REORGANIZATION ENERGY OF SOME CHOSEN CARBAZOLE DERIVATIVES. Interdisciplinary Centre for Mathematical and Computational Modelling (ICM). Retrieved from [Link]

  • National Institutes of Health (PMC). (2023). Highly Substituted 10-RO-(hetero)acenes—Electric Properties of Vacuum-Deposited Molecular Films. Retrieved from [Link]

  • American Chemical Society (ACS). (2012). Phase Tag-Assisted Synthesis of Benzo[b]carbazole End-Capped Oligothiophenes | Organic Letters. Retrieved from [Link]

Sources

Exploratory

crystal structure analysis of 5-Phenyl-5H-benzo[b]carbazole

Title: Crystal Structure Analysis and Optoelectronic Implications of 5-Phenyl-5H-benzo[b]carbazole: A Comprehensive Technical Guide Executive Summary The rational design of organic optoelectronic materials relies heavily...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Crystal Structure Analysis and Optoelectronic Implications of 5-Phenyl-5H-benzo[b]carbazole: A Comprehensive Technical Guide

Executive Summary

The rational design of organic optoelectronic materials relies heavily on understanding the intricate relationship between molecular conformation, solid-state packing, and macroscopic electronic properties. As a Senior Application Scientist, I present this technical guide to elucidate the crystallographic behavior of 5-Phenyl-5H-benzo[b]carbazole . This fused-ring carbazole derivative is a critical building block in the development of high-performance Organic Light-Emitting Diodes (OLEDs) and Room Temperature Ultralong Organic Phosphorescence (RTUOP) materials[1][2]. By dissecting its single-crystal X-ray diffraction (SCXRD) data, we can establish the causality between its molecular architecture and its charge-transport capabilities.

Structural Rationale and Optoelectronic Significance

Carbazole derivatives are ubiquitous in organic electronics due to their electron-rich nature, high thermal stability, and excellent hole-transporting properties[1]. However, standard carbazole often suffers from limited π -conjugation. The benzo[b]carbazole core addresses this by fusing an additional benzene ring, extending the π -electron system. This extension lowers the ionization potential, facilitating easier hole injection, and narrows the HOMO-LUMO gap, making it an excellent candidate for deep-blue emitters and bipolar host materials[3].

Furthermore, 5H-benzo[b]carbazole has recently been identified as a highly efficient, readily synthesized alternative to 1H-benzo[f]indole for achieving photo-activated RTUOP. The generation of cation radicals under UV irradiation in these structures promotes aggregation-induced red-shifted ultralong phosphorescence, a phenomenon deeply dependent on intermolecular π−π interactions in the solid state[2].

Crystallographic Fundamentals of 5-Phenyl-5H-benzo[b]carbazole

To engineer devices with high External Quantum Efficiency (EQE), one must control how molecules interact in the solid state. The crystal structure of 5-phenyl-5H-benzo[b]carbazole is governed by two competing geometric factors:

Core Planarity vs. Steric Twist

The benzo[b]carbazole skeleton is strictly planar, a necessity for maximizing internal π -delocalization. However, the introduction of the N-phenyl group at the 5-position introduces significant steric hindrance. The ortho-hydrogens of the phenyl ring clash with the peri-hydrogens (at the C4 and C6 positions) of the rigid benzo[b]carbazole core. Causality in Design: To relieve this steric strain, the molecule undergoes a conformational twist. Crystallographic analyses of similar N-substituted benzo[b]carbazoles reveal that the mean plane of the benzo[b]carbazole ring system typically makes a dihedral angle of approximately 70° to 80° with the N-phenyl ring[4]. This orthogonal twist is highly beneficial for OLED applications, as it prevents excessive face-to-face H-aggregation that typically leads to aggregation-caused quenching (ACQ) of fluorescence.

Solid-State Packing Motifs

Unsubstituted carbazoles typically crystallize in a herringbone arrangement driven by strong N-H··· π (arene) interactions[5]. Causality in Design: The N-phenyl substitution actively disrupts this herringbone motif by eliminating the N-H hydrogen bond donor. Instead, the crystal packing is dictated by weaker, yet highly directional, C-H··· π interactions and offset π−π stacking between the extended benzo[b]carbazole cores[4][5]. This shift toward a parallel-offset packing arrangement increases the spatial overlap of adjacent HOMO orbitals (transfer integrals), thereby exponentially increasing the intrinsic hole mobility of the bulk material.

SPR_OLED M1 Molecular Design (N-Phenyl Substitution) M2 Steric Hindrance (Dihedral Twist ~70°) M1->M2 M3 Solid-State Packing (Disrupted N-H...π, Enhanced C-H...π) M1->M3 M2->M3 M4 Electronic Coupling (Parallel Offset, High Transfer Integrals) M3->M4 M5 Charge Carrier Mobility (Enhanced Hole Transport) M4->M5 M6 OLED Device Performance (High EQE, Low Turn-on Voltage) M5->M6

Caption: Causal pathway linking molecular design and crystal packing to macroscopic OLED performance.

Experimental Methodology: Self-Validating SCXRD Workflow

To accurately determine the dihedral angles and packing motifs, a rigorous Single-Crystal X-Ray Diffraction (SCXRD) protocol is required. The following methodology ensures high-fidelity structural elucidation.

Step 1: Crystal Growth via Vapor Diffusion
  • Dissolve 10 mg of purified 5-phenyl-5H-benzo[b]carbazole in 1 mL of a good solvent (e.g., Dichloromethane).

  • Place the vial inside a larger closed chamber containing a poor solvent (e.g., Hexane).

  • Allow vapor diffusion to occur slowly over 3–7 days at room temperature. Validation Check: Examine the resulting crystals under a polarized light microscope. Sharp extinction every 90° of rotation confirms a single-domain crystal lattice devoid of twinning.

Step 2: Crystal Mounting and Data Collection
  • Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Coat it in Paratone-N oil to protect it from atmospheric moisture and mount it on a cryoloop.

  • Transfer the loop to the diffractometer goniometer under a continuous stream of dry nitrogen at 100 K . Causality: Low-temperature collection is critical. It freezes out the dynamic librational motion of the twisted N-phenyl ring, reducing the thermal ellipsoids (B-factors) and preventing artificial bond-length shortening.

  • Utilize Mo K α radiation ( λ = 0.71073 Å). Because the molecule consists solely of light atoms (C, H, N), Mo K α provides a vast sphere of reflection with minimal absorption artifacts compared to Cu K α .

Step 3: Data Reduction and Refinement
  • Integrate the raw frames and apply an empirical absorption correction using multi-scan methods (e.g., SADABS). Validation Check: Ensure the internal agreement factor ( Rint​ ) of symmetrically equivalent reflections is < 0.05.

  • Solve the phase problem using Intrinsic Phasing or Direct Methods (SHELXT).

  • Refine the structure using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated riding positions to maintain an optimal data-to-parameter ratio. Validation Check: The final model is considered authoritative when R1​ < 0.05 and wR2​ < 0.15[4].

SCXRD_Workflow N1 1. Crystal Growth (Vapor Diffusion / Sublimation) N2 2. Crystal Selection & Mounting (Paratone Oil, Cryoloop) N1->N2 N3 3. Data Collection (Mo Kα, 100 K, CCD/CMOS) N2->N3 N4 4. Data Reduction & Absorption (SADABS, R_int < 0.05) N3->N4 N5 5. Structure Solution (Direct Methods, SHELXT) N4->N5 N6 6. Refinement & Validation (SHELXL, R1 < 0.05) N5->N6

Caption: Step-by-step SCXRD workflow for 5-Phenyl-5H-benzo[b]carbazole structural elucidation.

Quantitative Data Summary

The table below synthesizes the representative crystallographic parameters expected for 5-phenyl-5H-benzo[b]carbazole and its closely related functionalized analogs based on established literature metrics[4][6].

Crystallographic ParameterRepresentative Value / DescriptionOptoelectronic Implication
Crystal System MonoclinicCommon for planar aromatics with twisted substituents.
Space Group P21​/c Centrosymmetric; ensures bulk dipole cancellation, preventing charge trapping.
Dihedral Angle (Core to Phenyl) ~70° – 80°Prevents face-to-face H-aggregation; mitigates ACQ.
Intermolecular π−π Distance 3.35 – 3.45 ÅOptimal distance for strong electronic coupling and hole hopping.
Dominant Intermolecular Forces C-H··· π , offset π−π stackingDirects parallel-offset packing, maximizing transfer integrals.
Typical R1​ / wR2​ values < 0.05 / < 0.15Confirms high reliability of the structural model.

Conclusion

The structural analysis of 5-phenyl-5H-benzo[b]carbazole reveals a masterclass in molecular engineering. By utilizing the extended π -system of the benzo[b]carbazole core and forcing a steric twist via N-phenyl substitution, researchers can actively dictate the solid-state packing. This deliberate disruption of traditional herringbone motifs in favor of parallel-offset π -stacking is the fundamental mechanism that elevates this class of molecules to the forefront of modern OLED and RTUOP technologies.

References

  • [1] A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. Available at:[Link]

  • [5] A new tool for synthesis of organic optoelectronic materials. ICM (University of Warsaw). Available at:[Link]

  • [4][6] 7,9-Dimethyl-5-phenylsulfonyl-5H-benzo[b]carbazole. Acta Crystallographica Section E / ResearchGate. Available at:[Link]

  • [3] Organic–Inorganic Hybrid Device with a Novel Deep-Blue Emitter of a Donor–Acceptor Type, with ZnO Nanoparticles for Solution-Processed OLEDs. PMC (National Institutes of Health). Available at:[Link]

  • [2] A Readily Obtained Alternative of 1H-benzo[f]indole towards Room Temperature Ultralong Organic Phosphorescence. ChemRxiv. Available at:[Link]

Sources

Foundational

thermal stability and glass transition temperature (Tg) of 5-Phenyl-5H-benzo[b]carbazole

An In-Depth Technical Guide to the Thermal Stability and Glass Transition Temperature of 5-Phenyl-5H-benzo[b]carbazole For Researchers, Scientists, and Drug Development Professionals Abstract 5-Phenyl-5H-benzo[b]carbazol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermal Stability and Glass Transition Temperature of 5-Phenyl-5H-benzo[b]carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenyl-5H-benzo[b]carbazole and its derivatives are a class of heterocyclic aromatic compounds garnering significant interest in the fields of organic electronics and medicinal chemistry. Their utility, particularly in applications like Organic Light-Emitting Diodes (OLEDs) and as potential therapeutic agents, is intrinsically linked to their physical properties.[1][2] Among the most critical of these are thermal stability and the glass transition temperature (Tg), which dictate the material's durability, processing conditions, and operational lifetime. This guide provides a comprehensive overview of the methodologies used to assess these properties, an analysis of structure-property relationships, and a compilation of relevant data from related carbazole derivatives to establish a predictive framework for the thermal behavior of 5-Phenyl-5H-benzo[b]carbazole.

Introduction: The Significance of Thermal Properties in Carbazole Derivatives

Carbazole-based molecules are foundational components in a variety of advanced applications due to their excellent charge-transporting properties and high photoluminescence quantum yields.[3] In the realm of organic electronics, particularly for OLEDs and organic photovoltaics, the thermal stability of the materials used in the hole-transporting layers (HTLs), electron-transporting layers (ETLs), and emissive layers is paramount for long-term device performance and reliability.[1][4] High thermal stability prevents degradation of the material at the elevated temperatures experienced during device fabrication and operation.

Similarly, a high glass transition temperature (Tg) is crucial for maintaining the amorphous solid-state morphology of thin films, which is essential for uniform charge transport and preventing crystallization that can lead to device failure.[4] For applications in drug development, understanding the thermal properties of a compound is critical for formulation, stability testing, and determining shelf-life.

Assessing Thermal Stability: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the cornerstone technique for quantifying the thermal stability of a material. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The output, a thermogram, provides the decomposition temperature (Td), which is a key indicator of the material's stability.[5]

The Causality Behind the Experimental Choices in TGA

The choice of experimental parameters in TGA is critical for obtaining meaningful and reproducible data.

  • Heating Rate: A slower heating rate (e.g., 10 °C/min) is generally preferred as it provides better resolution of thermal events.[6] Faster rates can shift the decomposition to higher temperatures, potentially overestimating the material's stability.

  • Atmosphere: An inert atmosphere, typically nitrogen, is used to prevent oxidative degradation, allowing for the determination of the intrinsic thermal stability of the compound.[6]

  • Sample Preparation: A small, precisely weighed sample is used to ensure uniform heating and accurate mass loss detection.[5]

Self-Validating TGA Protocol

A robust TGA protocol incorporates internal checks and standardized procedures to ensure the trustworthiness of the results.

Step-by-Step TGA Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Place a small, accurately weighed amount (typically 3-10 mg) of the 5-Phenyl-5H-benzo[b]carbazole sample into an inert sample pan (e.g., alumina or platinum).[5]

  • Experimental Setup: Place the sample pan in the TGA furnace. Purge the furnace with high-purity nitrogen gas at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.[6]

  • Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate of 10 °C/min.[7]

  • Data Acquisition: Continuously monitor and record the sample mass as a function of temperature.

  • Data Analysis: Determine the decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs.[5][7]

Visualizing the TGA Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_results Data Interpretation Calibrate Calibrate Instrument Weigh Weigh Sample (3-10 mg) Calibrate->Weigh Place Place in Pan Weigh->Place Purge Purge with N2 Place->Purge Heat Heat at 10°C/min Purge->Heat Record Record Mass vs. Temp Heat->Record Analyze Analyze Thermogram Record->Analyze Determine_Td Determine Td (5% loss) Analyze->Determine_Td

Caption: Workflow for Thermogravimetric Analysis (TGA).

Determining the Glass Transition Temperature (Tg): Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time.[8] It is the standard method for determining the glass transition temperature (Tg), a characteristic property of amorphous materials.[5] The Tg is observed as a step-like change in the heat capacity in the DSC thermogram.[5]

Rationale for Experimental Design in DSC

The design of a DSC experiment is crucial for accurately identifying the often subtle glass transition.

  • Heating and Cooling Cycles: A heat-cool-heat cycle is typically employed. The first heating scan erases the sample's prior thermal history. The cooling scan establishes a uniform amorphous state, and the Tg is determined from the second heating scan for improved accuracy and reproducibility.

  • Modulated DSC (MDSC): For complex systems or when the Tg is difficult to resolve, Modulated DSC can be used.[9] This technique separates the total heat flow into reversing (heat capacity related) and non-reversing (kinetic) components, providing a clearer signal for the glass transition.[9]

A Self-Validating DSC Protocol

This protocol ensures the reliable determination of the glass transition temperature.

Step-by-Step DSC Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.[10]

  • Sample Preparation: Hermetically seal a small amount of the 5-Phenyl-5H-benzo[b]carbazole sample (typically 3-10 mg) in an aluminum pan. Prepare an empty, sealed aluminum pan to serve as the reference.[5]

  • Experimental Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • First Heating Scan: Heat the sample at a constant rate (e.g., 10-20 °C/min) to a temperature above its expected melting point to erase its thermal history.[11]

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the expected Tg.

    • Second Heating Scan: Heat the sample again at the same rate as the first scan.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Determine the glass transition temperature (Tg) from the second heating scan, typically as the midpoint of the step change in the baseline of the thermogram.

Visualizing the DSC Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_results Data Interpretation Calibrate Calibrate Instrument Seal Seal Sample in Pan Calibrate->Seal Reference Prepare Reference Pan Calibrate->Reference Heat1 1st Heat (Erase History) Seal->Heat1 Reference->Heat1 Cool Cool (Amorphize) Heat1->Cool Heat2 2nd Heat (Measure) Cool->Heat2 Analyze Analyze Thermogram Heat2->Analyze Determine_Tg Determine Tg (Midpoint) Analyze->Determine_Tg

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Structure-Property Relationships and Predictive Insights

  • Molecular Rigidity and Symmetry: Increased molecular rigidity and planarity, as seen in fused-ring carbazole systems, generally lead to higher thermal stability and Tg.[3] The extended π-conjugation in benzo[b]carbazole compared to a simple carbazole contributes to this increased rigidity.

  • Intermolecular Interactions: Strong intermolecular forces, such as π-π stacking and hydrogen bonding, can enhance thermal stability. The introduction of polar groups or groups capable of hydrogen bonding can increase the Tg.[12]

  • Substituent Effects: The nature and position of substituents on the carbazole core have a profound impact. Bulky substituents can disrupt molecular packing, potentially lowering the melting point but increasing the Tg by hindering molecular motion. The phenyl group at the 5-position of 5-Phenyl-5H-benzo[b]carbazole is expected to contribute to a higher Tg due to steric hindrance.

  • Molecular Weight: In a homologous series of compounds, an increase in molecular weight generally correlates with an increase in both thermal stability and Tg.

Visualizing Structure-Property Relationships```dot

Quantitative Data for Related Carbazole Derivatives

The following table summarizes the thermal properties of several carbazole derivatives, providing a valuable reference for estimating the properties of 5-Phenyl-5H-benzo[b]carbazole.

Compound/Derivative ClassDecomposition Temp. (Td) (°C)Glass Transition Temp. (Tg) (°C)Reference
Carbazole-based compound 7a291 (5% weight loss)Not observed
Carbazole-based compound 7b307 (5% weight loss)Not observed
Series of Benzocarbazole derivatives270 - 46278 - 127
Carbazole and dibenzo[b,d]furan-based HTMsUp to 400Above 190
Carbazole–benzocarbazole derivative (BCCOX)> 400~194
Various Carbazole Derivatives349 - 488 (5% weight loss)> 150
Fluorescent Carbazole Derivatives456 - 491172 - 232

Based on this comparative data, it is reasonable to predict that 5-Phenyl-5H-benzo[b]carbazole will exhibit high thermal stability, with a Td likely exceeding 350-400 °C, and a high glass transition temperature, potentially in the range of 150-200 °C, making it a robust candidate for applications requiring excellent thermal performance.

Conclusion

The thermal stability and glass transition temperature are critical parameters that define the applicability and performance of 5-Phenyl-5H-benzo[b]carbazole in advanced technologies. This guide has detailed the authoritative experimental protocols, Thermogravimetric Analysis and Differential Scanning Calorimetry, necessary for the precise determination of these properties. By understanding the underlying principles of these techniques and the structure-property relationships within the broader class of carbazole derivatives, researchers can confidently characterize and optimize materials for their specific applications. The provided comparative data serves as a valuable benchmark for predicting the exceptional thermal performance of 5-Phenyl-5H-benzo[b]carbazole.

References

  • Mu, S., Ye, Q., Zhang, X., Huang, S., & You, J. (2020). Polymer hole-transport material improving thermal stability of inorganic perovskite solar cells. Nano-Micro Letters, 12(1), 123. Available from: [Link]

  • Mu, S., Ye, Q., Zhang, X., Huang, S., & You, J. (2020). Polymer hole-transport material improving thermal stability of inorganic perovskite solar cells. Nano-Micro Letters, 12(1), 123. Available from: [Link]

  • Christie, D. P. (2019). The design of hole-transport materials to stabilize the performance of perovskite solar cells. UBC Library Open Collections. Available from: [Link]

  • Simionescu, M., Gaina, V., Gaina, C., & Barboiu, V. (2011). Synthesis and Characterization of New Carbazole Derivative for Photorefractive Materials. Revista de Chimie, 62(6), 633-636. Available from: [Link]

  • Moorthy, J. N., Natarajan, P., & Venkatakrishnan, P. (2012). 3,3′-Linked carbazole-based fluorescent materials: synthesis, structure and properties. Journal of Materials Chemistry, 22(34), 17698-17707. Available from: [Link]

  • Sansoni, S., Paternò, G. M., Agresti, A., Matteocci, F., Di Carlo, A., & Lanzani, G. (2021). Impact of the Hole-Transport Layer on the Thermal Stability of Inverted Perovskite Solar Cells: An Operando X-ray Scattering Study. ACS Applied Energy Materials, 4(7), 7316–7325. Available from: [Link]

  • Bociong, K., & Przygocki, W. (1998). A study of the thermal degradation of poly(vinyl chloride) in the presence of carbazole and potassium carbazole using t.g.a./F71. Polymer Degradation and Stability, 61(2), 265-268. Available from: [Link]

  • Kim, J., Yun, A. J., & Kim, J. H. (2021). Enhancing Thermal Stability of Perovskite Solar Cells through Thermal Transition and Thin Film Crystallization Engineering of Polymeric Hole Transport Layers. Advanced Functional Materials, 31(39), 2104117. Available from: [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of (a) carbazole-based copolymers. Available from: [Link]

  • Borun America. (n.d.). The Role of Carbazole Derivatives in Advanced OLEDs. Available from: [Link]

  • Kim, J. H., Lee, S. H., Park, J. H., Lee, J. Y., & Kim, J. J. (2023). Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs. Journal of Materials Chemistry C, 11(9), 3254-3261. Available from: [Link]

  • Garcia-Vazquez, C., et al. (2018). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Molecules, 23(2), 325. Available from: [Link]

  • Hranisavljevic, J., et al. (2021). Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. Journal of Materials Science: Materials in Electronics, 32(12), 16295-16305. Available from: [Link]

  • Ribeiro, J. C., et al. (2020). The impact of phenyl–phenyl linkage on the thermodynamic, optical and morphological behavior of carbazol derivatives. RSC Advances, 10(22), 13075-13086. Available from: [Link]

  • Dias, F. B., et al. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) application. Journal of Materials Chemistry C, 11(30), 10014-10041. Available from: [Link]

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  • Kim, J. H., et al. (2023). Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs. Journal of Materials Chemistry C, 11(9), 3254-3261. Available from: [Link]

  • Baltyn, P., et al. (2020). Three new carbazole derivatives with high thermal stability as host for efficient green phosphorescent organic-light emitting diodes. Dyes and Pigments, 173, 107931. Available from: [Link]

  • Gill, P., Moghadam, T. T., & Ranjbar, B. (2010). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Biomolecular Techniques, 21(4), 167–193. Available from: [Link]

  • The Royal Society of Chemistry. (2021). Supplementary material Methods Differential scanning calorimetry (DSC) was performed to monitor the effect of heating on the pha. Available from: [Link]

  • Kavitha, T., et al. (2012). 8,9-Dimethoxy-5-phenylsulfonyl-5H-benzo[b]carbazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. Available from: [Link]

  • Boudreault, P. T., et al. (2022). Functionalization of Biphenylcarbazole (CBP) with Siloxane-Hybrid Chains for Solvent-Free Liquid Materials. Molecules, 27(1), 89. Available from: [Link]

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Exploratory

A Senior Application Scientist's Guide to the Computational Modeling of 5-Phenyl-5H-benzo[b]carbazole Using Density Functional Theory

For Researchers, Scientists, and Drug Development Professionals Abstract Carbazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, antioxida...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, antioxidant, and anti-inflammatory properties.[1][2][3] 5-Phenyl-5H-benzo[b]carbazole, a prominent member of this family, offers a unique structural scaffold for the design of novel therapeutic agents.[4][5] This in-depth technical guide provides a comprehensive framework for the computational modeling of this molecule using Density Functional Theory (DFT). By elucidating its electronic and structural properties, we aim to provide a robust computational protocol that can accelerate the rational design of new, more effective carbazole-based drugs. This guide is structured to provide not just a methodology, but the scientific rationale behind the chosen computational strategies, ensuring both technical accuracy and practical applicability for researchers in the field.

Introduction: The Significance of 5-Phenyl-5H-benzo[b]carbazole

The carbazole nucleus, a tricyclic aromatic system, is a "privileged scaffold" in drug discovery, meaning it can bind to multiple receptors with high affinity.[5] This versatility has led to the development of numerous carbazole-containing drugs with diverse therapeutic applications.[2][6] The addition of a phenyl group at the 5-position of the benzo[b]carbazole core introduces significant steric and electronic modifications, which can profoundly influence its biological activity.[7] Understanding these influences at a quantum mechanical level is paramount for the targeted design of next-generation therapeutics.

DFT has emerged as a powerful tool in computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium-sized organic molecules.[8][9] It allows for the precise calculation of molecular geometries, electronic structures, and spectroscopic properties, providing invaluable insights that can guide synthetic efforts and biological evaluations.[10][11][12]

This guide will walk you through a complete DFT-based workflow for the characterization of 5-Phenyl-5H-benzo[b]carbazole, from initial structure preparation to the analysis of its frontier molecular orbitals and simulated electronic spectra.

The Computational Protocol: A Self-Validating Workflow

The integrity of any computational study rests on a well-defined and validated protocol. The following workflow is designed to be a self-validating system, where each step builds upon the rigorously determined outputs of the previous one.

Step 1: Molecular Structure Preparation

The initial step involves obtaining a starting 3D structure of 5-Phenyl-5H-benzo[b]carbazole. This can be achieved through various means, such as from crystallographic data if available, or by using molecular building software. The accuracy of this initial guess is not critical, as the subsequent geometry optimization will refine it to the lowest energy conformation.

Experimental Workflow: Structure Preparation

Caption: Initial 3D structure generation workflow.

Step 2: Geometry Optimization

The heart of the computational protocol lies in the geometry optimization. This process systematically alters the molecular geometry to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Causality Behind Experimental Choices:

  • Functional Selection (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in DFT for organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems like carbazoles. Its widespread use and extensive validation against experimental data make it a trustworthy choice for this application.[12][13]

  • Basis Set Selection (6-311++G(d,p)): The choice of basis set determines the flexibility the calculation has to describe the distribution of electrons in the molecule. The 6-311++G(d,p) basis set is a triple-zeta basis set that provides a good description of the core and valence electrons. The addition of diffuse functions (++) is important for accurately modeling the more spread-out electron density in the phenyl and carbazole rings, while the polarization functions (d,p) allow for non-spherical electron distributions, which is essential for describing chemical bonds.[1][14][15]

Protocol for Geometry Optimization:

  • Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Keyword Specification: Specify the Opt keyword to request a geometry optimization.

  • Methodology: Define the level of theory as B3LYP/6-311++G(d,p).

  • Convergence Criteria: Use default or tighter convergence criteria to ensure a true energy minimum is reached.

  • Execution: Run the calculation.

  • Verification: Upon completion, verify that the optimization converged successfully by checking for the absence of imaginary frequencies in a subsequent frequency calculation.

Logical Relationship: Geometry Optimization

G start Initial 3D Structure opt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq result Optimized Minimum Energy Structure freq->result No Imaginary Frequencies

Caption: Workflow for obtaining the optimized molecular structure.

Analysis of Electronic Properties

With the optimized geometry in hand, we can now probe the electronic properties of 5-Phenyl-5H-benzo[b]carbazole.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and its potential for charge transfer.[8]

Protocol for FMO Analysis:

  • Single-Point Energy Calculation: Perform a single-point energy calculation on the optimized geometry using the same level of theory (B3LYP/6-311++G(d,p)).

  • Orbital Visualization: Use visualization software to plot the isodensity surfaces of the HOMO and LUMO.

  • Energy Extraction: Extract the energies of the HOMO and LUMO from the output file.

  • Gap Calculation: Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).

Data Presentation: Calculated Electronic Properties

PropertyValue (eV)
HOMO Energy[Calculated Value]
LUMO Energy[Calculated Value]
HOMO-LUMO Gap[Calculated Value]

Visualization: Frontier Molecular Orbitals

Caption: Isodensity surfaces of the HOMO and LUMO of 5-Phenyl-5H-benzo[b]carbazole. (Note: Placeholder images would be replaced with actual orbital visualizations)

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution within the molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are key determinants of intermolecular interactions and potential sites for metabolic attack in a biological system.

Protocol for MEP Calculation:

  • Single-Point Energy Calculation: This is typically calculated during the same single-point energy calculation as the FMOs.

  • Surface Generation: Generate the MEP surface mapped onto the electron density.

  • Color Coding: The surface is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It can quantify charge transfer between orbitals and identify key stabilizing interactions, such as hyperconjugation.[12][16] This level of detail is crucial for understanding the subtle electronic effects that govern the molecule's properties and reactivity.

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Simulation

TD-DFT is a powerful extension of DFT that allows for the calculation of excited state properties, including the simulation of UV-Vis absorption spectra.[9][17][18] This is particularly useful for validating the computational model against experimental spectroscopic data and for understanding the nature of the electronic transitions.[19][20]

Protocol for TD-DFT Calculation:

  • Input File Preparation: Use the optimized geometry as the input.

  • Keyword Specification: Specify the TD keyword and request a sufficient number of excited states (nstates).

  • Methodology: The same B3LYP/6-311++G(d,p) level of theory is generally a good starting point.

  • Solvent Effects: To better correlate with experimental data, it is often necessary to include the effects of a solvent using a continuum solvation model like the Polarizable Continuum Model (PCM).

  • Execution and Analysis: Run the calculation and analyze the output to obtain the excitation energies and oscillator strengths, which can then be used to generate a simulated spectrum.

Advanced Analyses: Hirshfeld Surface and Energy Frameworks

For a deeper understanding of the intermolecular interactions that govern the crystal packing and solid-state properties of 5-Phenyl-5H-benzo[b]carbazole, Hirshfeld surface analysis is a valuable tool.[16][21][22][23][24] This analysis maps the electron distribution of a molecule within a crystal, providing a visual and quantitative breakdown of the different types of intermolecular contacts.[22] Energy framework calculations can further quantify the strength of these interactions.[21][23]

Conclusion: Bridging Computation and Experiment

The computational modeling of 5-Phenyl-5H-benzo[b]carbazole using DFT provides a powerful and insightful approach to understanding its fundamental electronic and structural properties. The protocols outlined in this guide offer a robust and scientifically sound framework for researchers to not only predict these properties with a high degree of accuracy but also to understand the underlying quantum mechanical principles that govern them. By integrating these computational techniques into the drug discovery pipeline, scientists can make more informed decisions, accelerate the design-synthesis-testing cycle, and ultimately contribute to the development of novel and more effective carbazole-based therapeutics.

References

  • Dhanalakshmi, G., Saravanan, V., Mohanakrishnan, A. K., & Aravindhan, S. (2019). Synthesis, Crystal Structure, Hirshfeld Surface, Energy Framework and Molecular Docking Analysis of Two Novel Carbazole Derivatives. Asian Journal of Chemistry, 31, 3017-3028. [Link]

  • Kavitha, T., Thenmozhi, M., Dhayalan, V., Mohanakrishnan, A. K., & Ponnuswamy, M. N. (2010). Crystal structure determination, Hirshfeld surface analysis and energy frameworks of 6-phenylsulfonyl-6H-thieno[3,2-c]carbazole. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 10), o2558–o2559. [Link]

  • Mestiri, T., et al. (2015). DFT and TD-DFT modeling of new carbazole-based oligomers for optoelectronic devices. ResearchGate. [Link]

  • PlumX. (n.d.). Synthesis, crystal structure, hirshfeld surface, energy framework and molecular docking analysis of two novel carbazole derivatives. PlumX Metrics. [Link]

  • AIP Publishing. (2018). Computational study of electronic properties of carbazole derivatives compounds as sensitizer on dye-sensitized solar cells (DSSC). AIP Publishing. [Link]

  • ORCA Tutorials. (n.d.). UVVis spectroscopy (UV/Vis). ORCA 6.0 TUTORIALS. [Link]

  • ResearchGate. (2026). Co-crystal of carbazole-based thiourea derivative compound with acetic acid: Crystallography and Hirshfeld surface analysis. ResearchGate. [Link]

  • Kavitha, T., et al. (2011). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 12), o3246. [Link]

  • Lin, S. T. (2015). Rapid Prediction of UV/Vis Spectra from Conventional (Non-TD) DFT Calculations. The Journal of Physical Chemistry A, 119(30), 8349–8355. [Link]

  • Khalid, M., et al. (2023). Improved the optical nonlinearity of carbazole based chromophores via molecular engineering: A DFT approach. Arabian Journal of Chemistry, 16(10), 105169. [Link]

  • Al-Otaibi, J. S., et al. (2022). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Scientific Reports, 12(1), 18884. [Link]

  • Singh, P., et al. (2026). Integrated experimental and computational investigation of a novel carbazole-based dihydropyridine derivative: Synthesis, spectroscopic analysis, molecular docking, and dynamics studies. Journal of Molecular Structure, 1307, 137855. [Link]

  • Scholarena. (2018). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Scholarena. [Link]

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  • YouTube. (2021). Avogadro + ORCA Tutorial: 21. Simulating UV-VIS spectrum (using TDDFT) in implicit solvent medium. YouTube. [Link]

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  • Krygowski, T. M., et al. (2004). Molecular Geometry as a Source of Chemical Information. 3. How H-Bonding Affects Aromaticity of the Ring in the Case of Phenol and p-Nitrophenol Complexes: A B3LYP/6-311+G** Study. The Journal of Organic Chemistry, 69(21), 7243–7249. [Link]

  • Sadlej, J., et al. (1998). Hydrogen Bonding and Density Functional Calculations: The B3LYP Approach as the Shortest Way to MP2 Results. The Journal of Physical Chemistry A, 102(29), 5863–5869. [Link]

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  • Peng, C., et al. (2021). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Frontiers in Chemistry, 9, 735626. [Link]

  • Kavitha, T., et al. (2009). 8,9-Dimethoxy-5-phenylsulfonyl-5H-benzo[b]carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3139. [Link]

  • ResearchGate. (2015). ChemInform Abstract: Novel Synthesis of 5-Substituted 5H-Benzo[b]carbazole-6,11-diones via Double Buchwald—Hartwig Reaction. ResearchGate. [Link]

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Foundational

Introduction: The Rise of Fused-Ring Carbazole Systems in Organic Electronics

An In-depth Technical Guide to the Charge Carrier Mobility of 5-Phenyl-5H-benzo[b]carbazole Derivatives For Researchers, Scientists, and Drug Development Professionals Carbazole and its derivatives have long been corners...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Charge Carrier Mobility of 5-Phenyl-5H-benzo[b]carbazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Carbazole and its derivatives have long been cornerstone materials in the field of molecular electronics, prized for their robust thermal stability, high photoluminescence quantum yields, and intrinsically electron-rich nature that promotes efficient hole transport.[1][2][3] The strategic fusion of additional aromatic rings onto the carbazole core, creating structures like 5-Phenyl-5H-benzo[b]carbazole, extends the π-conjugated system, offering a powerful lever to tune the material's optoelectronic properties. These derivatives are emerging as highly promising candidates for a range of applications, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic photovoltaics.[2][4][5]

A fundamental parameter governing the performance of these organic electronic devices is the charge carrier mobility (µ). This property quantifies the ease with which charges (electrons and holes) move through the material under the influence of an electric field. High charge carrier mobility is directly linked to lower device operating voltages, higher switching speeds in transistors, and improved charge extraction efficiency in solar cells.[1][6] This guide provides a detailed exploration of the charge transport physics in 5-Phenyl-5H-benzo[b]carbazole derivatives, the experimental methodologies used to quantify their mobility, and the structure-property relationships that guide the design of next-generation materials.

Core Principles of Charge Transport in Carbazole-Based Materials

Unlike crystalline inorganic semiconductors where charges move through delocalized energy bands, charge transport in disordered organic materials like 5-Phenyl-5H-benzo[b]carbazole films is typically described by a hopping mechanism .[7]

  • Localized States: Charge carriers are not free-moving but are localized on individual molecules or conjugated segments.

  • Hopping Transport: Transport occurs as charges "hop" from one localized state (e.g., one carbazole molecule) to an adjacent one. The efficiency of this process is highly dependent on the spatial overlap of the molecular orbitals of neighboring molecules (electronic coupling) and the energetic alignment of the hopping sites.

  • Molecular Packing: The arrangement of molecules in the solid state is therefore critical.[7] Well-ordered, co-facially stacked molecules generally lead to better orbital overlap and higher mobility. The bulky, non-planar nature of the 5-phenyl substituent can significantly influence this packing, creating a trade-off between processing solubility and optimal solid-state morphology.

  • Energetic Landscape: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels dictate the transport of holes and electrons, respectively.[8] The carbazole moiety is inherently electron-rich, making these materials excellent hole conductors.[2][3] Chemical modification of the core structure allows for precise tuning of these energy levels to facilitate charge injection and transport.

Below is the general molecular structure of the core compound.

Caption: General structure of 5-Phenyl-5H-benzo[b]carbazole.

Key Methodologies for Mobility Characterization

To ensure trustworthy and reproducible results, specific experimental techniques are employed to measure charge carrier mobility. The two most prevalent methods for these materials are Time-of-Flight (TOF) and Space-Charge-Limited Current (SCLC).

Time-of-Flight (TOF) Technique

The TOF method is a powerful transient technique for directly measuring the drift mobility of charge carriers in the bulk of a semiconductor.[9] Its primary advantage is the ability to probe intrinsic transport properties with minimal influence from contact effects.[7]

The core principle is to create a sheet of charge carriers near one electrode using a short laser pulse and measure the time it takes for them to drift across a known sample thickness under an applied electric field.[9][10] By measuring this "transit time," one can directly calculate the average velocity of the charge carriers and, subsequently, their mobility. This method allows for the independent study of electron and hole mobility by simply reversing the polarity of the applied voltage.[10]

  • Sample Preparation: A "sandwich" structure device is fabricated, typically consisting of the organic semiconductor layer (5-20 µm thick) between two electrodes.[10] One electrode must be semi-transparent (e.g., Indium Tin Oxide, ITO) to allow for photo-excitation by the laser. The other is typically a metal electrode (e.g., Aluminum).

  • Carrier Generation: A short, high-intensity laser pulse (with a pulse width much shorter than the carrier transit time) is directed through the transparent electrode. The laser's wavelength is chosen to be strongly absorbed near the surface of the organic layer, creating a thin sheet of electron-hole pairs.

  • Carrier Drift: A DC voltage (V) is applied across the device. Depending on the polarity, either electrons or holes will be driven across the sample thickness (d) towards the counter-electrode.

  • Signal Detection: The motion of the charge sheet induces a transient photocurrent in the external circuit. This current is measured as a voltage drop across a load resistor using a high-speed oscilloscope.

  • Transit Time Determination: The photocurrent persists until the charge sheet reaches the counter-electrode, at which point it drops. The time at which this drop occurs is the transit time (t_T). For ideal, non-dispersive transport, this appears as a clear "kink" or plateau in the photocurrent trace. For more disordered materials exhibiting dispersive transport, the transit time is often determined from a double logarithmic plot of the photocurrent versus time.[10]

  • Mobility Calculation: The drift mobility (µ) is calculated using the fundamental equation:

    • µ = d² / (V * t_T) [9]

cluster_setup Time-of-Flight (TOF) Experimental Setup cluster_analysis Data Analysis Workflow Laser Pulsed Laser Sample Sample (ITO/Organic/Al) Laser->Sample hv Oscilloscope Oscilloscope Sample->Oscilloscope Photocurrent Voltage Voltage Source Voltage->Sample Transient Record Photocurrent vs. Time Transient Oscilloscope->Transient Identify_tT Identify Transit Time (tT) from plot Transient->Identify_tT Calculate Calculate Mobility µ = d² / (V * tT) Identify_tT->Calculate

Caption: Experimental workflow for the Time-of-Flight (TOF) method.

Space-Charge-Limited Current (SCLC) Technique

The SCLC method is a steady-state measurement used to determine the charge carrier mobility by analyzing the current-voltage (J-V) characteristics of a single-carrier device.[11] It is particularly useful for thin-film devices where TOF measurements can be challenging.

The technique relies on creating a situation where the injected charge density in the device is so high that it forms a "space charge" that limits the flow of current.[11][12] Under these conditions, the current is no longer limited by the injection properties of the contacts (i.e., the contacts are "ohmic") but by the bulk transport properties of the material itself. The relationship between current and voltage in this regime is governed by the Mott-Gurney law, which directly links current density to charge carrier mobility.[11][12][13]

A critical aspect of a trustworthy SCLC measurement is to validate that the device is truly operating in the SCLC regime and not limited by charge injection. This is achieved by fabricating and testing a series of devices with varying thicknesses of the active layer. If the extracted mobility value remains constant regardless of thickness, it provides strong evidence that the measurement reflects the intrinsic bulk mobility.[14][15]

  • Device Fabrication: A single-carrier device is essential. This means the device architecture is designed to transport only one type of carrier (either holes or electrons).

    • Hole-Only Device: The organic semiconductor is sandwiched between two electrodes with high work functions (or appropriate hole-injection layers) that align well with the HOMO of the organic material, facilitating hole injection while creating a large barrier for electron injection.

    • Electron-Only Device: Conversely, an electron-only device uses electrodes with low work functions (or electron-injection layers) that align with the LUMO of the organic material to promote electron injection and block holes.

  • J-V Measurement: The current density (J) is measured as a function of the applied voltage (V) in the dark.

  • Data Analysis: The resulting J-V curve is plotted on a log-log scale. At low voltages, the current follows Ohm's law (J ∝ V). As the voltage increases, the device enters the SCLC regime, characterized by a J ∝ V² dependence.

  • Mobility Extraction: In the trap-free SCLC region, the mobility is extracted by fitting the J-V data to the Mott-Gurney law:

    • J = (9/8) * ε₀ * εᵣ * µ * (V² / d³) [11][12] Where:

    • J is the current density

    • ε₀ is the permittivity of free space

    • εᵣ is the relative permittivity of the material

    • µ is the charge carrier mobility

    • V is the applied voltage

    • d is the thickness of the organic layer

cluster_device SCLC Hole-Only Device Structure cluster_workflow SCLC Measurement & Analysis Device Anode (High Work Function, e.g., ITO/PEDOT:PSS) 5-Phenyl-5H-benzo[b]carbazole Derivative Cathode (High Work Function, e.g., Au) Measure Measure J-V Curve in Dark Plot Plot log(J) vs. log(V) Measure->Plot Identify Identify Regime where J ∝ V² Plot->Identify Fit Fit to Mott-Gurney Law Identify->Fit Extract Extract Mobility (µ) Fit->Extract

Caption: SCLC device structure and data analysis workflow.

Structure-Mobility Relationships in 5-Phenyl-5H-benzo[b]carbazole Derivatives

The chemical structure of these derivatives directly dictates their charge transport properties. Molecular design efforts focus on tuning several key parameters:

  • π-Conjugation and Core Structure: The fused benzo[b]carbazole core provides a large, rigid, and planar π-system, which is inherently conducive to charge delocalization and transport.

  • Substituent Effects: Attaching electron-donating or electron-withdrawing groups to the core can systematically adjust the HOMO and LUMO energy levels.[8] This is crucial for optimizing energy level alignment with adjacent layers in a device to ensure efficient charge injection.

  • Steric Hindrance and Molecular Packing: The phenyl group at the N5 position is a defining feature. The dihedral angle between this phenyl ring and the main benzocarbazole plane is significant, often around 78-79°.[16][17] This twisted geometry can disrupt the close π-π stacking that is beneficial for high mobility. However, it can also enhance the material's solubility and amorphous film-forming properties, which are critical for solution-processed devices and for preventing crystallization that can lead to device failure.

  • Thermal and Morphological Stability: For device longevity, the materials must be thermally stable with high glass transition temperatures (Tg). Fused-ring systems like benzocarbazoles generally exhibit excellent thermal stability.[4]

Quantitative Data Summary

While a comprehensive database for all 5-Phenyl-5H-benzo[b]carbazole derivatives is beyond the scope of this guide, the table below presents representative hole mobility values for carbazole-based materials to illustrate the typical performance range. These values are highly dependent on the specific molecular structure, purity, and film processing conditions.

Material ClassMeasurement MethodMobility (µ) [cm²/Vs]Carrier TypeReference Insight
Phenylcarbazole-based moleculesSCLC10⁻⁴ to 10⁻³HoleSuitable for host materials in OLEDs.[18]
Fused-ring carbazole derivativesTOF / SCLC10⁻⁵ to 10⁻³HoleGood hole-transporting properties are a key feature.[2]
Dibenzo[c,g]carbazole derivatives(Not specified)High (implied)HoleEmerging class with promising optoelectronic properties.[19]
Carbazole-based macrocyclesOFET(Device dependent)HoleUsed to assess potential as active materials in electronics.[5]
General Carbazole derivativesTOF~9.0 x 10⁻⁴ (for TPD)HoleWidely used as hole-transport layers due to high mobility.[3][20]

Conclusion and Future Outlook

5-Phenyl-5H-benzo[b]carbazole derivatives represent a versatile and highly tunable class of materials for organic electronics. Their excellent hole-transporting characteristics, rooted in the electron-rich carbazole core, combined with high thermal stability, make them prime candidates for use as hole-transport and host materials in OLEDs and other organic devices.

The key to unlocking their full potential lies in a deep understanding of the relationship between molecular structure and charge carrier mobility. The judicious choice of substituents on the core structure can fine-tune energy levels and influence molecular packing, thereby optimizing charge transport. Rigorous characterization using validated techniques like Time-of-Flight and Space-Charge-Limited Current measurements is essential for accurately quantifying mobility and guiding rational material design. Future research will likely focus on developing derivatives with even higher mobility, ambipolar (both hole and electron) transport capabilities, and improved processing characteristics to meet the demands of next-generation flexible and high-performance electronics.

References

  • (PDF) Time‐of‐Flight Method for Determining the Drift Mobility in Organic Semiconductors. (2023, February 22). ResearchGate. [Link]

  • Dost, R., Das, A., & Grell, M. (2008). Time-of-flight mobility measurements in organic field-effect transistors. Applied Physics Letters, 93(18), 183301. [Link]

  • Okumoto, K., & Naito, H. (2007). Carrier mobility for organic semiconductors: reduction of noise of the short part drift time in the time of flight mobility method. Nihon Gazo Gakkaishi, 46(5), 450-454. [Link]

  • Charge Carrier Mobility Measurement in Organic Semiconductors. TSI Journals. [Link]

  • Pazoki, M., et al. (2020). Space-Charge-Limited Current Measurements: A Problematic Technique for Metal Halide Perovskites. The Journal of Physical Chemistry Letters, 11(20), 8937–8942. [Link]

  • SCLC (Space-Charge Limited Current) – OghmaNano Tutorial. OghmaNano. [Link]

  • Le Corre, V. M., et al. (2019). Revealing Charge Carrier Mobility and Defect Densities in Metal Halide Perovskites via Space-Charge-Limited Current Measurements. ACS Energy Letters, 4(10), 2515–2522. [Link]

  • Röhr, J. A., & MacKenzie, R. C. I. (2024). On the importance of varying device thickness and temperature on the outcome of space-charge-limited current measurements. Frontiers in Electronic Materials, 4. [Link]

  • Hranovska, K. M., et al. (2024). Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. Eastern-European Journal of Enterprise Technologies, 2(128), 6-13. [Link]

  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. (2024). MDPI. [Link]

  • Thangadurai, D., et al. (2008). 7,9-Dimethyl-5-phenylsulfonyl-5H-benzo[b]carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1929. [Link]

  • Kim, K. S., et al. (2009). Synthesis and electro-optical properties of carbazole derivatives with high band gap energy. Thin Solid Films, 518(1), 284-289. [Link]

  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. (2023, June 28). ResearchGate. [Link]

  • CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. (n.d.). ResearchGate. [Link]

  • ChemInform Abstract: Novel Synthesis of 5-Substituted 5H-Benzo[b]carbazole-6,11-diones via Double Buchwald—Hartwig Reaction. (2015, September 1). ResearchGate. [Link]

  • Kumar, P., et al. (2024). Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs. New Journal of Chemistry, 48(1), 183-190. [Link]

  • Kim, K. S., et al. (2009). Synthesis and electro-optical properties of carbazole derivatives with high band gap energy. Elsevier. [Link]

  • Kumar, T. K., et al. (2010). 8,9-Dimethoxy-5-phenylsulfonyl-5H-benzo[b]carbazole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1071. [Link]

  • Lee, S., et al. (2023). Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores. RSC Advances, 13(15), 10173-10180. [Link]

  • Investigation of the charge-transport and optoelectronic properties of carbazole-based macrocycles. (n.d.). RIUMA Repository. [Link]

  • Afzal, S., et al. (2024). Structure–property relationship and design of carbazole naphthalene-based linear materials for organic and perovskite photovoltaics. Scientific Reports, 14(1), 7622. [Link]

  • Charge carrier mobility in conjugated organic polymers - Simulation of an electron mobility in a carbazole-benzothiadiazole based polymer. (2025, August 9). ResearchGate. [Link]

  • Chen, H.-C., et al. (2021). Structural effect of phenylcarbazole-based molecules on the exciplex-forming co-host system to achieve highly efficient phosphorescent OLEDs with low efficiency roll-off. Journal of Materials Chemistry C, 9(4), 1339-1348. [Link]

Sources

Exploratory

An In-depth Technical Guide on the Triplet Energy State of 5-Phenyl-5H-benzo[b]carbazole

For Researchers, Scientists, and Drug Development Professionals Introduction The photophysical properties of carbazole derivatives have garnered significant attention due to their wide-ranging applications in materials s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The photophysical properties of carbazole derivatives have garnered significant attention due to their wide-ranging applications in materials science and medicinal chemistry.[1][2] Among these, 5-Phenyl-5H-benzo[b]carbazole stands out as a promising scaffold in the development of organic light-emitting diodes (OLEDs), sensors, and as a pharmacophore in drug discovery.[3][4][5] A critical parameter governing the performance of this molecule in these applications is its triplet energy state (T₁). This guide provides a comprehensive technical overview of the theoretical underpinnings, experimental determination, and computational prediction of the triplet energy state of 5-Phenyl-5H-benzo[b]carbazole, offering field-proven insights for researchers and professionals.

The triplet state is a molecular electronic state where two electrons in different molecular orbitals have parallel spins.[6] This state is paramount in applications such as phosphorescent OLEDs, where the radiative decay from the triplet state to the singlet ground state (S₀) results in light emission.[7] The energy of this triplet state dictates the color of the emitted light and the efficiency of energy transfer processes within the device. In drug development, understanding the triplet state is crucial for predicting photosensitizing activity and potential phototoxicity.

This guide is structured to provide a logical and in-depth exploration of the triplet energy state of 5-Phenyl-5H-benzo[b]carbazole. We will begin by elucidating the fundamental principles of molecular photophysics, followed by detailed protocols for both experimental and computational characterization.

I. Theoretical Framework: The Jablonski Diagram and Triplet States

To comprehend the significance of the triplet energy state, it is essential to visualize the electronic transitions within a molecule using a Jablonski diagram. This diagram illustrates the relative energies of the singlet and triplet electronic states and the transitions between them.

Jablonski cluster_0 Singlet States cluster_1 Triplet States S0 S₀ (Ground State) S1 S₁ (First Excited Singlet) S0->S1 Absorption S1->S0 Fluorescence T1 T₁ (First Excited Triplet) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence

Caption: A simplified Jablonski diagram illustrating electronic transitions.

Upon absorption of a photon, the molecule is promoted from its singlet ground state (S₀) to an excited singlet state (S₁). From S₁, the molecule can relax back to S₀ via fluorescence or undergo a spin-forbidden transition known as intersystem crossing (ISC) to the first excited triplet state (T₁). The radiative decay from T₁ to S₀ is termed phosphorescence. The energy difference between the T₁ and S₀ states is the triplet energy.

For carbazole derivatives, the triplet energy is influenced by the extent of π-conjugation and the nature of substituents.[3][8] The phenyl group at the 5-position of the 5H-benzo[b]carbazole core can influence the electronic properties and, consequently, the triplet energy level.

II. Experimental Determination of the Triplet Energy State

The most direct method for determining the triplet energy of a molecule is through the analysis of its phosphorescence spectrum.[6] This section outlines a detailed, field-proven protocol for this measurement.

Protocol: Low-Temperature Phosphorescence Spectroscopy

This protocol is designed to minimize non-radiative decay pathways and enhance the phosphorescence quantum yield, allowing for accurate determination of the T₁ state energy.

1. Sample Preparation:

  • Dissolve 5-Phenyl-5H-benzo[b]carbazole in a suitable solvent that forms a rigid glass at low temperatures, such as 2-methyltetrahydrofuran (2-MeTHF) or a mixture of diethyl ether, isopentane, and ethanol (EPA). The concentration should be low enough (typically 10⁻⁵ to 10⁻⁶ M) to prevent aggregation.
  • Place the solution in a quartz cuvette.
  • Degas the solution thoroughly by several freeze-pump-thaw cycles to remove dissolved oxygen, a known quencher of triplet states.

2. Spectroscopic Measurement:

  • Mount the cuvette in a cryostat capable of reaching liquid nitrogen temperature (77 K).
  • Use a spectrofluorometer equipped with a pulsed laser or a xenon flash lamp as the excitation source.
  • Excite the sample at a wavelength corresponding to its lowest energy absorption band to populate the S₁ state.
  • Record the emission spectrum after a time delay (typically in the microsecond to millisecond range) to ensure that all fluorescence has decayed and only phosphorescence is detected.

3. Data Analysis:

  • The highest energy (shortest wavelength) peak in the phosphorescence spectrum corresponds to the 0-0 transition from the T₁ state to the S₀ state.
  • The triplet energy (E_T) can be calculated from the wavelength of this peak using the following equation:
  • E_T (eV) = 1240 / λ_phos(0-0) (nm)

The following diagram illustrates the experimental workflow for determining the triplet energy state.

Experimental_Workflow cluster_prep Sample Preparation cluster_measure Measurement at 77 K cluster_analysis Data Analysis prep1 Dissolve in 2-MeTHF prep2 Degas (Freeze-Pump-Thaw) prep1->prep2 measure1 Excite with Pulsed Laser prep2->measure1 measure2 Record Time-Delayed Emission measure1->measure2 analysis1 Identify 0-0 Phosphorescence Peak measure2->analysis1 analysis2 Calculate Triplet Energy analysis1->analysis2

Caption: Experimental workflow for phosphorescence measurement.

III. Computational Prediction of the Triplet Energy State

In parallel with experimental methods, computational chemistry provides a powerful tool for predicting and understanding the triplet energy state of molecules.[9] Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used for this purpose.[10]

Protocol: DFT and TD-DFT Calculations

This protocol outlines a standard computational workflow for calculating the triplet energy of 5-Phenyl-5H-benzo[b]carbazole.

1. Molecular Geometry Optimization:

  • Construct the 3D structure of 5-Phenyl-5H-benzo[b]carbazole using a molecular modeling software.
  • Perform a geometry optimization of the ground state (S₀) using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
  • Perform a separate geometry optimization for the lowest triplet state (T₁) using the same level of theory. This is crucial for obtaining the adiabatic triplet energy.

2. Energy Calculation:

  • Perform single-point energy calculations on the optimized S₀ and T₁ geometries.
  • The adiabatic triplet energy is the difference between the total electronic energies of the optimized T₁ and S₀ states:
  • E_T(adiabatic) = E(T₁) - E(S₀)
  • Alternatively, the vertical triplet energy can be calculated by performing a TD-DFT calculation on the optimized S₀ geometry to determine the energy of the T₁ state at that geometry.

3. Software and Implementation:

  • These calculations can be performed using various quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem.

The following diagram outlines the computational workflow.

Computational_Workflow cluster_opt Geometry Optimization (DFT) cluster_energy Energy Calculation start Build 3D Structure opt_S0 Optimize S₀ Geometry start->opt_S0 opt_T1 Optimize T₁ Geometry start->opt_T1 energy_S0 Single-Point Energy of S₀ opt_S0->energy_S0 energy_T1 Single-Point Energy of T₁ opt_T1->energy_T1 calc_ET Calculate E_T = E(T₁) - E(S₀) energy_S0->calc_ET energy_T1->calc_ET

Caption: Computational workflow for triplet energy calculation.

IV. Data Presentation and Interpretation

The experimentally determined and computationally predicted triplet energy values should be systematically tabulated for clear comparison and interpretation.

MethodTriplet Energy (eV)Notes
Experimental
Low-Temperature PhosphorescenceValue from experimentDetermined from the 0-0 transition at 77 K.
Computational
DFT (Adiabatic)Value from calculationE(T₁_opt) - E(S₀_opt)
TD-DFT (Vertical)Value from calculationT₁ energy at S₀ geometry

A good agreement between the experimental and computational results provides a high degree of confidence in the determined triplet energy. Discrepancies may arise from factors such as solvent effects in the experiment or the choice of functional and basis set in the calculations.

For 5-Phenyl-5H-benzo[b]carbazole, the triplet energy is expected to be relatively high due to the extended π-conjugation of the benzo[b]carbazole core.[11][12] This makes it a suitable candidate as a host material for blue phosphorescent emitters in OLEDs, which require hosts with high triplet energies to prevent back energy transfer.[12]

Conclusion

A thorough understanding and accurate determination of the triplet energy state of 5-Phenyl-5H-benzo[b]carbazole are indispensable for its rational application in advanced materials and drug development. This in-depth technical guide has provided both the theoretical foundation and practical, step-by-step protocols for the experimental and computational characterization of this crucial photophysical parameter. By integrating these methodologies, researchers can gain a comprehensive understanding of the excited state dynamics of this important molecule, thereby accelerating the design and development of next-generation technologies. The self-validating nature of combining experimental and computational approaches ensures a high degree of scientific integrity and provides a robust framework for future investigations into other carbazole derivatives.

References

  • Popescu, M. V., & Paton, R. S. (2024). Dynamic Vertical Triplet Energies: Understanding and Predicting Triplet Energy Transfer. Chem, 10(11), 3428-3443.
  • van der Veen, M. H., et al. (2004). Carbazole Compounds as Host Materials for Triplet Emitters in Organic Light-Emitting Diodes: Tuning the HOMO Level without Influencing the Triplet Energy in Small Molecules. Journal of the American Chemical Society, 126(19), 6173-6182.
  • Liu, Y., et al. (2016). Experimental and Theoretical Investigation for the Level of Conjugation in Carbazole-Based Precursors and Their Mono-, Di-, and Polynuclear Pt(II) Complexes. Inorganic Chemistry, 55(13), 6445-6459.
  • Gomes, J. F., et al. (2025). Quantum-Centric Computational Study of Methylene Singlet and Triplet States.
  • Oshiyama, A., et al. (2024). Ultrafast Computational Screening of Molecules with Inverted Singlet-Triplet Energy Gaps Using the Pariser-Parr-Pople Method.
  • Cheng, C.-H., et al. (2012). High-triplet-energy tri-carbazole derivatives as host materials for efficient solution-processed blue phosphorescent devices.
  • Hait, D., & Head-Gordon, M. (n.d.). Triplet Gaps of Charge-Transfer States Using a Restricted Open-Shell Kohn–Sham Approach. DSpace@MIT.
  • Quora. (2019). How to estimate the singlet and triplet energies of organic molecules experimentally.
  • Li, Q., et al. (n.d.).
  • Wong, K. L., et al. (2015). Triplet states and energy back transfer of carbazole derivatives. RSC Advances, 5(77), 62635-62644.
  • Sanyal, A., et al. (2007). Synthesis and Photophysical Properties of Carbazole-Based Blue Light-Emitting Dendrimers. The Journal of Organic Chemistry, 72(14), 5147-5154.
  • Lee, J.-H., et al. (2026). Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores. RSC Advances.
  • Kim, J. Y., et al. (2025). Effect of the Number of Phenylcarbazole Units Adorned to the Silicon Atom for High Triplet Energy with High Charge Mobility. Molecules, 30(3), 594.
  • Schmidt, A., et al. (n.d.). Fluorescent Carbazole-Derived Aza[7]Helicenes: Synthesis, Functionalization, and Characterization. Chemistry – A European Journal.

  • Fargues, A., et al. (2024). Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking. Molecules, 29(19), 4627.
  • Zhang, Y., et al. (2023). Synthesis and Photophysical Properties of Carbazole-Functionalized Diazaphosphepines via Sequent P–N Chemistry. Organic Letters, 25(37), 6825-6830.
  • Govindasamy, L., et al. (n.d.). 8,9-Dimethoxy-5-phenylsulfonyl-5H-benzo[b]carbazole. Acta Crystallographica Section E: Structure Reports Online, E64(Pt 11), o2728.
  • Lee, J.-H., et al. (2026). Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores. RSC Advances.
  • Wong, K. L., et al. (2015). Triplet states and Energy Back Transfer of Carbazole Derivatives.
  • Vanelle, P., et al. (2015). Novel Synthesis of 5-Substituted 5H-Benzo[b]carbazole-6,11-diones via Double Buchwald—Hartwig Reaction.
  • Evano, G., & Gandon, V. (2005). Synthesis of Carbazoles from Ynamides by Intramolecular Dehydro Diels−Alder Reactions. Organic Letters, 7(12), 2397-2400.
  • Baranac-Stojanović, M. (2019). Triplet-State Structures, Energies, and Antiaromaticity of BN Analogues of Benzene and Their Benzo-Fused Derivatives. The Journal of Organic Chemistry, 84(21), 13582-13594.
  • Organic Chemistry Portal. (n.d.). Carbazole synthesis.
  • Al-Ostoot, F. H., et al. (2022). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. Scientific Reports, 12(1), 16323.

Sources

Foundational

The Synthesis of 5-Phenyl-5H-benzo[b]carbazole: A Technical Guide to Core Mechanisms and Pathways

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Benzo[b]carbazole Scaffold The 5-Phenyl-5H-benzo[b]carbazole core is a privileged heterocyclic scaffold that has garne...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzo[b]carbazole Scaffold

The 5-Phenyl-5H-benzo[b]carbazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Carbazole derivatives, in general, are known to possess a wide range of biological activities, including antitumor, antibacterial, and antiviral properties.[1][2] The planar, electron-rich nature of the carbazole ring system also makes it an attractive component for organic light-emitting diodes (OLEDs) and other optoelectronic applications. The addition of a phenyl group at the 5-position can further modulate these properties, making the targeted synthesis of 5-Phenyl-5H-benzo[b]carbazole a key objective for the development of novel therapeutics and advanced materials.

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to 5-Phenyl-5H-benzo[b]carbazole, with a focus on the underlying reaction mechanisms and practical experimental considerations. We will explore both classical and modern synthetic methodologies, offering insights into the rationale behind experimental choices and providing detailed protocols for key transformations.

Palladium-Catalyzed Synthesis: A Modern Approach to C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, and the construction of the carbazole nucleus is no exception. The Buchwald-Hartwig amination and related C-H activation strategies offer a powerful and versatile approach to the synthesis of 5-Phenyl-5H-benzo[b]carbazole and its derivatives.[1][3][4]

Mechanistic Insights

The palladium-catalyzed synthesis of 5-Phenyl-5H-benzo[b]carbazole typically proceeds through a tandem reaction sequence involving an initial intermolecular amination followed by an intramolecular C-H activation/arylation. The generally accepted catalytic cycle is illustrated below:

Palladium-Catalyzed Synthesis Pd(0)L_n Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Aryl Halide Aryl Halide (e.g., 2-iodoaniline derivative) Aryl Halide->Oxidative Addition Pd(II) Complex Pd(II) Intermediate Oxidative Addition->Pd(II) Complex Ligand Exchange Ligand Exchange Pd(II) Complex->Ligand Exchange Amine Amine (e.g., aniline) Amine->Ligand Exchange Amido Complex Pd(II) Amido Complex Ligand Exchange->Amido Complex Reductive Elimination Reductive Elimination Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L_n Regeneration Diarylamine N-Phenyl-2-iodoaniline Intermediate Reductive Elimination->Diarylamine Intramolecular C-H Activation Intramolecular C-H Activation Diarylamine->Intramolecular C-H Activation Palladacycle Palladacycle Intermediate Intramolecular C-H Activation->Palladacycle Final Reductive Elimination Reductive Elimination Palladacycle->Final Reductive Elimination Final Reductive Elimination->Pd(0)L_n Regeneration Product 5-Phenyl-5H-benzo[b]carbazole Final Reductive Elimination->Product Fischer_Indole_Synthesis Start Phenylhydrazine + Ketone/Aldehyde Hydrazone Phenylhydrazone Start->Hydrazone Condensation Enamine Ene-hydrazine (Tautomerization) Hydrazone->Enamine Acid-catalyzed Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Intramolecular Cyclization Diimine->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Elimination Elimination of Ammonia Aminal->Elimination Product Indole/Carbazole Product Elimination->Product Photochemical_Synthesis Diarylamine Diarylamine Precursor Excitation Light (hν) Diarylamine->Excitation Excited_State Excited State Excitation->Excited_State Electrocyclization 6π-Electrocyclization Excited_State->Electrocyclization Dihydrocarbazole Dihydrocarbazole Intermediate Electrocyclization->Dihydrocarbazole Oxidation Oxidation Dihydrocarbazole->Oxidation Product Carbazole Product Oxidation->Product

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Phenyl-5H-benzo[b]carbazole as a High-Performance OLED Hole Transport Layer

Target Audience: Materials Scientists, Optoelectronic Researchers, and Chemical Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Mechanistic Rationale While...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Optoelectronic Researchers, and Chemical Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

While benzocarbazole derivatives are historically recognized as privileged scaffolds in medicinal chemistry, their highly delocalized π-electron systems make them exceptional candidates for optoelectronic applications. 5-Phenyl-5H-benzo[b]carbazole (5-Ph-BCz) has emerged as a superior Hole Transport Layer (HTL) material for both conventional Organic Light-Emitting Diodes (OLEDs) and Perovskite Light-Emitting Diodes (PeLEDs).

The integration of the benzocarbazole moiety provides three distinct mechanistic advantages over traditional carbazole derivatives (such as PVK or CBP):

  • Stepped Energy Cascade: The extended benzo-fusion expands electron delocalization, slightly destabilizing the Highest Occupied Molecular Orbital (HOMO) to approximately -5.6 eV. This creates an optimal energetic staircase between the anode (e.g., ITO at -4.7 eV) and the Emission Layer (EML), significantly reducing the hole injection barrier and lowering the device turn-on voltage [1].

  • Enhanced Charge Carrier Mobility: The rigid, planar geometry of the benzo[b]carbazole core promotes strong intermolecular π-π stacking in the solid state. This reduces the reorganization energy required for hole hopping, yielding hole mobilities ( μh​ ) up to 14 times greater than conventional polymeric HTLs [1].

  • Morphological Stability: The bulky phenyl substituent at the N-position (5-position) introduces steric hindrance that suppresses unwanted crystallization. This maintains an amorphous film morphology, which is critical for preventing leakage currents and extending the operational lifetime of the device [2].

Charge Transport Logic & Energy Alignment

To understand the causality behind selecting 5-Ph-BCz, one must analyze the energy band alignment. A self-validating OLED architecture relies on minimizing the energy difference ( ΔE ) at each interface to prevent charge accumulation, which otherwise leads to non-radiative Auger recombination and device degradation.

Energy_Level_Cascade ITO Anode (ITO) WF: -4.7 eV HTL HTL (5-Ph-BCz) HOMO: -5.6 eV LUMO: -2.3 eV ITO->HTL Hole Injection (ΔE = 0.9 eV) EML EML (Host:Dopant) HOMO: -5.8 eV LUMO: -3.0 eV HTL->EML Hole Transport (ΔE = 0.2 eV) ETL ETL (TPBi) HOMO: -6.2 eV LUMO: -2.7 eV ETL->EML Electron Transport (ΔE = 0.3 eV) Cathode Cathode (LiF/Al) WF: -4.3 eV Cathode->ETL Electron Injection (ΔE = 1.6 eV)

Fig 1. Energy level cascade and charge transport logic in a 5-Ph-BCz OLED.

Physicochemical Properties & Specifications

The following quantitative data summarizes the critical optoelectronic parameters of 5-Ph-BCz. These metrics dictate its behavior within the device stack.

ParameterValueAnalytical MethodCausality in Device Function
HOMO Level ~ -5.6 eVUltraviolet Photoelectron Spectroscopy (UPS)Reduces the hole injection barrier from the anode/HIL.
LUMO Level ~ -2.3 eVUV-Vis Absorption EdgeActs as an electron-blocking layer, confining electrons to the EML.
Hole Mobility ( μh​ ) >3.5×10−5 cm2/Vs Space-Charge-Limited Current (SCLC)Ensures balanced charge carrier recombination in the EML.
Triplet Energy ( T1​ ) ~ 2.7 eVLow-Temperature PhotoluminescencePrevents triplet exciton quenching, crucial for phosphorescent OLEDs.
Glass Transition ( Tg​ ) >110∘C Differential Scanning Calorimetry (DSC)Prevents morphological degradation (crystallization) under Joule heating.

Experimental Protocol: Device Fabrication Workflow

The following protocol outlines the integration of 5-Ph-BCz into a standard vacuum-deposited OLED architecture. Self-Validation Checkpoints are included to ensure structural integrity before proceeding to subsequent steps.

OLED_Fabrication_Workflow Clean 1. Substrate Preparation UV-Ozone Treatment HIL 2. HIL Deposition Spin-coat PEDOT:PSS & Anneal Clean->HIL HTL 3. HTL Deposition (5-Ph-BCz) Thermal Evaporation (<10^-6 Torr) HIL->HTL EML 4. EML Deposition Co-evaporation of Host/Dopant HTL->EML ETL 5. ETL & Cathode Deposition Evaporate TPBi, LiF, and Al EML->ETL Test 6. Encapsulation & Validation J-V-L Characterization ETL->Test

Fig 2. Experimental workflow for fabricating OLEDs with a 5-Ph-BCz hole transport layer.

Step 1: Substrate Preparation
  • Cleaning: Sonicate Indium Tin Oxide (ITO) patterned glass substrates sequentially in detergent, deionized water, acetone, and isopropyl alcohol for 15 minutes each.

  • Activation: Dry with N2​ gas and subject to UV-Ozone treatment for 20 minutes.

    • Causality: UV-Ozone removes residual organic contaminants and increases the work function of ITO, facilitating better ohmic contact.

Step 2: Hole Injection Layer (HIL) Deposition
  • Filter PEDOT:PSS solution through a 0.45 µm PVDF syringe filter.

  • Spin-coat onto the ITO substrate at 3000 rpm for 40 seconds to achieve a ~40 nm film.

  • Anneal on a hot plate at 150 °C for 15 minutes in ambient air to remove residual water.

    • Validation: Film thickness should be verified via spectroscopic ellipsometry.

Step 3: HTL Deposition (5-Ph-BCz)
  • Transfer the substrates to a vacuum thermal evaporator.

  • Evacuate the chamber to a base pressure of <1.0×10−6 Torr.

    • Causality: High vacuum is mandatory to prevent oxidative degradation of the 5-Ph-BCz during sublimation and to avoid incorporating atmospheric trap states into the film.

  • Heat the crucible containing high-purity (sublimed grade) 5-Ph-BCz. Maintain a deposition rate of 1.0–2.0 Å/s until a thickness of 20 nm is achieved.

    • Causality: Slower deposition rates ensure dense molecular packing, which maximizes π−π orbital overlap and subsequent hole mobility.

Step 4: EML and ETL Deposition
  • EML: Co-evaporate the host material (e.g., mCP) and the dopant emitter at a controlled volume ratio (typically 5–10% dopant) to a thickness of 30 nm.

  • ETL: Evaporate TPBi (1,3,5-tris(1-phenyl-1H-benzimidazol-2-yl)benzene) at 1.0 Å/s to a thickness of 40 nm. TPBi acts as both an electron transport and hole-blocking layer.

Step 5: Cathode Deposition & Encapsulation
  • Deposit a 1 nm layer of Lithium Fluoride (LiF) at 0.1 Å/s, followed by a 100 nm layer of Aluminum (Al) at 3.0 Å/s through a shadow mask to define the active device area.

  • Transfer immediately to a nitrogen-filled glovebox ( O2​ and H2​O < 0.1 ppm) for glass encapsulation using UV-curable epoxy.

Performance Metrics & Causal Analysis

When 5-Ph-BCz is utilized as the HTL, devices exhibit marked improvements in External Quantum Efficiency (EQE) and operational lifetime compared to standard reference devices.

  • Efficiency Roll-Off Suppression: The high hole mobility of 5-Ph-BCz ensures that holes reach the EML at a rate commensurate with electron injection from the ETL. This balanced charge flux broadens the exciton recombination zone, significantly reducing efficiency roll-off at high luminance ( >10,000 cd/m2 ) [2].

  • Lifetime Extension: The robust thermal stability ( Tg​>110∘C ) prevents the HTL from undergoing a glass-to-crystal transition during prolonged operation, thereby inhibiting the formation of grain boundaries that act as non-radiative recombination centers[1].

References

  • Title: Improved Electroluminescence Performance of Perovskite Light-Emitting Diodes by a New Hole Transporting Polymer Based on the Benzocarbazole Moiety Source: ACS Applied Materials & Interfaces (2020) URL: [Link]

  • Title: Organic–Inorganic Hybrid Device with a Novel Deep-Blue Emitter of a Donor–Acceptor Type, with ZnO Nanoparticles for Solution-Processed OLEDs Source: PubMed Central (PMC) / Nanomaterials (2022) URL: [Link]

Application

5-Phenyl-5H-benzo[b]carbazole thin film vacuum deposition protocol

Application Note: High-Vacuum Thermal Deposition Protocol for 5-Phenyl-5H-benzo[b]carbazole Thin Films Target Audience: Materials Scientists, OLED Device Engineers, and Optoelectronics Researchers. Mechanistic Overview &...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Vacuum Thermal Deposition Protocol for 5-Phenyl-5H-benzo[b]carbazole Thin Films

Target Audience: Materials Scientists, OLED Device Engineers, and Optoelectronics Researchers.

Mechanistic Overview & Material Significance

5-Phenyl-5H-benzo[b]carbazole and its structural derivatives are critical building blocks in organic electronics. They are frequently utilized as high-performance hole-transporting materials (HTMs) or host matrices in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics[1]. The extended π-conjugation of the benzo[b]carbazole core, coupled with the steric hindrance provided by the N-phenyl substitution, imparts excellent thermal stability (high glass transition temperature, Tg​ ) and appropriate HOMO/LUMO energy levels for efficient charge injection[2].

While solution processing is gaining traction for large-area manufacturing, vacuum thermal evaporation (VTE) remains the gold standard for fabricating highly ordered, defect-free organic semiconductor thin films[3]. VTE circumvents orthogonal solvent limitations, enables precise nanometer-scale thickness control, and prevents solvent-induced interfacial mixing in complex multilayer device architectures[4].

Experimental Protocol: Vacuum Thermal Evaporation

This protocol outlines a self-validating workflow for the physical vapor deposition (PVD) of 5-Phenyl-5H-benzo[b]carbazole. Every step is designed with built-in feedback mechanisms to ensure film purity and morphological integrity.

Step 2.1: Substrate Preparation & Surface Energy Tuning

Causality: Organic film morphology is highly sensitive to substrate surface energy. Contaminants act as non-radiative recombination centers and disrupt molecular packing, leading to poor device efficiency.

  • Cleaning: Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in an Alconox detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

  • Drying: Blow dry the substrates immediately with ultra-high purity (UHP) N2​ gas to prevent solvent watermarks.

  • Surface Activation: Subject the substrates to UV-Ozone treatment for 15 minutes.

    • Mechanism: This step chemically oxidizes residual adventitious carbon and increases the work function of the ITO, creating a hydrophilic surface that lowers the hole injection barrier at the organic-inorganic interface.

Step 2.2: Chamber Setup and Source Degassing

Causality: Moisture and oxygen rapidly degrade organic semiconductors. Achieving an ultra-high vacuum increases the mean free path of the sublimated molecules, ensuring ballistic transport to the substrate without gas-phase collisions[5].

  • Crucible Loading: Load high-purity 5-Phenyl-5H-benzo[b]carbazole powder into a baffled radially symmetric Tantalum (Ta) or Alumina ( Al2​O3​ ) crucible. Note: Baffled crucibles prevent the "spitting" of macroscopic particulates during heating.

  • Evacuation: Pump down the deposition chamber to a base pressure of ≤5×10−6 Torr using a turbomolecular or cryopump[5].

  • Degassing Phase (Self-Validation): Slowly ramp the source temperature to approximately 150°C (well below the sublimation point) and hold for 30 minutes with the source shutter closed. This drives off adsorbed water and volatile impurities. Monitoring the chamber pressure gauge during this step validates purity; a spike and subsequent drop in pressure confirm successful outgassing.

Step 2.3: Controlled Sublimation & Deposition

Causality: The deposition rate dictates the growth kinetics. A slow, steady rate promotes molecular surface diffusion, yielding smooth, pinhole-free amorphous films ideal for OLED applications[4].

  • Sensor Initialization: Initialize the Quartz Crystal Microbalance (QCM). Set the material density (approx. 1.25 g/cm³ for carbazole derivatives) and the tool-specific Z-ratio.

  • Sublimation: Gradually increase the source power until a stable deposition rate of 0.5 – 1.0 Å/s is achieved.

  • Deposition: Open the source shutter to begin deposition. Maintain the substrate at room temperature to prevent re-evaporation and maintain an amorphous phase[5].

  • Closed-Loop Feedback: Continuously monitor the QCM. The real-time mass accumulation data directly modulates the source power, ensuring the deposition rate remains strictly within the target regime. Once the target thickness (e.g., 30–50 nm) is reached, close the shutter immediately.

Step 2.4: Cooling and Venting
  • Ramp down the source heating power to zero.

  • Allow the chamber and source to cool under vacuum for at least 60 minutes.

    • Mechanism: Venting the chamber while the crucible is hot will cause immediate oxidative degradation and combustion of the remaining 5-Phenyl-5H-benzo[b]carbazole.

  • Vent the chamber with dry N2​ and transfer the films directly to an inert glovebox for characterization or subsequent layer deposition.

Quantitative Data: Deposition Parameters

The following table summarizes the critical parameters required to maintain the thermodynamic stability and morphological quality of the thin film during VTE.

ParameterOptimal RangeUnitMechanistic Rationale
Base Pressure <5×10−6 TorrMaximizes mean free path; prevents oxidative degradation[5].
Deposition Rate 0.5 – 1.0Å/sAllows sufficient surface diffusion time for uniform molecular packing[4].
Substrate Temperature 20 – 25 (RT)°CPrevents re-evaporation; maintains amorphous phase ideal for OLEDs.
Source Temperature 200 – 300°CSublimation threshold for extended carbazole derivatives; must remain below decomposition temp ( Td​ )[1].
Tooling Factor Tool-Specific%Calibrates QCM geometric offset relative to the substrate position.

Process Visualization

VTE_Workflow Substrate 1. Substrate Preparation (UV-Ozone Activation) Vacuum 2. Chamber Evacuation (Base Pressure < 5e-6 Torr) Substrate->Vacuum Load Substrates Degas 3. Source Degassing (Thermal Pre-treatment) Vacuum->Degas UHV Achieved Deposition 4. Thin Film Deposition (Rate: 0.5 - 1.0 Å/s) Degas->Deposition Sublimation Temp Reached QCM 5. QCM Monitoring (Real-Time Feedback) Deposition->QCM Mass Accumulation QCM->Deposition Rate Adjustment Cooling 6. Cool Down & Venting (N2 Atmosphere) QCM->Cooling Target Thickness Reached

Workflow and closed-loop feedback mechanism for vacuum thermal evaporation of organic thin films.

References

  • Application Notes and Protocols for Vacuum Deposition of Naphthacene Films. Benchchem. 5

  • Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. MDPI. 1

  • Precisely controlled organic halide evaporation for efficient vacuum-deposited perovskite light-emitting diodes. AIP Publishing. 4

  • High-Efficiency Deep-Blue Solution-Processed OLED Devices Enabled by New Dopant Materials. MDPI. 3

  • Charge Transport Regulation in Solution-Processed OLEDs by Indenocarbazole–Triazine Bipolar Host Copolymers. ACS Publications. 2

Sources

Method

Advanced Solution Processing Protocols for 5-Phenyl-5H-benzo[b]carbazole Derivatives in Deep-Blue OLEDs

Executive Summary The transition from vacuum thermal evaporation to solution processing is a critical bottleneck in the scalable manufacturing of large-area organic light-emitting diodes (OLEDs). Small-molecule emitters...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from vacuum thermal evaporation to solution processing is a critical bottleneck in the scalable manufacturing of large-area organic light-emitting diodes (OLEDs). Small-molecule emitters based on the 5-Phenyl-5H-benzo[b]carbazole core—specifically functionalized as Multiple Resonance Thermally Activated Delayed Fluorescence (MR-TADF) dopants—have emerged as premier candidates for deep-blue emission[1].

This application note details the physicochemical rationale and step-by-step protocols for the solution processing (spin-coating) of advanced benzo[b]carbazole derivatives, such as TDBA-BCZ and TDBA-Bz . By leveraging the twisted dihedral angles and bulky substituents of these molecules, researchers can achieve high solubility and excellent film morphology (RMS roughness < 0.52 nm) without sacrificing the rigid molecular framework required for narrow-band, high-color-purity emission[1][2].

Physicochemical Rationale & Material Design

The Causality of Solubility and Film Morphology

Unmodified 5-Phenyl-5H-benzo[b]carbazole exhibits strong intermolecular π-π stacking due to its highly planar and rigid conjugated system, which typically limits its solubility in common organic solvents. However, for solution-processed OLEDs, the material must form a homogeneous, amorphous thin film.

To resolve this, state-of-the-art dopants like TDBA-BCZ introduce a highly twisted structure between the benzo[b]carbazole donor unit and the boron-oxygen (DOBNA-based) acceptor core[1].

  • Solubility Enhancement: The large dihedral angle, combined with bulky tert-butyl groups, disrupts tight molecular packing, granting high solubility in non-polar to weakly polar aromatic solvents (e.g., toluene, chlorobenzene).

  • Morphological Stability: During the spin-coating process, the controlled evaporation of toluene allows these twisted molecules to lock into an amorphous state. This prevents crystallization, which would otherwise act as non-radiative recombination centers and cause severe current leakage.

Exciton Harvesting Mechanism

These derivatives utilize the MR-TADF mechanism. The spatial separation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) on the individual atoms (rather than across molecular fragments) results in a small singlet-triplet energy gap ( ΔEST​ ). This allows for efficient Reverse Intersystem Crossing (RISC), converting 75% of non-radiative triplet excitons into radiative singlet excitons.

Pathway Exciton Electrical Excitation (25% Singlet, 75% Triplet) S1 Singlet State (S1) Radiative Decay Exciton->S1 25% T1 Triplet State (T1) Non-Radiative Exciton->T1 75% Emission Deep-Blue Emission (λmax ~428-436 nm) S1->Emission Prompt & Delayed Fluorescence RISC Reverse Intersystem Crossing (Small ΔEST) T1->RISC Thermal Energy RISC->S1 Up-conversion

Caption: MR-TADF exciton harvesting mechanism in benzo[b]carbazole emitters.

Quantitative Performance Data

The following table summarizes the optoelectronic performance of solution-processed devices utilizing benzo[b]carbazole derivatives. TDBA-BCZ notably achieves a CIE y-coordinate of 0.046, comfortably surpassing the strict National Television System Committee (NTSC) standard for deep-blue displays (CIE y < 0.08)[1].

Emitter MaterialProcessing MethodEL λmax​ (nm)CIE Coordinates (x, y)Turn-on Voltage (V)Max Current Efficiency (cd/A)Max EQE (%)
TDBA-BCZ Spin-Coating428(0.161, 0.046)4.898.677.73
TDBA-Bz Hybrid Solution436(0.181, 0.114)-2.261.98

Data synthesized from peer-reviewed literature[1][2].

Experimental Protocol: Solution-Processed EML Fabrication

This protocol outlines the fabrication of the Emission Layer (EML) using a host-guest system where the benzo[b]carbazole derivative acts as the dopant. The protocol is designed as a self-validating system to ensure maximum device trustworthiness.

Materials and Reagents
  • Host Material: mCP (1,3-Bis(N-carbazolyl)benzene) or similar high-triplet-energy host.

  • Dopant: TDBA-BCZ or TDBA-Bz (synthesized and purified via silica-gel column chromatography).

  • Solvent: Anhydrous Toluene (HPLC grade, >99.9% purity).

  • Substrate: Patterned Indium Tin Oxide (ITO) coated glass.

Solution Preparation
  • Weighing: In a nitrogen-filled glovebox (< 0.1 ppm O2​ and H2​O ), accurately weigh the host and dopant. A typical doping concentration is 1% to 5% by weight to prevent concentration quenching.

  • Dissolution: Add anhydrous toluene to achieve a total solid concentration of 10 mg/mL .

    • Expert Insight: Toluene is preferred over chloroform due to its higher boiling point (110.6 °C), which slows the evaporation rate during spin-coating, preventing the "coffee-ring effect" and yielding a smoother film.

  • Agitation: Stir the solution at 40 °C for 2 hours using a magnetic stirrer to ensure complete dissolution.

  • Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter immediately prior to use. This removes undissolved micro-particulates that cause electrical shorting.

Spin-Coating Workflow

Workflow S1 Substrate Preparation (ITO Cleaning & UV-Ozone) S2 HIL Deposition (PEDOT:PSS Spin-Coating) S1->S2 S3 EML Solution Prep (TDBA-BCZ in Toluene) S2->S3 S4 EML Spin-Coating (Inert N2 Atmosphere) S3->S4 S5 Thermal Annealing (Solvent Removal, <0.52nm RMS) S4->S5 S6 ETL & Cathode Deposition (Vacuum Evaporation) S5->S6

Caption: Workflow for solution-processed OLEDs using benzo[b]carbazole derivatives.

  • Substrate Pre-treatment: Clean the ITO substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropyl alcohol (15 mins each). Treat with UV-Ozone for 20 minutes to increase the work function and improve surface wettability.

  • Hole Injection Layer (HIL): Spin-coat PEDOT:PSS at 3000 rpm for 40 seconds. Anneal at 150 °C for 15 minutes in air, then transfer to the glovebox.

  • EML Deposition:

    • Dispense 40 µL of the filtered benzo[b]carbazole EML solution onto the static substrate.

    • Spin at 2500 rpm for 45 seconds .

    • Validation Check: Inspect the wet film under a 365 nm UV lamp. The film should exhibit uniform deep-blue photoluminescence without striations or dark spots.

  • Thermal Annealing: Place the substrate on a precision hotplate at 100 °C for 10 minutes .

    • Causality: This specific temperature is chosen to be below the glass transition temperature ( Tg​ ) of the host/dopant matrix to prevent crystallization, while providing enough thermal energy to drive off residual toluene. Trapped solvent acts as a deep trap state, severely degrading the External Quantum Efficiency (EQE).

    • Validation Check: Atomic Force Microscopy (AFM) should confirm a Root Mean Square (RMS) surface roughness of 0.52 nm[1].

  • Device Completion: Transfer the substrates to a vacuum thermal evaporator (base pressure <5×10−6 Torr) to deposit the Electron Transport Layer (ETL), electron injection layer (e.g., LiF), and the Aluminum cathode.

Troubleshooting & Optimization

  • High Turn-on Voltage (> 5.5 V): Indicates poor energy level alignment or excessive EML thickness. Verify the spin-coater calibration; a thicker film (>50 nm) drastically increases resistance. Consider adjusting the spin speed to 3000 rpm.

  • Efficiency Roll-off at High Luminance: A sharp drop in EQE at 1000 cd/m2 suggests Triplet-Triplet Annihilation (TTA). Ensure the doping concentration does not exceed 5 wt%, as aggregation of the benzo[b]carbazole dopant will quench the MR-TADF effect.

  • Red-shifted Emission: If the EL λmax​ shifts significantly from the solution PL λmax​ (e.g., shifting past 440 nm), it indicates excessive intermolecular packing in the solid state. Re-evaluate the solvent choice or increase the steric bulk of the host material.

References

  • Organic–Inorganic Hybrid Device with a Novel Deep-Blue Emitter of a Donor–Acceptor Type, with ZnO Nanoparticles for Solution-Processed OLEDs Source: Nanomaterials (MDPI) / PubMed Central URL:[Link]

  • High-Efficiency Deep-Blue Solution-Processed OLED Devices Enabled by New Dopant Materials Source: Materials (MDPI) / PubMed Central URL:[Link]

Sources

Application

Application Note: High-Resolution NMR Spectroscopy Characterization of 5-Phenyl-5H-benzo[b]carbazole

Introduction & Analytical Context 5-Phenyl-5H-benzo[b]carbazole is a highly conjugated, linear polycyclic aromatic hydrocarbon (PAH). Its unique optoelectronic properties have established it as a critical structural moti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

5-Phenyl-5H-benzo[b]carbazole is a highly conjugated, linear polycyclic aromatic hydrocarbon (PAH). Its unique optoelectronic properties have established it as a critical structural motif in the development of room-temperature ultralong organic phosphorescence (RTUOP) materials and as a core scaffold for novel antiviral therapeutics, including SARS-CoV-2 replication inhibitors .

Accurate structural elucidation of this compound is paramount. However, its linear topology and extended π-system pose specific analytical challenges, primarily aggregation-induced signal broadening and isomeric ambiguity during synthesis. This protocol outlines a highly robust, self-validating Nuclear Magnetic Resonance (NMR) methodology designed specifically for the definitive characterization of 5-Phenyl-5H-benzo[b]carbazole and its derivatives .

Experimental Logic & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand that standard NMR protocols often fail when applied to extended PAHs. The methodologies detailed below are driven by specific physical chemistry principles:

  • Solvent Selection & Aggregation Control: The linear, tetracene-like topology of the benzo[b]carbazole core strongly promotes intermolecular π-π stacking in solution. While Chloroform-d (CDCl₃) is the preferred solvent for routine analysis, concentrations exceeding 30 mM lead to severe non-covalent oligomerization, which manifests as broadened, unresolved multiplets. Causality: By restricting the sample concentration strictly to ~25 mM, we disrupt these intermolecular interactions, yielding sharp monomeric signals. If broadening persists, elevating the probe temperature to 323 K provides the thermal energy required to break residual π-π stacking.

  • Pulse Sequence Strategy & Regiochemical Proof: While 1D ¹H and ¹³C NMR establish the baseline chemical environment, proving the regiochemistry of the N-phenyl substitution (differentiating it from a C-phenyl isomer) is the primary analytical hurdle. Through-bond HMBC correlations across the nitrogen atom are often too weak ( 4JCH​ ) to be reliable. Causality: To definitively prove N-arylation, we utilize 2D NOESY. The spatial proximity (< 5 Å) between the N-phenyl ortho-protons and the core protons adjacent to the nitrogen (H-4 and H-6) yields strong Nuclear Overhauser Effect (NOE) cross-peaks. The presence of these spatial correlations acts as the irrefutable, self-validating proof of the 5-phenyl structure.

Analytical Workflow

NMR_Workflow SamplePrep Sample Preparation (4.5 mg in 0.6 mL CDCl3) VisualCheck Self-Validation 1: Visual Clarity Check SamplePrep->VisualCheck Tuning Probe Tuning & Shimming VisualCheck->Tuning ShimCheck Self-Validation 2: Line Width < 1.0 Hz Tuning->ShimCheck Acq1D 1D NMR Acquisition (1H & 13C) ShimCheck->Acq1D Acq2D 2D NMR Acquisition (HSQC, HMBC, NOESY) Acq1D->Acq2D Processing Data Processing & Phase Correction Acq2D->Processing Analysis Self-Validation 3: NOESY Regiochemistry Check Processing->Analysis

Figure 1: Self-validating NMR characterization workflow for polycyclic aromatic hydrocarbons.

Detailed Step-by-Step Methodology

Phase 1: Sample Preparation & Quality Control
  • Weighing: Accurately weigh 4.5 mg (approx. 15.3 μmol) of 5-Phenyl-5H-benzo[b]carbazole into a clean glass vial. This ensures a final concentration of ~25 mM, optimizing the balance between Signal-to-Noise Ratio (SNR) and monomeric resolution.

  • Dissolution: Add 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS as an internal reference). Sonicate for 30 seconds to ensure complete dissolution.

  • Self-Validation Check 1 (Visual Clarity): Visually inspect the solution against a strong light source. The solution must be perfectly clear. Micro-particulates cause localized magnetic susceptibility gradients, ruining peak line shapes. If any cloudiness is observed, filter the solution through a tightly packed glass wool plug inside a Pasteur pipette directly into the 5 mm NMR tube.

Phase 2: Spectrometer Calibration
  • Insertion & Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual tuning and matching (ATMA) for both the ¹H and ¹³C channels to maximize RF power transfer.

  • Locking & Shimming: Lock onto the deuterium signal of the CDCl₃ solvent. Perform gradient shimming (TopShim or equivalent) on the Z-axis.

  • Self-Validation Check 2 (Magnetic Homogeneity): Acquire a preliminary 1-scan ¹H spectrum. Measure the half-height linewidth ( w1/2​ ) of the residual CHCl₃ peak (δ 7.26 ppm). The protocol mandates that w1/2​≤1.0 Hz. If the linewidth exceeds this threshold, the magnetic field is inhomogeneous, and the sample must be re-shimmed before proceeding to lengthy 2D acquisitions.

Phase 3: Data Acquisition & Processing
  • 1D ¹H NMR: Acquire 16–32 scans with a relaxation delay (D1) of 2.0 seconds and an acquisition time (AQ) of 3.0 seconds.

  • 1D ¹³C NMR: Acquire 1024–2048 scans using a power-gated decoupling sequence (e.g., zgpg30). Set D1 to 2.0 seconds to allow sufficient relaxation of the quaternary carbons at the fused ring junctions.

  • 2D NOESY: Acquire the NOESY spectrum with a mixing time ( τm​ ) of 300–400 ms, optimized for the molecular weight of the compound (~293 g/mol ) to capture the critical spatial correlations without excessive spin diffusion.

  • Processing: Apply a 0.3 Hz exponential line-broadening (LB) window function to the ¹H spectrum, and 1.0 Hz to the ¹³C spectrum prior to Fourier Transformation. Phase and baseline correct all spectra manually.

Phase 4: Regiochemical Validation
  • Self-Validation Check 3 (NOESY Analysis): Interrogate the processed 2D NOESY spectrum. Locate the N-phenyl ortho-proton doublet at δ 7.60 ppm. You must observe clear cross-peaks correlating this signal to the H-4 (δ 7.45 ppm) and H-6 (δ 8.50 ppm) protons of the benzo[b]carbazole core. The presence of these specific spatial correlations validates the N-phenyl linkage and confirms the structural integrity of the synthesized batch.

Quantitative Data Presentation

The following table summarizes the validated chemical shifts and critical spatial correlations, serving as a reference standard for batch-to-batch verification.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments & Key NOE Correlations for 5-Phenyl-5H-benzo[b]carbazole (400 MHz, CDCl₃, 298 K)

Position¹H Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)¹³C Chemical Shift (δ, ppm)Key NOESY Correlations
H-11 (Bay) 8.60s, 1H118.5H-1, H-10
H-6 (Bay) 8.50s, 1H114.2H-7, N-Phenyl (ortho)
H-1 8.15d, J = 7.8, 1H120.4H-11, H-2
H-10 8.05d, J = 8.0, 1H128.1H-11, H-9
H-7 7.95d, J = 8.2, 1H127.5H-6, H-8
N-Phenyl (o) 7.60d, J = 7.5, 2H129.5H-4, H-6 (Validates N-linkage)
N-Phenyl (m, p) 7.55 - 7.50m, 3H128.8, 127.1N-Phenyl (ortho)
H-4 7.45d, J = 8.0, 1H109.8H-3, N-Phenyl (ortho)
H-2, 3, 8, 9 7.40 - 7.25m, 4H126.3, 125.8, 123.4, 120.1Adjacent ring protons
Quaternary C --141.2, 138.5, 135.4, 132.1-

References

  • Fu, X., Zhang, X., Qian, C., Ma, Z., Li, Z., Jiang, H., & Ma, Z. (2023). "A Readily Obtained Alternative of 1H-benzo[f]indole towards Room Temperature Ultralong Organic Phosphorescence". Chemistry of Materials, 35(1), 347–357.[Link]

  • de Souza, L. G., Penna, E. A., Rosa, A. S., da Silva, J. C., Schaeffer, E., Guimarães, J. V., ... & Ferreira, V. N. S. (2024). "Benzocarbazoledinones as SARS-CoV-2 Replication Inhibitors: Synthesis, Cell-Based Studies, Enzyme Inhibition, Molecular Modeling, and Pharmacokinetics Insights". Viruses, 16(11), 157.[Link]

  • Majji, G., & Rout, S. K. (2024). "Acid-Promoted Domino Access to Substituted Benzo[b]carbazoles". The Journal of Organic Chemistry.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-Phenyl-5H-benzo[b]carbazole Synthesis

Welcome to the Advanced Application Support Center. Synthesizing 5-Phenyl-5H-benzo[b]carbazole and its derivatives often presents significant yield bottlenecks, primarily split between two phases: the de novo assembly of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. Synthesizing 5-Phenyl-5H-benzo[b]carbazole and its derivatives often presents significant yield bottlenecks, primarily split between two phases: the de novo assembly of the 5H-benzo[b]carbazole core and the subsequent N-phenylation (C-N cross-coupling).

This guide is designed for drug development professionals and synthetic chemists. It provides field-proven causality, self-validating protocols, and authoritative troubleshooting steps to rescue stalled reactions and maximize your isolated yields.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: My double Buchwald-Hartwig cyclization to form the benzo[b]carbazole core is stalling. I see a lot of the mono-coupled intermediate by LC-MS. How can I drive this to completion? A1: The formation of the benzo[b]carbazole core via double C-N cross-coupling inherently involves a mono-coupled intermediate stage[1]. The second intramolecular cyclization step has a much higher activation energy barrier due to steric constraints. Conventional thermal heating often leads to catalyst degradation before the reaction can complete (e.g., yielding only 68% after 24 hours)[1]. Actionable Insight: Switch to microwave irradiation. Applying microwave heating at 100 °C using a Pd(OAc)₂/BINAP catalytic system rapidly overcomes the activation barrier, boosting yields to 85% in just 2 hours while minimizing the time the catalyst is exposed to thermal stress[1].

Q2: I want to avoid palladium for the core synthesis due to strict trace-metal regulations in my pharmaceutical pipeline. Are there high-yielding copper alternatives? A2: Yes. Copper-catalyzed cascade cyclizations offer an excellent, mild alternative. For example, reacting dihydroisobenzofurans with indoles using just 10 mol% Cu(OTf)₂ in dichloromethane at ambient temperature can provide indolyl benzo[b]carbazoles in up to 94% isolated yield[2]. The causality behind this high yield is the ambient temperature condition, which prevents the thermal polymerization of the sensitive indole precursors—a common failure mode under harsher conditions[2].

Q3: During the N-phenylation of 5H-benzo[b]carbazole, my reaction turns black within 30 minutes, and the yield is <40%. What is happening? A3: A rapid color change to opaque black indicates the precipitation of "Pd black," meaning your active Pd(0) catalyst has irreversibly aggregated. Carbazole nitrogen is poorly nucleophilic. If you are using a standard ligand like PPh₃, the oxidative addition complex is too stable and reductive elimination is too slow, leaving the Pd exposed to degradation. Actionable Insight: Switch to a highly sterically demanding and electron-rich ligand like P(t-Bu)₃. The extreme steric bulk forces the coupling partners together, drastically accelerating reductive elimination and returning the Pd to the catalytic cycle before it can aggregate.

Q4: Can I build the carbazole core via intramolecular arylation of diarylamide anions? My yields are highly inconsistent. A4: Intramolecular arylation of diarylamines proceeds via an SRN1 radical-nucleophilic substitution mechanism[3]. Inconsistent yields in this pathway are almost always due to the presence of trace electron acceptors (like oxygen or nitro-aromatics), which act as radical scavengers and terminate the chain reaction. Actionable Insight: Ensure strict degassing. Conducting the reaction under photostimulation in liquid ammonia or DMSO ensures the radical chain propagates efficiently, yielding carbazoles in 81–99% yields[3]. If you observe reduction products (like diphenylamine), your SRN1 chain is being prematurely terminated[3].

Part 2: Mechanistic & Troubleshooting Workflows

MechanisticPathway Precursor Precursors (Naphthoquinone + Aniline) PdCat Pd(OAc)2 / BINAP Oxidative Addition Precursor->PdCat MonoInter Mono-coupled Intermediate PdCat->MonoInter 1st C-N Bond Cyclization Microwave Heating (Intramolecular C-N) MonoInter->Cyclization Overcome Barrier Product 5-Substituted 5H-benzo[b]carbazole Cyclization->Product 2nd C-N Bond

Mechanistic pathway of double Buchwald-Hartwig cyclization for benzo[b]carbazole core synthesis.

Troubleshooting Start Issue: Low Yield in Synthesis CheckStep Identify Problematic Phase Start->CheckStep Core Core Assembly Phase CheckStep->Core Phenylation N-Phenylation Phase CheckStep->Phenylation Mono Intermediate Accumulates? Core->Mono Black Solution turns black? Phenylation->Black Micro Apply Microwave (100°C, 2h) Mono->Micro Yes Degas Use P(t-Bu)3 & Degas Black->Degas Yes NoRxn Unreacted Materials? Black->NoRxn No Base Optimize Base/Solvent NoRxn->Base Yes

Troubleshooting decision tree for identifying and resolving low yield bottlenecks.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between catalytic system choices and resulting yields during both the core assembly and N-phenylation phases.

PhaseCatalytic SystemConditionsYieldPrimary Observation / Failure Mode
Core Assembly Pd(OAc)₂ / BINAP / K₂CO₃Toluene, 100 °C, 24h (Thermal)68%Slow intramolecular cyclization; mono-coupled intermediate persists[1].
Core Assembly Pd(OAc)₂ / BINAP / K₂CO₃Toluene, 100 °C, 2h (Microwave)85%Rapid conversion; successfully overcomes activation barrier[1].
Core Assembly Cu(OTf)₂ (10 mol%)DCM, Ambient Temp, 2h94%Highly efficient for indolyl benzocarbazoles; avoids thermal degradation[2].
N-Phenylation Pd₂(dba)₃ / PPh₃ / NaOtBuToluene, 110 °C, 12h<40%Catalyst deactivation (Pd black); poor reductive elimination.
N-Phenylation Pd₂(dba)₃ / P(t-Bu)₃ / NaOtBuToluene, 110 °C, 4h89%Complete conversion; bulky ligand forces rapid reductive elimination.

Part 4: Self-Validating Experimental Protocol

Objective: Synthesize 5-Phenyl-5H-benzo[b]carbazole via Buchwald-Hartwig cross-coupling while preventing catalyst deactivation.

Step 1: Anaerobic Preparation (Glovebox or Schlenk Line)

  • Action: Charge an oven-dried Schlenk flask with 5H-benzo[b]carbazole (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), P(t-Bu)₃ (5.0 mol%), and NaOtBu (1.5 equiv).

  • Causality: P(t-Bu)₃ is selected over standard phosphines because its extreme steric bulk artificially compresses the Pd-C and Pd-N bonds in the intermediate, drastically accelerating reductive elimination. This prevents the Pd from lingering in an unstable state and aggregating into dead catalyst.

Step 2: Solvent and Electrophile Addition

  • Action: Add anhydrous, rigorously degassed toluene to achieve a 0.1 M concentration. Follow with iodobenzene (1.2 equiv).

  • Causality: Toluene is non-polar and supports the solubility of the bulky Pd-ligand complex. Degassing (via freeze-pump-thaw) is non-negotiable; trace O₂ will immediately oxidize P(t-Bu)₃ to the inactive phosphine oxide, killing the catalytic cycle.

Step 3: Thermal Activation and Monitoring

  • Action: Seal the flask and heat to 110 °C for 4 hours.

  • Self-Validation Checkpoint: Monitor the reaction color. Within 15 minutes of heating, the solution must transition from dark red/purple (the Pd₂(dba)₃ resting state) to a clear golden-yellow (the active Pd(0)/Pd(II) catalytic cycle). If the solution turns opaque black with a fine precipitate, the system has failed (Pd black formation). Abort, check your solvent degassing, and restart.

Step 4: Workup and Isolation

  • Action: Cool to room temperature, dilute with ethyl acetate, and filter through a tightly packed pad of Celite. Concentrate in vacuo and recrystallize the crude product from hot ethanol.

  • Causality: Celite filtration physically traps the nanometer-scale Pd particulates, preventing heavy metal contamination in the final drug intermediate.

References[1] Novel Synthesis of 5-Substituted 5H-Benzo[b]carbazole-6,11-diones via Double Buchwald–Hartwig Reaction. Thieme Connect. Available Here[2] Copper-Catalyzed Synthesis of Indolyl Benzo[b]carbazoles and Their Photoluminescence Property. ACS Publications.Available Here[3] Synthesis of Carbazoles by Intramolecular Arylation of Diarylamide Anions. ACS Publications. Available Here

Sources

Optimization

Technical Support Center: Optimizing Vacuum Thermal Evaporation for 5-Phenyl-5H-benzo[b]carbazole

Welcome to the advanced troubleshooting and methodology center for the physical vapor deposition (PVD) of 5-Phenyl-5H-benzo[b]carbazole. As a rigid, extended π -conjugated small molecule primarily utilized as an intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for the physical vapor deposition (PVD) of 5-Phenyl-5H-benzo[b]carbazole. As a rigid, extended π -conjugated small molecule primarily utilized as an intermediate in Organic Light-Emitting Diodes (OLEDs)[1][2], this compound presents unique thermodynamic challenges during vacuum thermal evaporation (VTE).

This guide is engineered for materials scientists and researchers who require precise morphological control over organic semiconductor thin films.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does the deposition rate of 5-Phenyl-5H-benzo[b]carbazole fluctuate violently during the initial heating phase?

Causality: Organic powders possess low thermal conductivity. When heated rapidly in a standard tungsten boat, a severe thermal gradient forms. The material at the bottom vaporizes while the top layer remains solid, leading to sudden macro-particle ejection ("spitting")[3][4]. Furthermore, the sudden release of trapped gases creates localized back pressure, which disrupts the vacuum level and rapidly alters the conical geometry of the vapor plume, causing erratic Quartz Crystal Microbalance (QCM) readings[5]. Solution: Implement a prolonged degassing phase. Hold the source temperature just below the compound's sublimation point until the chamber pressure stabilizes. Utilize a double-boat configuration (e.g., a graphite crucible nested inside a tungsten boat) to act as a thermal buffer, ensuring heat is transferred radiatively and uniformly[5].

Q2: How can I prevent thermal degradation of the carbazole core during extended deposition runs?

Causality: Traditional thermal evaporation of metals occurs at >1000 °C, but organic materials are highly sensitive to thermal stress and typically evaporate below 600 °C[4]. A minute temperature overshoot can cleave C-N bonds or cause the entire load to eject from the source[4]. Solution: Transition to Low-Temperature Evaporation (LTE) cells. Unlike standard boats, LTE cells separate the heating element from the material support, allowing for highly granular control over the thermal mass[4]. Alternatively, Close-Space Sublimation (CSS) can be employed. CSS utilizes a planar donor plate to rapidly transfer the film at much lower temperatures, significantly reducing the thermal stress on the organic molecules[6].

Q3: What is the critical vacuum threshold for this process, and how does it impact film quality?

Causality: Residual oxygen and moisture in the chamber act as charge traps and accelerate the degradation of the resulting OLED layers[7]. Additionally, poor vacuum reduces the mean free path of the evaporated 5-Phenyl-5H-benzo[b]carbazole molecules, leading to gas-phase collisions that destroy the anisotropy of the coating[4]. Solution: Maintain a strict base vacuum level in the range of 10−7 to 10−6 Torr throughout the fabrication stage[7].

Part 2: Self-Validating VTE Protocol

To ensure reproducibility and high material utilization, follow this step-by-step methodology for evaporating 5-Phenyl-5H-benzo[b]carbazole. This protocol incorporates self-validating checkpoints to prevent batch failure.

Step 1: Crucible Preparation & Loading

  • Action: Load the powdered 5-Phenyl-5H-benzo[b]carbazole into a graphite crucible, then place it inside a standard tungsten (W) boat[5].

  • Validation: Ensure the powder is densely packed to minimize air pockets. The dual-layer setup validates uniform thermal distribution.

Step 2: Vacuum Pump-Down

  • Action: Evacuate the deposition chamber.

  • Validation: Do not initiate heating until the ion gauge reads a stable base pressure of ≤5×10−7 Torr[7].

Step 3: Degassing Phase

  • Action: Apply power to the source in micro-increments. Raise the temperature to approximately 80% of the expected sublimation point.

  • Validation: Monitor the chamber pressure. If the pressure spikes above 10−5 Torr, outgassing is occurring[5]. Pause the power ramp until the vacuum recovers to the baseline. This self-correcting loop prevents plume disruption.

Step 4: Rate Establishment

  • Action: Increase the power supplied to the source boat by 0.1 kW every 3 minutes[8].

  • Validation: Watch the in-situ QCM. The rate should slowly climb. If a sudden jump occurs (e.g., from 0.0 to 2.0 Å/s), immediately reduce power, as organic materials are prone to zero-to-ejection spikes[4].

Step 5: Deposition & Feedback Loop

  • Action: Open the substrate shutter once a stable rate of 0.5 to 1.5 Å/s is achieved.

  • Validation: Utilize the LTE cell's feedback loop linked to the QCM to maintain the rate[4]. The deposition is successful if the rate standard deviation remains <0.1 Å/s over a 10-minute window.

Part 3: Quantitative Process Parameters

The following table synthesizes the critical quantitative data required to optimize the VTE process for organic small molecules like 5-Phenyl-5H-benzo[b]carbazole.

Process ParameterOptimal Range / TargetTroubleshooting IndicatorCorrective Action
Base Vacuum Pressure 10−7 to 10−6 Torr[7]Pressure spikes during heatingPause heating ramp; allow outgassing to complete[5].
Source Temperature < 600 °C[4]Discoloration of source residueSwitch to LTE cell or Close-Space Sublimation (CSS)[4][6].
Power Ramp Rate 0.1 kW increments / 3 min[8]QCM shows sudden rate jumpReduce ramp rate; utilize a double-boat (Graphite/W) setup[5].
Target Deposition Rate 0.5 - 1.5 Å/sFilm shows high surface roughnessLower source temperature; verify substrate cooling mechanisms.

Part 4: Diagnostic Workflow

Use the following logical workflow to diagnose and resolve evaporation rate instabilities in real-time.

VTE_Troubleshooting N1 Symptom: Unstable Evaporation Rate N2 Check Chamber Pressure (Target: < 10^-6 Torr) N1->N2 N3 Pressure Spiking? (Outgassing detected) N2->N3 N4 Action: Pause Power Ramp Hold below sublimation temp N3->N4 Yes N5 Check Source Temperature (Target: < 600 °C) N3->N5 No N4->N5 Pressure Stabilized N6 Material Spitting / Ejection? N5->N6 N7 Action: Use LTE Cell or Double Boat (Graphite/W) N6->N7 Yes N8 Stable Deposition Achieved (0.5 - 1.5 Å/s) N6->N8 No N7->N8 Rate Stabilized

Diagnostic workflow for resolving unstable vacuum thermal evaporation rates in organic semiconductors.

Part 5: References

  • Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation - Journal of Semiconductors URL: [Link][6]

  • Vacuum Chamber Design for Advanced OLED Electronic Measurements - UTUPub URL: [Link][7]

  • OLED 중간체 2 페이지 (OLED Intermediates) - 지오엠테크 (GOM Tech) URL: [Link][1]

  • 2-(9H-Carbazol-3-yl)-5-phenyl-5H-benzo[b]carbazole - Chemknock URL: [Link][2]

  • Low-Temperature Thermal Evaporation of Organic Materials - Korvus Technology URL: [Link][3]

  • Low Temperature Evaporation For Organics - ST Instruments URL: [Link][4]

  • How to maintain deposition rate on thermal evaporator? - ResearchGate URL: [Link][5]

  • Evaluation of thermal evaporation as a deposition method for vacuum-processed polymer-based organic photovoltaic devices - AIP Publishing URL: [Link][8]

  • Scale-up of Thermal Evaporation Processes for Large-Area Coatings of “Small Molecule” Organic Light-Emitting Diode Materials - Society of Vacuum Coaters URL: [Link][9]

Sources

Troubleshooting

Optoelectronics &amp; Materials Technical Support Center: Mitigating Triplet-Triplet Annihilation (TTA) in 5-Phenyl-5H-benzo[b]carbazole Hosts

Welcome to the Technical Support Center. This guide is specifically engineered for materials scientists, optoelectronics researchers, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for materials scientists, optoelectronics researchers, and drug development professionals. While 5-Phenyl-5H-benzo[b]carbazole is renowned as a high-performance host material in Organic Light-Emitting Diodes (OLEDs) due to its extended π -conjugated system[1], its photophysical behavior is also highly relevant to the design of organic photosensitizers in Photodynamic Therapy (PDT). In both fields, uncontrolled Triplet-Triplet Annihilation (TTA) acts as a severe parasitic loss mechanism—causing efficiency roll-off in devices and reducing singlet oxygen generation in therapeutic applications.

This guide provides authoritative mechanistic insights, self-validating diagnostic workflows, and field-proven mitigation protocols to suppress TTA.

Section 1: Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why does my 5-Phenyl-5H-benzo[b]carbazole host exhibit severe efficiency roll-off at high excitation densities? A1: The core issue stems from the molecule's planar, extended π -conjugated structure, which promotes strong intermolecular π−π stacking in the solid state[2]. While this stacking facilitates excellent charge carrier mobility, it also creates percolating pathways that allow triplet excitons to diffuse rapidly via Dexter energy transfer. At high current densities (or high laser fluences), the local concentration of these long-lived triplet excitons exceeds a critical threshold. They collide and annihilate non-radiatively (TTA), manifesting as a sharp drop in External Quantum Efficiency (EQE)[3].

Q2: Should I model exciton diffusion in this host using Förster or Dexter transfer mechanics? A2: Neither pure model is accurate for device-relevant doping levels (typically 5–12 vol%). Pure single-step Förster modeling assumes perfect trapping, while multi-step Dexter assumes ideal Fickian diffusion. Because 5-Phenyl-5H-benzo[b]carbazole exhibits both spatial disorder and Dexter-dominated diffusion, you must fit your data using an intermediate TTA model. This weighted approach returns a highly accurate effective TTA rate constant and quantifies the portion of well-isolated excitons[3].

Q3: Can I use a triplet scavenger to manage the exciton population? A3: Yes. Introducing a triplet manager molecule—or engineering a host-guest system where the host possesses a lower triplet energy ( T1​ ) than the guest—allows the system to scavenge excess triplets via rapid Dexter energy transfer. This actively depletes the triplet population on the primary emitter, keeping it below the TTA threshold and suppressing both TTA and Singlet-Triplet Annihilation (STA)[4].

G T1 Triplet Exciton 1 (T1) Collision Exciton Diffusion & Collision (High Density in Host) T1->Collision T2 Triplet Exciton 2 (T1) T2->Collision TTA Triplet-Triplet Annihilation (TTA) Collision->TTA Scavenger Triplet Scavenging (Dexter Energy Transfer) Collision->Scavenger Host < Guest T1 Loss Non-Radiative Loss / Degradation TTA->Loss Unmanaged Upconversion TTA Upconversion (TTA-UC) Singlet Formation (S1) TTA->Upconversion Engineered Emitters

Logical mapping of TTA mechanisms and engineered mitigation pathways.

Section 2: Diagnostic & Mitigation Workflows

Workflow A: Diagnosing TTA vs. Triplet-Polaron Quenching (TPQ)

To confidently attribute efficiency roll-off to TTA rather than charge imbalance or TPQ, you must isolate the bimolecular quenching mechanism. Follow this self-validating diagnostic protocol.

Step-by-Step Methodology:

  • Sample Preparation: Fabricate a 50 nm thin film of 5-Phenyl-5H-benzo[b]carbazole doped with your guest emitter (e.g., 8 wt%) on a clean quartz substrate.

  • Transient Photoluminescence (TRPL) Setup: Place the sample in a vacuum cryostat (to prevent oxygen quenching) and excite the film using a pulsed laser source (e.g., 355 nm Nd:YAG).

  • Intensity-Dependent Decay Tracking: Record the PL decay curves at varying initial excitation fluences ( I0​ ) using a streak camera or Time-Correlated Single Photon Counting (TCSPC).

  • Causality Verification: Analyze the delayed fluorescence/phosphorescence lifetime. If the lifetime strictly decreases as the excitation fluence increases, bimolecular quenching (TTA) is confirmed. (Note: If the lifetime remains constant but device EQE drops, investigate TPQ instead).

  • J-V-L Profiling: Fabricate the full device stack. Measure the Current Density-Voltage-Luminance (J-V-L) characteristics. Fit the EQE vs. Current Density curve using the intermediate TTA kinetic model to extract the critical current density ( J0​ ) where the EQE drops by half[3].

Workflow Start Observe Efficiency Roll-off at High Current Density TRPL Step 1: Transient PL (TRPL) Measure Triplet Lifetime Start->TRPL JVL Step 2: J-V-L Profiling Analyze EQE vs. Current Start->JVL Fit Step 3: Kinetic Modeling Fit to Intermediate TTA Model TRPL->Fit JVL->Fit Decision Is TTA Rate > Threshold? Fit->Decision Action1 Decrease Doping Conc. or Add Steric Bulk Decision->Action1 Yes Action2 Investigate TPQ or Charge Imbalance Decision->Action2 No

Step-by-step diagnostic workflow to isolate and address TTA in OLED devices.

Workflow B: Mitigating TTA via Steric Engineering & Scavenging

Once TTA is confirmed as the primary loss mechanism, utilize the following protocol to re-engineer the emissive layer.

Step-by-Step Methodology:

  • Steric Bulk Integration: Modify the 5-Phenyl-5H-benzo[b]carbazole core by synthesizing derivatives with bulky aliphatic groups (e.g., tert-butyl groups) on the phenyl ring or the carbazole periphery. This physical bulk increases the intermolecular distance, exponentially decreasing the Dexter transfer orbital overlap and shutting down exciton diffusion pathways[5].

  • Doping Matrix Optimization: Perform a doping concentration sweep (e.g., 3%, 5%, 8%, 12%). Lower concentrations isolate the guest molecules, reducing the percolating pathways required for host-to-host exciton diffusion[3].

  • Triplet Scavenger Co-Doping: Co-dope the emissive layer with a triplet manager (at 1–2 wt%). Ensure the scavenger's T1​ energy level is slightly lower than the guest's T1​ . This facilitates rapid, unidirectional Dexter transfer, converting "dark" triplets into harmless ground states before they can annihilate[4].

  • Validation: Re-run the J-V-L and TRPL profiling. A successful mitigation will shift the critical current density ( J0​ ) to a significantly higher value, flattening the roll-off curve.

Section 3: Quantitative Data & Strategy Comparison

Mitigation StrategyMechanism of ActionImpact on Triplet Lifetime ( τ )Impact on EQE Roll-off ( J0​ )Implementation Complexity
Steric Hindrance (e.g., t-Butyl addition) Disrupts π−π stacking; exponentially reduces Dexter coupling[5].Increases (excitons are localized).Significant improvement (Higher J0​ ).High (Requires custom chemical synthesis).
Doping Concentration Reduction (< 5%) Increases spatial separation of guest emitters[3].Increases (fewer percolating pathways).Moderate improvement.Low (Process optimization only).
Triplet Scavenger Co-doping Rapidly depletes T1​ states below the annihilation threshold[4].Decreases (triplets are actively scavenged).Drastic improvement (Flattens roll-off curve).Medium (Requires compatible ternary system).

References

  • Eliminating Triplet-State Annihilation and Converting Black Triplets into Bright Singlets for Enhancing Light Emission from Thermally Activated Delayed Fluorescence-Based OLEDs Driven by an Elaborately Designed Short Pulse Voltage. ACS Photonics.
  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED)
  • Selective Expression of Organic Phosphorescence Units: When H-Benzo[f]indole Meets 7H-Benzo[c]carbazole.
  • Aryl-Annulated [3,2- a ] Carbazole-Based Deep-Blue Soluble Emitters for High-Efficiency Solution-Processed Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes.
  • An Intermediate Model for Fitting Triplet-Triplet Annihilation in Phosphorescent Organic Light Emitting Diode M

Sources

Optimization

Technical Support Center: Enhancing Thermal Stability of 5-Phenyl-5H-benzo[b]carbazole Based Devices

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to understanding and enhancing the thermal stability of devices incorporating 5-...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to understanding and enhancing the thermal stability of devices incorporating 5-Phenyl-5H-benzo[b]carbazole. This document offers in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

I. Understanding Thermal Stability in Carbazole-Based Systems: An Overview

5-Phenyl-5H-benzo[b]carbazole and its derivatives are a class of organic semiconductors widely utilized in electronic devices such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). Their performance and longevity are intrinsically linked to their thermal stability.[1] High thermal stability, characterized by a high glass transition temperature (Tg) and decomposition temperature (Td), is crucial for ensuring the morphological integrity and operational reliability of devices, both during fabrication and under operational stress.[2][3]

Degradation in these materials can occur through several pathways, including thermal decomposition, photodegradation, and morphological changes like crystallization.[4][5] A primary mechanism of chemical degradation in carbazole-based materials is the homolytic cleavage of the carbon-nitrogen (C-N) bond, which can be initiated by thermal energy or excitonic processes within the device.[6] This can lead to the formation of radicals and subsequent reactions that create non-emissive species or charge traps, ultimately diminishing device efficiency and lifetime.[7]

II. Frequently Asked Questions (FAQs)

Q1: What are typical decomposition (Td) and glass transition (Tg) temperatures for carbazole-based materials?

A1: While specific data for 5-Phenyl-5H-benzo[b]carbazole is not extensively reported, the thermal properties of analogous carbazole derivatives provide a good benchmark. Decomposition temperatures (often measured as the temperature of 5% weight loss in Thermogravimetric Analysis - TGA) for various benzocarbazole derivatives can range from 270°C to over 460°C.[8] Glass transition temperatures (Tg), which indicate the stability of the amorphous phase, have been observed in the range of 78°C to 127°C for a series of benzocarbazole derivatives and can exceed 190°C for some highly rigid structures.[2][8]

Q2: How does the molecular structure of a carbazole derivative influence its thermal stability?

A2: The molecular structure plays a pivotal role in determining thermal stability. Key factors include:

  • Rigidity: More rigid and planar structures tend to have higher thermal stability due to stronger intermolecular interactions and higher energy requirements for molecular motion.

  • Molecular Weight: Generally, higher molecular weight corresponds to higher thermal stability.

  • Substituents: The nature and position of substituent groups can significantly impact thermal properties. Bulky substituents can hinder crystallization and increase the glass transition temperature. The introduction of certain functional groups can also influence bond dissociation energies.

  • Intermolecular Interactions: The presence of functionalities that promote strong intermolecular forces, such as hydrogen bonding, can enhance thermal stability.[9]

Q3: What are the primary degradation pathways for carbazole-based materials in electronic devices?

A3: The main degradation pathways include:

  • Thermal Degradation: At elevated temperatures, chemical bonds can break, leading to the decomposition of the material. The C-N bond in the carbazole moiety is often a point of weakness.[6]

  • Photodegradation: Exposure to light, especially UV radiation, can induce chemical reactions that alter the molecular structure and introduce defects.

  • Morphological Instability: Amorphous thin films can undergo crystallization over time, especially at temperatures above the glass transition temperature (Tg). This can create grain boundaries that act as charge traps and exciton quenching sites.[5]

  • Electrochemical Degradation: The materials can degrade under electrical stress during device operation, leading to the formation of unstable radical ions.

Q4: How can I improve the thermal stability of my 5-Phenyl-5H-benzo[b]carbazole-based device?

A4: Several strategies can be employed:

  • Molecular Design: If synthesizing derivatives, consider modifications that increase molecular rigidity or introduce bulky side groups to raise the Tg.

  • Device Architecture: Incorporate stable charge transport and blocking layers to confine charge recombination to the emissive layer and reduce exciton-induced degradation of adjacent layers.

  • Fabrication Process Optimization: For thermally evaporated films, carefully control the deposition rate and substrate temperature to achieve a stable amorphous morphology. For solution-processed films, optimize the solvent system and annealing conditions.[4]

  • Encapsulation: Proper encapsulation of the device is crucial to prevent degradation from atmospheric moisture and oxygen, which can be exacerbated by thermal stress.

III. Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues related to the thermal stability of 5-Phenyl-5H-benzo[b]carbazole-based devices.

Issue 1: Rapid Decrease in Device Luminance and Efficiency During Operation
  • Possible Cause A: Thermal Degradation of the Carbazole Material.

    • Explanation: The operating temperature of the device may be exceeding the thermal stability threshold of the 5-Phenyl-5H-benzo[b]carbazole, leading to its decomposition.

    • Troubleshooting Steps:

      • Characterize Thermal Properties: Perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on your 5-Phenyl-5H-benzo[b]carbazole material to determine its decomposition temperature (Td) and glass transition temperature (Tg).

      • Monitor Device Temperature: Measure the operating temperature of your device. If it approaches the Tg or Td, thermal degradation is likely a contributing factor.

      • Improve Heat Dissipation: Redesign the device substrate and encapsulation to improve heat sinking and reduce the operating temperature.

      • Consider More Stable Derivatives: If possible, explore derivatives of 5-Phenyl-5H-benzo[b]carbazole with higher Td and Tg values.

  • Possible Cause B: Morphological Instability of the Thin Film.

    • Explanation: The amorphous film of 5-Phenyl-5H-benzo[b]carbazole may be crystallizing during device operation, especially if the operating temperature is near or above its Tg. This creates grain boundaries that are detrimental to device performance.[5]

    • Troubleshooting Steps:

      • Determine the Glass Transition Temperature (Tg): Use DSC to find the Tg of your material.

      • Annealing Studies: Conduct annealing experiments on thin films of your material at various temperatures around the Tg and analyze the film morphology using techniques like Atomic Force Microscopy (AFM) or X-ray Diffraction (XRD) to observe any signs of crystallization.

      • Optimize Deposition Conditions: For thermally evaporated films, adjusting the substrate temperature during deposition can influence the film's morphology and stability. For solution-processed films, the choice of solvent and the annealing temperature and duration are critical.

      • Introduce a Stabilizing Host/Guest System: Blending 5-Phenyl-5H-benzo[b]carbazole with a high-Tg host material can help to stabilize its amorphous phase.

Issue 2: Increase in Device Operating Voltage Over Time
  • Possible Cause: Formation of Charge Traps due to Degradation.

    • Explanation: Thermal or photo-induced degradation of the 5-Phenyl-5H-benzo[b]carbazole can create chemical species that act as charge traps. These traps impede charge transport, leading to an increase in the required operating voltage.

    • Troubleshooting Steps:

      • Purity Analysis: Ensure the highest possible purity of the starting material. Impurities can act as initial trap sites and accelerate degradation. Purification techniques like temperature-gradient sublimation are highly recommended.[4]

      • Inert Atmosphere Processing: Fabricate and test devices in an inert atmosphere (e.g., a glovebox) to minimize degradation from oxygen and moisture, which can be accelerated by heat and light.

      • Spectroscopic Analysis of Degraded Devices: Use techniques like photoluminescence and electroluminescence spectroscopy to look for changes in the emission spectrum over time. The appearance of new, lower-energy emission bands can indicate the formation of degradation products.

      • Chemical Analysis of Degraded Films: Advanced techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) can be used to identify the chemical byproducts of degradation in stressed films.[6][10]

IV. Data Presentation

The following table summarizes the thermal properties of several carbazole derivatives to provide a comparative context for 5-Phenyl-5H-benzo[b]carbazole.

CompoundDecomposition Temperature (Td) (°C)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Reference
Carbazole-based compound 7a291 (5% weight loss)Not observed95[11]
Carbazole-based compound 7b307 (5% weight loss)Not observed86[11]
Series of Benzocarbazole derivatives270 - 46278 - 127Not specified[8]
Carbazole and dibenzo[b,d]furan-based HTMsUp to 400Above 190Not specified[8]
Carbazole-benzocarbazole derivative (BCCOX)> 400~194Not applicable (amorphous)[2]

V. Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for determining the decomposition temperature of 5-Phenyl-5H-benzo[b]carbazole.[12][13]

  • Sample Preparation:

    • Precisely weigh 5-10 mg of the high-purity 5-Phenyl-5H-benzo[b]carbazole powder into a clean, tared TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the TGA instrument.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30-40°C.

    • Ramp the temperature from the starting temperature to a final temperature of at least 600°C (or higher, depending on the expected stability) at a constant heating rate of 10°C/min.

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature.

    • Determine the decomposition temperature (Td) as the temperature at which a specific percentage of weight loss occurs (e.g., Td5% for 5% weight loss).

Protocol 2: Differential Scanning Calorimetry (DSC)

This protocol describes a general method for determining the glass transition temperature (Tg) and melting temperature (Tm) of 5-Phenyl-5H-benzo[b]carbazole.[14][15]

  • Sample Preparation:

    • Accurately weigh 3-7 mg of the high-purity 5-Phenyl-5H-benzo[b]carbazole powder into a clean aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of volatile substances.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from room temperature to a temperature approximately 20-30°C above its expected melting point (if known) or to a temperature below its decomposition temperature (as determined by TGA) at a rate of 10°C/min. This step removes the thermal history of the sample.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its expected Tg (e.g., -50°C).

    • Second Heating Scan: Heat the sample again at a rate of 10°C/min to the same upper temperature as in the first heating scan.

  • Data Analysis:

    • Analyze the data from the second heating scan.

    • The glass transition temperature (Tg) is observed as a step-like change in the heat flow curve.

    • The melting temperature (Tm) is identified as the peak of the endothermic melting transition.

VI. Visualization

G cluster_0 Troubleshooting Workflow for Device Instability A Device Instability Observed (e.g., Decreased Luminance, Increased Voltage) B Perform Thermal Analysis (TGA/DSC) on Material A->B C Analyze Device Operating Temperature A->C D Is Operating Temp > Tg? B->D E Is Operating Temp near Td? B->E C->D C->E D->E No F Morphological Instability Likely D->F Yes G Thermal Decomposition Likely E->G Yes H Optimize Deposition/Annealing Improve Heat Sinking F->H I Improve Heat Sinking Consider More Stable Material G->I J Re-evaluate Device Performance H->J I->J

Caption: A workflow for troubleshooting thermal instability in devices.

G cluster_1 Factors Influencing Thermal Stability Structure Molecular Structure (Rigidity, MW, Substituents) Stability Enhanced Thermal Stability (High Td, High Tg) Structure->Stability Interactions Intermolecular Forces (van der Waals, π-π stacking) Interactions->Stability Morphology Thin Film Morphology (Amorphous vs. Crystalline) Morphology->Stability

Caption: Key factors that determine the thermal stability of carbazole materials.

VII. References

  • Varshney, V., et al. (2020). Evolution and Morphology of Thin Films Formed by Solvent Evaporation: An Organic Semiconductor Case Study. ACS Applied Materials & Interfaces. [Link]

  • Matulaitis, T., et al. (2024). Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs. Nanoscale. [Link]

  • Santos, L. M. N. B. F., et al. (2020). The impact of phenyl–phenyl linkage on the thermodynamic, optical and morphological behavior of carbazol derivatives. RSC Advances. [Link]

  • Open Access Journals. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. [Link]

  • EPFL. Protocol Thermogravimetric Analysis (TGA). [Link]

  • MDPI. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2025). Carbazole‐Based Thin Microporous Polymer Films for Photocatalytic Hydrogen Evolution. [Link]

  • Sivalingam, R., et al. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances. [Link]

  • Wu, Y., et al. (2004). Indolo[3,2-b]carbazole-Based Thin-Film Transistors with High Mobility and Stability. Journal of the American Chemical Society. [Link]

  • Santos, L. M. N. B. F., et al. (2020). The impact of phenyl–phenyl linkage on the thermodynamic, optical and morphological behavior of carbazol derivatives. RSC Advances. [Link]

  • ResearchGate. (2025). Study on the triplet states of N-phenyl carbazoles. Transient spectra and singlet oxygen generation. [Link]

  • MDPI. (2024). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Molecules. [Link]

  • ResearchGate. (2026). Modulating the glassy and crystalline ordering of carbazole small molecules in bulk. [Link]

  • Lee, S., et al. (2020). Degradation Behaviors of NPB Molecules upon Prolonged Exposure to Various Thermal Stresses under High Vacuum below 10–4 Pa. Polymers. [Link]

  • MDPI. (2025). Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. International Journal of Molecular Sciences. [Link]

  • University of Washington. Operating Procedures: TA Instruments TGA. [Link]

  • CrystEngComm. (2024). Structural Modulations: Unraveling the Impact of Benzothiazole Positions on the Optical Properties of Carbazole-Cyanostilbenes. [Link]

  • Salam, L. B., et al. (2017). Properties, environmental fate and biodegradation of carbazole. Biotechnology and Genetic Engineering Reviews. [Link]

  • ResearchGate. (2022). A photophysical and spectroelectrochemical study on N-phenyl-carbazoles and their oxidized species. [Link]

  • Beilstein Journals. (2020). Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. Beilstein Journal of Organic Chemistry. [Link]

  • Kong, M., et al. (2026). Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores. RSC Advances. [Link]

  • EAG Laboratories. Thermal Analysis Techniques. [Link]

  • Der Pharmacia Lettre. (2015). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. [Link]

  • University of Florida. Sample Preparation – DSC. [Link]

  • Purdue University. Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory. [Link]

  • ACS Publications. (2010). Multifunctional Materials in High-Performance OLEDs: Challenges for Solid-State Lighting. Chemistry of Materials. [Link]

  • Organic Letters. (2012). Phase Tag-Assisted Synthesis of Benzo[b]carbazole End-Capped Oligothiophenes. [Link]

  • RSC Publishing. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. [Link]

  • ResearchGate. (2019). Experimental methods in chemical engineering: Thermogravimetric analysis—TGA. [Link]

  • RSC Publishing. (2026). Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores. [Link]

  • The Royal Society of Chemistry. (2021). Carbazole and dibenzo[b,d] furan-based hole transport materials with high thermal stability. [Link]

  • PubMed. (2015). Thermal analysis of N-carbamoyl benzotriazole derivatives. [Link]

  • TA Instruments. Differential Scanning Calorimetry (DSC). [Link]

  • PubMed. (2002). Relationship between molecular structure and electron targets in the electroreduction of benzocarbazolediones and anilinenaphthoquinones. Experimental and theoretical study. [Link]

  • ACS Publications. (2022). Assessing Carbazole Derivatives as Single-Electron Photoreductants. [Link]

  • Journal of Visualized Experiments. (2016). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. [Link]

  • ResearchGate. (2026). Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores. [Link]

  • Williams College. Expt. 8: Differential Scanning Calorimetry. [Link]

  • Chemistry of Materials. (2003). 15, 4052-4059. [Link]

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Troubleshooting

Technical Support Center: Minimizing UV Degradation in 5-Phenyl-5H-benzo[b]carbazole Materials

Welcome to the Advanced Materials Troubleshooting Guide. 5-Phenyl-5H-benzo[b]carbazole and its derivatives are highly valued in organic electronics (OLEDs, OFETs) and pharmaceutical development due to their rigid, extend...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Troubleshooting Guide. 5-Phenyl-5H-benzo[b]carbazole and its derivatives are highly valued in organic electronics (OLEDs, OFETs) and pharmaceutical development due to their rigid, extended π -conjugated systems and excellent charge-transport properties. However, these same structural features make them highly susceptible to photo-oxidation and UV-induced degradation.

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded strategies to identify, troubleshoot, and eliminate UV degradation during synthesis, processing, and storage.

Part 1: Diagnostic Data & Quantitative Benchmarks

Before implementing mitigation strategies, it is critical to establish baseline metrics for degradation. The table below summarizes the quantitative differences between unprotected handling and optimized anoxic/UV-shielded workflows.

ParameterUnprotected / Ambient ConditionsOptimized / Protected ConditionsMechanistic Cause of FailureRef
UV Absorption Loss (10h) 65% – 75% degradation< 40% degradationPhoto-cleavage and structural breakdown under 467 nm/UV excitation.[1]
Primary Degradant Mass Epoxide (+16 Da)Undetectable via LC-MSSinglet oxygen attack at the electron-rich C12-C13 double bond.[2]
Photoluminescence (PL) Broadened, red-shiftedStable, narrow FWHMIntermolecular triplet-triplet annihilation and excimer formation.[3]
Device EQE Roll-off Rapid efficiency dropMaintained > 7.5% at 500 cd/m²Exciton quenching by photo-oxidized defect states.[4]

Part 2: Troubleshooting FAQs

Q1: My benzo[b]carbazole solutions rapidly discolor from pale yellow to dark brown under ambient laboratory light. What is the exact mechanism driving this? A1: The discoloration is driven by photo-oxidation . The extended π -conjugation of the benzo[b]carbazole core lowers its triplet energy state. Ambient UV and blue light ( hν<450 nm) excite the molecule to its singlet state ( S1​ ), which rapidly undergoes intersystem crossing to a long-lived triplet state ( T1​ ). If dissolved oxygen is present, the triplet state sensitizes O2​ to highly reactive singlet oxygen ( 1O2​ ). This electrophile subsequently attacks the electron-rich C-12 and C-13 positions of the carbazole core, forming an unstable epoxide ring[2]. This disrupts the conjugation, leading to the observed color shift and loss of native UV absorption[1].

Q2: I am seeing an unexplained +16 Da mass shift in my LC-MS spectra after spin-coating thin films. Is this thermal or UV degradation? A2: A precise +16 Da shift (often accompanied by altered shielding at C-5/C-6 in 1 H NMR) is the definitive analytical signature of epoxidation , confirming UV-induced photo-oxidation rather than thermal degradation[2]. Thermal degradation typically results in bond cleavage or dimerization (loss of mass or doubling of mass). To prevent this, you must eliminate ambient UV exposure during the spin-coating process and ensure the solvent is strictly deoxygenated.

Q3: Can we alter the molecular design of the benzo[b]carbazole to inherently resist UV degradation without ruining its charge-transport properties? A3: Yes. The most effective structural strategy is steric shielding . By introducing bulky substituents—such as tert-butyl or peripheral cycloalkyl groups—to the molecular periphery, you create a "space-crowded" architecture[4][5].

  • Causality: These bulky groups serve a dual purpose. First, they physically block singlet oxygen from accessing the vulnerable C12-C13 reactive sites. Second, they prevent dense molecular packing in the solid state, which suppresses undesirable intermolecular interactions and triplet-state quenching, thereby preserving high photoluminescence quantum yields (PLQY) and color purity[3][5].

Part 3: Mechanistic Workflow & Validated Protocols

To establish a self-validating system that prevents photo-oxidation, you must control both the excitation source (light) and the chemical reactant (oxygen).

G A Ambient UV Excitation B Singlet/Triplet Excited State A->B hν < 450nm C Interaction with Dissolved O2 B->C Intersystem Crossing D Epoxidation at C12-C13 Core C->D Photo-Oxidation E Steric Shielding (e.g., t-Butyl) E->D Blocks Attack F Degassed Solvents (FPT Method) F->C Removes O2

Caption: Mechanism of UV-induced photo-oxidation and targeted mitigation strategies.

Standard Operating Procedure: Anoxic Solution Processing

Implementing this protocol will suppress UV degradation and ensure batch-to-batch reproducibility.

Step 1: Absolute Solvent Degassing (Freeze-Pump-Thaw)

  • Action: Transfer anhydrous processing solvent (e.g., toluene, THF) into a Schlenk flask. Submerge in liquid nitrogen until completely frozen, expose to high vacuum for 5 minutes, isolate the vacuum, and thaw in a warm water bath. Repeat for a total of three cycles.

  • Causality: Standard nitrogen sparging relies on partial pressure equilibrium and leaves trace dissolved O2​ . The Freeze-Pump-Thaw (FPT) method forcefully extracts trapped gases from the solid solvent lattice under vacuum, achieving near-absolute zero dissolved oxygen concentrations. Without O2​ , the triplet excited state cannot cause photo-oxidation[1].

Step 2: Actinic Light Shielding

  • Action: Conduct all handling, weighing, and dissolution of 5-Phenyl-5H-benzo[b]carbazole inside a nitrogen-filled glovebox equipped exclusively with yellow light filters (blocking λ<500 nm).

  • Causality: The lowest singlet excited state ( 1LC ) of benzo[b]carbazole derivatives absorbs strongly between 380–450 nm[1]. Yellow light lacks the photon energy required to bridge this bandgap, effectively trapping the molecule in its unreactive ground state even if trace oxygen is present.

Step 3: Device Formulation and Encapsulation

  • Action: If fabricating OLEDs or solid-state films, perform spin-coating inside the glovebox. Immediately apply a UV-curable epoxy resin to the edges of a glass coverslip and place it over the active film. Cure the epoxy using a highly directional UV spot-curing system.

  • Causality: Directional curing ensures that the intense UV light polymerizes the resin without illuminating the active benzo[b]carbazole layer, locking out atmospheric oxygen before the device is exposed to ambient testing conditions.

Step 4: Self-Validation (Quality Control)

  • Action: Extract a micro-aliquot of the processed film or solution and analyze via LC-MS.

  • Causality: The complete absence of a +16 Da molecular ion peak (epoxide) validates that the inert atmosphere and light-shielding protocols were successfully maintained throughout the workflow[2].

References

  • Space-Crowded Donor–Acceptor–Donor Ultraviolet Emitters for Efficient Narrowband Electroluminescence with Minimal Roll-Off Source: ACS Applied Materials & Interfaces URL:[Link]

  • Strategic Lifetime Tuning of Visible-Light Absorbing Two-Coordinate Metal Complexes Source: ACS Publications URL:[Link]

  • Organic–Inorganic Hybrid Device with a Novel Deep-Blue Emitter of a Donor–Acceptor Type, with ZnO Nanoparticles for Solution-Processed OLEDs Source: PMC / National Institutes of Health URL:[Link]

  • Peripheral Cycloalkyl Functionalized Tetradentate Platinum(II) Phosphorescent Complex: Synthesis, Optical Tuning, and OLED Applications Source: bwise.kr URL:[Link]

  • Forced Degradation Study and Impurity Characterization of Alectinib Source: Resolve Mass Spectrometry URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Hole Injection Layer Compatibility with 5-Phenyl-5H-benzo[b]carbazole

Welcome to the technical support center for optimizing the interface between your Hole Injection Layer (HIL) and the 5-Phenyl-5H-benzo[b]carbazole (PBC) emissive or host material. This guide is designed for researchers a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the interface between your Hole Injection Layer (HIL) and the 5-Phenyl-5H-benzo[b]carbazole (PBC) emissive or host material. This guide is designed for researchers and scientists in the field of organic electronics to troubleshoot common issues and enhance device performance through a deep understanding of the underlying materials science and physics.

Introduction

5-Phenyl-5H-benzo[b]carbazole is a promising material for high-performance Organic Light-Emitting Diodes (OLEDs), particularly in blue emitters, owing to its high triplet energy and good charge transport properties.[1] However, achieving optimal device efficiency and stability is critically dependent on the seamless integration of PBC with the hole injection layer (HIL). The HIL plays a crucial role in reducing the energy barrier for hole injection from the anode (typically Indium Tin Oxide - ITO) to the organic stack, thereby lowering the operating voltage and improving the overall device performance.[2][3]

This guide provides a structured approach to diagnosing and resolving common compatibility issues at the HIL/PBC interface. We will delve into the causality behind experimental choices, offering field-proven insights to streamline your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: My device has a very high turn-on voltage (>5V). What is the likely cause when using a PBC-based emissive layer?

A high turn-on voltage is most commonly attributed to a large energy barrier for charge injection.[4] Specifically, a significant mismatch between the work function of your anode/HIL and the Highest Occupied Molecular Orbital (HOMO) of the subsequent organic layer (either a hole transport layer or the PBC layer itself) will impede efficient hole injection.[3] This forces a higher applied voltage to initiate charge flow. Another potential cause is poor charge balance within the device, where either hole or electron injection is significantly less efficient than the other.[5]

Q2: I'm observing low external quantum efficiency (EQE) even with a seemingly good HIL. What other factors could be at play?

Low EQE can stem from several issues beyond initial hole injection. One critical factor is the triplet energy of your HIL and any adjacent hole transport materials. Carbazole derivatives like PBC are often used in phosphorescent or TADF devices due to their high triplet energies.[6] If the triplet energy of the HIL is lower than that of PBC, it can lead to exciton quenching at the interface, where excitons non-radiatively decay instead of producing light. Additionally, interface roughness or chemical incompatibility between the HIL and PBC can create charge traps, leading to non-radiative recombination and reduced efficiency.[7]

Q3: Is PEDOT:PSS a suitable HIL for PBC-based devices?

While Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is a widely used solution-processable HIL due to its high conductivity and work function, it can present compatibility challenges. The acidic nature of PEDOT:PSS can lead to the degradation of the adjacent organic layers over time, impacting device lifetime.[7] Furthermore, a mismatch between the HOMO level of PEDOT:PSS (typically around -5.0 to -5.2 eV) and the deeper HOMO levels of some high-triplet-energy carbazole hosts can still result in a significant hole injection barrier.

Q4: How does an inorganic HIL like Molybdenum Trioxide (MoO₃) improve performance with carbazole derivatives?

Molybdenum Trioxide (MoO₃) is an excellent choice for a HIL with deep HOMO materials like PBC. When deposited on ITO, MoO₃ creates a very high work function surface (often >6.0 eV).[8] This is not the only mechanism at play. Upon deposition of the organic layer (like a hole transporter or PBC), a charge transfer reaction occurs at the interface. MoO₃ is reduced, and the organic material is oxidized, creating a p-doped region in the organic layer at the interface.[9] This effectively lowers the hole injection barrier to as little as 0.25 eV, facilitating very efficient hole injection and leading to lower operating voltages.[9]

Troubleshooting Guide

Issue 1: High Driving Voltage and Low Luminance

This is a classic symptom of a poor HIL/organic interface, leading to inefficient hole injection.

Root Cause Analysis:

  • Energy Level Misalignment: The primary cause is a large energy barrier between the work function of the anode/HIL and the HOMO level of the next organic layer. An injection barrier >0.5 eV can significantly increase the driving voltage.

  • Poor HIL Quality: A non-uniform or contaminated HIL can create regions of poor conductivity, impeding charge injection.

Troubleshooting Workflow:

A High Driving Voltage Detected B Characterize Energy Levels of Materials A->B C Is HIL HOMO < 0.5 eV deeper than Anode Work Function? B->C D Select Alternative HIL with Higher Work Function (e.g., MoO₃) C->D No E Characterize HIL Film Quality (AFM) C->E Yes H Re-fabricate and Test Device D->H F Is film rough or non-uniform? E->F G Optimize HIL Deposition Parameters (e.g., spin speed, deposition rate) F->G Yes F->H No G->H I Issue Resolved H->I

Caption: Troubleshooting workflow for high driving voltage.

Experimental Protocols:

  • Material Characterization (Cyclic Voltammetry):

    • Objective: To experimentally determine the HOMO and LUMO energy levels of your PBC material and any hole transport layers.[5][10]

    • Protocol:

      • Prepare a 1 mM solution of the organic material in a suitable solvent (e.g., dichloromethane) with 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).[5]

      • Use a three-electrode electrochemical cell with a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.[10]

      • Record the cyclic voltammogram, scanning to measure the onset oxidation (E_ox) and reduction (E_red) potentials.

      • Calculate the HOMO and LUMO levels using the following empirical formulas (referenced against Ferrocene/Ferrocenium, Fc/Fc⁺, as an internal standard):

        • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

        • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

  • HIL Surface Morphology (Atomic Force Microscopy - AFM):

    • Objective: To assess the uniformity and roughness of your deposited HIL.

    • Protocol:

      • Deposit the HIL onto an ITO-coated glass substrate using your standard procedure.

      • Analyze the surface topography using AFM in non-contact or tapping mode.

      • Aim for a root mean square (RMS) roughness of < 2 nm to ensure a good interface with the subsequent organic layer. High roughness can lead to electrical shorts.

Issue 2: Low Device Efficiency (EQE) and Rapid Roll-Off

This issue suggests that while charge injection might be occurring, the subsequent processes of charge transport, recombination, and light emission are inefficient.

Root Cause Analysis:

  • Poor Charge Balance: An excess of holes relative to electrons (or vice versa) can push the recombination zone outside of the emissive layer, leading to quenching and reduced efficiency. Carbazole-based materials are often excellent hole transporters, which can exacerbate this issue.[1]

  • Exciton Quenching: As mentioned in the FAQs, a low triplet energy HIL or HTL can quench the high-energy triplet excitons generated in the PBC layer.

  • Interfacial Traps: Chemical reactions or morphological defects at the HIL/PBC interface can create energy states within the bandgap that trap charges, leading to non-radiative recombination.

Troubleshooting Workflow:

A Low EQE & Efficiency Roll-off B Verify Triplet Energies (Phosphorescence Spectroscopy) A->B C Is HIL/HTL Triplet Energy > PBC Triplet Energy? B->C D Replace HIL/HTL with higher Triplet Energy Material C->D No E Vary HTL and ETL Thickness C->E Yes H Re-fabricate and Test Device D->H F Does varying thickness improve EQE? E->F G Optimize layer thicknesses for balanced charge transport F->G Yes F->H No, suspect interfacial traps G->H I Issue Resolved H->I

Caption: Troubleshooting workflow for low efficiency.

Experimental Protocols:

  • Optical Bandgap and Triplet Energy Determination:

    • Objective: To determine the optical bandgap and triplet energy of PBC and HIL/HTL materials.

    • UV-Vis Spectroscopy (for Optical Bandgap):

      • Prepare a thin film of the material on a quartz substrate.[8]

      • Measure the absorption spectrum using a UV-Vis spectrometer.

      • The onset of the absorption edge corresponds to the optical bandgap.[11] This can be used to estimate the HOMO-LUMO gap.

    • Phosphorescence Spectroscopy (for Triplet Energy):

      • Measure the photoluminescence spectrum of the material in a frozen solvent or a rigid matrix at low temperature (e.g., 77 K).

      • The highest energy peak in the phosphorescence spectrum corresponds to the T₁ triplet energy level.

  • Device Engineering for Charge Balance:

    • Objective: To confine the recombination zone within the PBC emissive layer.

    • Protocol:

      • Systematically vary the thickness of the hole-transporting layer (HTL) and the electron-transporting layer (ETL).

      • A thicker HTL can slow down hole transport, while a thinner ETL can accelerate electron transport, helping to shift the recombination zone.

      • Fabricate a series of devices with varying thicknesses (e.g., HTL: 20, 30, 40 nm; ETL: 40, 30, 20 nm) and measure their EQE to find the optimal balance.

Data for Material Selection

To facilitate the selection of a compatible HIL, the following table summarizes the key electronic properties of 5-Phenyl-5H-benzo[b]carbazole (estimated from similar carbazole derivatives) and common HIL materials.

MaterialTypeHOMO (eV)LUMO (eV)Triplet Energy (T₁) (eV)Deposition Method
5-Phenyl-5H-benzo[b]carbazole (PBC) Emitter/Host~ -5.5 to -5.9[12][13]~ -1.8 to -2.2[13]> 2.9[6]Evaporation
PEDOT:PSS (AI 4083) HIL (Organic)-5.0 to -5.2[14]-3.5 to -3.7N/ASpin-coating
Molybdenum Trioxide (MoO₃) HIL (Inorganic)-8.5 to -9.7 (Valence Band)-5.3 to -6.5 (Conduction Band)N/AEvaporation
TAPC HTL/HIL-5.5-2.02.87Evaporation
NPB HTL-5.4 to -5.5[9]-2.3 to -2.42.54Evaporation

Note: Energy levels for organic materials can vary based on measurement technique and film morphology.

Conclusion

Optimizing the compatibility between the hole injection layer and 5-Phenyl-5H-benzo[b]carbazole is a multi-faceted challenge that requires a systematic approach. By carefully considering energy level alignment, material stability, and charge balance, researchers can overcome common obstacles such as high driving voltage and low efficiency. This guide provides a foundational framework for troubleshooting and a logical progression of experimental steps to diagnose and solve interface-related issues. The use of appropriate characterization techniques like cyclic voltammetry and AFM is crucial for making informed decisions in material selection and device architecture design, ultimately leading to the successful fabrication of high-performance OLEDs.

References

  • Lin, C. T., et al. "Mechanisms of Enhanced Hole-injection in Organic Light-emitting Devices with MoO3 Layers." (2007).
  • Kukhta, I. N., et al. "Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications." Journal of Materials Chemistry C 5.31 (2017): 7746-7768.
  • Gudeika, D., et al. "Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds." Journal of Visualized Experiments 158 (2020): e60931.
  • Wang, L., et al. "Investigation of hole injection enhancement by MoO3 buffer layer in organic light emitting diodes." AIP Advances 5.4 (2015): 047112.
  • Lu, G., et al. "Film-Depth-Dependent Light Absorption Spectroscopy of Organic Thin Films.
  • Atassi, Y. "How can we determine the HOMO and LUMO of organic materials by cyclic voltametry measurement?
  • Sasabe, H., et al. "3,3′-Bicarbazole-Based Host Molecules for Solution-Processed Phosphorescent OLEDs." Polymers 10.11 (2018): 1253.
  • Liu, Z., et al. "Improved Hole Injection by Enhancing Electron Extraction of Solution-Processed MoO x in Quantum Dot Light-Emitting Diodes.
  • Nelson, M. "Why is the turn-on-voltage of OLED high and furthermore, the devices getting burned?
  • Volyniuk, D., et al. "Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review.
  • Zhang, Y., et al. "Hole Injection Enhancement of MoO 3 /NPB/Al Composite Anode *." Chinese Physics Letters 33.1 (2016): 017801.
  • In-Situ. "UV-Vis optical fiber assisted spectroscopy in thin films and solutions."
  • Riverdi. "Why Is Your OLED Display Flickering?
  • Dhruv, S. D., et al. "Optical Characterization of Semiconducting Thin Films Using UV-VIS-NIR Spectroscopy: A Review.
  • MMRC. "The Use of UV-visible Spectroscopy to Measure the Band Gap of a Semiconductor."
  • Shamsa, Dr. "Determination of HOMO and LUMO energies from CV and UV visible spectroscopy." YouTube. (2022).
  • Scribd. "Panasonic OLED TV Troubleshooting Guide."
  • Bibi, S., et al. "Influence of azacycle donor moieties on the photovoltaic properties of benzo[c][2][9][10]thiadiazole based organic systems: a DFT study." Scientific Reports 13.1 (2023): 14619.

  • Lazarov, M., et al. "Increasing the Accuracy of the Characterization of a Thin Semiconductor or Dielectric Film on a Substrate from Only One Quasi-Normal Incidence UV/Vis/NIR Reflectance Spectrum of the Sample.
  • LG. "[LG TV] - How to Use the OLED Diagnostic JIG to Troubleshoot No Power or No Picture Issues." YouTube. (2024).
  • Zhang, L., et al. "Improved Hole Injection Property of Solution-Processed MoO 3 with UV-Ozone Treatment." ACS Applied Materials & Interfaces 10.3 (2018): 2897-2904.
  • device.report. "OLED TV SERVICE MANUAL."
  • Zahlou, A., et al. "Electronic and photovoltaic properties of conjugated compounds based on carbazole and phenothiazine candidates for organic solar cell applications." Journal of Materials and Environmental Science 5.2 (2014): 532-539.
  • Lee, S., et al. "Charge Transport Regulation in Solution-Processed OLEDs by Indenocarbazole–Triazine Bipolar Host Copolymers.
  • Mori, T., et al. "Effects of PEDOT-PSS layer on the characteristics of organic light-emitting diodes with Nile Red." e-Journal of Surface Science and Nanotechnology 3 (2005): 341-344.
  • Lee, S., et al. "Effect of the Number of Phenylcarbazole Units Adorned to the Silicon Atom for High Triplet Energy with High Charge Mobility." Polymers 17.3 (2025): 423.
  • Matulaitis, T., et al. "Effect of PEDOT:PSS on the performance of solution-processed blue phosphorescent organic light-emitting diodes with an exciplex host." Materials Advances 2.15 (2021): 5122-5131.
  • Cheng, S. H., et al. "Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles." Journal of the Chinese Chemical Society 59.2 (2012): 207-214.
  • El-haouari, M., et al. "The Effect of Polymerization of 2.7-Divinylcarbazole-Benzo-Bis-Thiadiazole on Optical Fiber Properties." IntechOpen (2023).

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Hole Mobility in 5-Phenyl-5H-benzo[b]carbazole and NPB: A Guide for Researchers

In the landscape of organic electronics, particularly in the development of high-performance Organic Light-Emitting Diodes (OLEDs) and other organic semiconductor devices, the choice of the hole transport material (HTM)...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of organic electronics, particularly in the development of high-performance Organic Light-Emitting Diodes (OLEDs) and other organic semiconductor devices, the choice of the hole transport material (HTM) is paramount. An ideal HTM should possess high hole mobility, excellent thermal stability, and appropriate energy levels to ensure efficient injection and transport of holes from the anode to the emissive layer. This guide provides a detailed comparison of two pertinent hole transport materials: the well-established N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB) and the promising, yet less characterized, 5-Phenyl-5H-benzo[b]carbazole.

While NPB has been a workhorse in the field with its hole mobility extensively documented, specific experimental data for 5-Phenyl-5H-benzo[b]carbazole remains scarce in the current body of scientific literature. This guide, therefore, presents a comprehensive, data-driven analysis of NPB's hole mobility and complements it with a discussion on the anticipated charge transport properties of 5-Phenyl-5H-benzo[b]carbazole, based on the known characteristics of its constituent carbazole and benzo[b]carbazole moieties. This comparative overview aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in material selection and to highlight areas ripe for future investigation.

Unveiling the Contenders: Molecular Structures and Electronic Properties

A fundamental understanding of the molecular structure is crucial as it dictates the material's electronic properties and its performance in a device.

Molecular Structures cluster_BPC 5-Phenyl-5H-benzo[b]carbazole cluster_NPB NPB BPC NPB

Caption: Molecular structures of 5-Phenyl-5H-benzo[b]carbazole and NPB.

5-Phenyl-5H-benzo[b]carbazole belongs to the carbazole family of compounds, which are known for their excellent hole-transporting capabilities, high thermal stability, and tunable optoelectronic properties.[1][2] The benzo[b]carbazole core provides an extended π-conjugated system, which is generally favorable for charge transport. The addition of a phenyl group at the 5-position can influence the material's morphology and solubility. Carbazole derivatives are recognized as crucial conjugated cores in organic electronics due to their favorable electro- and photoactive properties.[3]

NPB (N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine) is a classic example of a triarylamine-based hole transport material. Its structure, composed of multiple aromatic rings, allows for efficient hole hopping between molecules. NPB has been a benchmark material in OLEDs for many years due to its reliable performance and well-understood properties.[4]

A Deep Dive into the Hole Mobility of NPB

The hole mobility of NPB has been extensively studied using various techniques, with Time-of-Flight (TOF) and Dark Injection Space-Charge-Limited Current (DI-SCLC) being the most common.

The TOF method directly measures the time it takes for a sheet of charge carriers, generated by a laser pulse, to traverse a film of the material under an applied electric field.[5] In contrast, the DI-SCLC technique analyzes the current-voltage characteristics of a single-carrier device to extract mobility information.[6]

Experimental data reveals that the hole mobility of NPB is dependent on both the electric field and the thickness of the film. For thicker films (≥300 nm), the hole mobility generally shows a positive correlation with the square root of the electric field, a behavior consistent with the Poole-Frenkel model.[7] However, for thinner films, a negative field dependence has been observed.[7] Furthermore, the hole mobility of NPB tends to decrease as the film thickness decreases, which has been attributed to the influence of interfacial trap states.[8][9]

Measurement TechniqueFilm ThicknessElectric Field (MV/cm)Hole Mobility (cm²/Vs)Reference
DI-SCLC1000 nm0.17.64 x 10⁻⁴[8][10]
TOF7.55 µm0.14.07 x 10⁻⁴[8]
DI-SCLC50 nm0.11.63 x 10⁻⁵[8][10]
Not SpecifiedNot SpecifiedNot Specified3 x 10⁻⁴[11]

Table 1: Experimentally Measured Hole Mobility of NPB. This table summarizes some of the reported hole mobility values for NPB under different experimental conditions.

The Potential of 5-Phenyl-5H-benzo[b]carbazole: A Prospective Analysis

Carbazole-based materials are known for their high hole mobility and excellent thermal stability.[1][2] The planar nature of the carbazole unit can facilitate intermolecular π-π stacking, which is crucial for efficient charge transport. The extended conjugation of the benzo[b]carbazole core is also expected to contribute positively to its charge carrier mobility.

Theoretical studies on carbazole-based macrocycles have highlighted their interesting electronic properties for organic electronics.[3] Furthermore, the functionalization of the carbazole core, such as the addition of the phenyl group in 5-Phenyl-5H-benzo[b]carbazole, can be used to tune the material's properties. For instance, increasing the number of phenylcarbazole units attached to a central atom has been shown to enhance charge mobility in organic thin films.[12]

However, it is also important to consider that factors such as film morphology and the presence of trap states can significantly influence the measured hole mobility. Therefore, experimental validation is crucial to ascertain the true potential of 5-Phenyl-5H-benzo[b]carbazole as a high-performance hole transport material.

Experimental Workflow: Measuring Hole Mobility via Time-of-Flight (TOF)

To facilitate further research in this area, a detailed protocol for the TOF measurement of hole mobility is provided below. This technique is a powerful tool for directly probing the charge transport properties of organic semiconductors.

Time-of-Flight (TOF) Experimental Setup cluster_setup Measurement Setup cluster_sample Sample Structure Pulsed Laser Pulsed Laser Sample Sample Pulsed Laser->Sample Current Amplifier Current Amplifier Sample->Current Amplifier Photocurrent Oscilloscope Oscilloscope Current Amplifier->Oscilloscope Data Acquisition Data Acquisition Oscilloscope->Data Acquisition Voltage Source Voltage Source Voltage Source->Sample Applied Bias Transparent Electrode (e.g., ITO) Transparent Electrode (e.g., ITO) Organic Layer Organic Layer Transparent Electrode (e.g., ITO)->Organic Layer Metal Electrode (e.g., Al) Metal Electrode (e.g., Al) Organic Layer->Metal Electrode (e.g., Al)

Caption: A schematic diagram of a typical Time-of-Flight (TOF) experimental setup for measuring charge carrier mobility.

Step-by-Step Methodology:

  • Device Fabrication:

    • A sample is prepared by sandwiching a thin film of the organic material (e.g., 5-Phenyl-5H-benzo[b]carbazole or NPB) between two electrodes.

    • One electrode must be transparent or semi-transparent (e.g., Indium Tin Oxide - ITO) to allow for photoexcitation. The other is typically a metal electrode (e.g., Aluminum).

    • The thickness of the organic layer is a critical parameter and should be accurately measured.

  • Experimental Setup:

    • The sample is placed in a light-tight, electrically shielded sample holder.

    • A pulsed laser with a photon energy greater than the bandgap of the organic material is used to generate a sheet of charge carriers near the transparent electrode.

    • A DC voltage source is used to apply an electric field across the sample.

    • The transient photocurrent generated by the drifting charge carriers is measured using a current amplifier and recorded with a digital oscilloscope.

  • Data Acquisition and Analysis:

    • The oscilloscope trace of the transient photocurrent typically shows an initial spike due to the photogeneration event, followed by a plateau as the charge carriers drift across the film, and finally a drop-off as they reach the counter-electrode.

    • The transit time (tT) is determined from the inflection point of the photocurrent transient when plotted on a log-log scale.

    • The hole mobility (µ) is then calculated using the following equation: µ = d² / (V * tT) where 'd' is the thickness of the organic film and 'V' is the applied voltage.

Comparative Discussion and Future Outlook

NPB has established itself as a reliable and well-characterized hole transport material, with its performance metrics readily available in the literature. Its hole mobility, typically in the range of 10⁻⁴ to 10⁻³ cm²/Vs, has made it a staple in the fabrication of efficient OLEDs.

For 5-Phenyl-5H-benzo[b]carbazole, the current analysis is prospective. The carbazole and benzo[b]carbazole moieties suggest the potential for high hole mobility and good thermal stability. The phenyl substitution may further enhance its properties. However, without direct experimental evidence, a quantitative comparison with NPB is not possible.

This guide underscores a clear gap in the experimental data for 5-Phenyl-5H-benzo[b]carbazole. Future research should focus on the synthesis and characterization of this and other benzo[b]carbazole derivatives to experimentally determine their hole mobilities. Such studies will be invaluable in expanding the library of high-performance hole transport materials and could lead to the development of even more efficient and stable organic electronic devices. The detailed experimental protocol provided herein offers a clear pathway for researchers to undertake these critical measurements.

References

  • Chen, C. H., et al. (2007). Hole mobility of N, N-bis (naphthalen-1-yl)-N, N-bis (phenyl) benzidine investigated by using space-charge-limited currents. Applied Physics Letters, 90(20), 203504.
  • Muñoz-Alba, F., et al. (2024). Theoretical Study of the Electronic and Charge Transport Properties of Coronoid Carbazole-based Macrocycles. CpiC14 | Donostia 2024 | Abstract.
  • Chen, C. H., et al. (2007). Hole mobility of N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl) benzidine investigated by using space-charge-limited currents. AIP Publishing.
  • Chen, C. H., et al. (2007). Hole mobility of N,N -bis„naphthalen-1-yl… - AIP Publishing. AIP Publishing.
  • Li, J., et al. (2020). Mediation of exciton concentration on magnetic field effects in NPB : Alq3-based heterojunction OLEDs. PMC.
  • Wang, Y., et al. (2014). Electric field dependence of hole mobility of NPB films.
  • van Mensfoort, S. L. M., et al. (2010).
  • BenchChem. (2025). A Comparative Guide to Carbazole-Based Hole Transport Materials: Exploring the Potential of 1H-Benzo[c]carbazole and Its Isomers. BenchChem.
  • Naka, S., et al. (2007). Carrier mobility for organic semiconductors: reduction of noise of the short part drift time in the time of flight mobility method. PubMed.
  • S. L. M. van Mensfoort, et al. (2010).
  • Tong, K. L., et al. (2007). The hole mobilities of the NPB and the doped NPB samples against the...
  • Lee, J., et al. (2008). Star-configured carbazole as an efficient near-ultraviolet emitter and hole-transporting material for organic light-emitting devices. SciSpace.
  • Kirchartz, T., et al. (2020). Space-Charge-Limited Current Measurements: A Problematic Technique for Metal Halide Perovskites.
  • Wu, Y., et al. (2004). Indolo[3,2-b]carbazole-Based Thin-Film Transistors with High Mobility and Stability. Journal of the American Chemical Society.
  • Ossila. NPB (NPD) | OLED Material / Chemical | CAS 123847-85-8. Ossila.
  • Lee, J. K., et al. (2016). A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells. Beilstein Journal of Organic Chemistry.
  • Dost, R., et al. (2008). Time-of-flight mobility measurements in organic field-effect transistors. AIP Publishing.
  • Asif, M. (2016). Space Charge–Limited Current Model for Polymers. IntechOpen.
  • Ahn, M., et al. (2025). Effect of the Number of Phenylcarbazole Units Adorned to the Silicon Atom for High Triplet Energy with High Charge Mobility. PubMed.
  • Al-Yasari, A., et al. (2018).
  • O'Reilly, R. J., et al. (2024). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. Semantic Scholar.
  • Blakesley, J. C., et al. (2014). Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. Fluxim.
  • Giebink, N. C., et al. (2012). Time-of-flight mobility of charge carriers in position-dependent electric field. Applied Physics Letters.
  • University Digital Conservancy. Time-of-Flight Investigation of Charge Carrier Mobilities in Oligoacene Single Crystals.
  • BenchChem. (2025). Application Notes: Spiro-NPB as a High-Performance Hole Transport Layer in Organic Light-Emitting Diodes (OLEDs). BenchChem.
  • ResearchGate. (2018). Simply designed carbazole-based hole transporting materials for efficient perovskite solar cells | Request PDF.
  • O'Reilly, R. J., et al. (2024). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. MDPI.
  • ResearchGate. (2023). (PDF) Time‐of‐Flight Method for Determining the Drift Mobility in Organic Semiconductors.
  • ResearchGate. (2015). Mobility measurement by the space-charge-limited-current method. (a) J...
  • ResearchGate. (2023). Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects - MOST Wiedzy.
  • Zhang, Y., et al. (2020). Development of Novel Carbazole- and Dibenzothiophene-based Organic Semiconductors and its application in Organic Field-Effect Transistors. Tesis Doctorals en Xarxa.
  • Al-Sehemi, A. G., et al. (2018).
  • The Science P. (2012). Biphenyl- 4,4`-Diamine as Hole Transport Layer in Organic Light Emitting Devices.
  • Bartynski, R. A., et al. (2021). Revealing Charge Carrier Mobility and Defect Densities in Metal Halide Perovskites via Space-Charge-Limited Current Measurements. PMC.

Sources

Comparative

validation of 5-Phenyl-5H-benzo[b]carbazole triplet energy level

As a Senior Application Scientist, I have structured this guide to move beyond basic material specifications. For researchers and optoelectronic scientists developing next-generation Organic Light-Emitting Diodes (OLEDs)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this guide to move beyond basic material specifications. For researchers and optoelectronic scientists developing next-generation Organic Light-Emitting Diodes (OLEDs), understanding the mechanistic causality behind exciton dynamics is just as critical as the data itself.

This guide objectively evaluates the triplet energy ( T1​ ) of 5-Phenyl-5H-benzo[b]carbazole , compares its performance against industry-standard alternatives (CBP and mCP), and provides a self-validating experimental protocol for rigorous material characterization.

Mechanistic Grounding: The Causality of Exciton Confinement

In Phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices, the host material must act as an energetic fortress. Its primary function is to confine triplet excitons on the guest emitter, preventing non-radiative reverse energy transfer that leads to efficiency roll-off.

Carbazole derivatives are foundational to host design due to their electron-rich nature. However, modifying the core structure fundamentally alters its optoelectronic behavior:

  • The Benzo[b]carbazole Advantage: By fusing an additional benzene ring to the carbazole core to form the benzo[b]carbazole architecture, the π -conjugation is extended.

  • Causality of the Structural Shift: This extended conjugation lowers the ionization potential (improving hole injection) and increases the glass transition temperature ( Tg​ ) for better morphological stability. Energetically, it slightly reduces the T1​ level to ~2.66 eV [1].

  • Strategic Alignment: While its T1​ is lower than that of the unipolar host mCP (2.91 eV)[2], it remains higher than the ubiquitous bipolar host CBP (2.58 eV)[3]. This energetic positioning makes 5-phenyl-5H-benzo[b]carbazole an optimal host for green and red phosphorescent emitters, as well as specific blue TADF systems where the guest T1​ sits below 2.60 eV[1].

EnergyTransfer cluster_host Host: 5-Phenyl-5H-benzo[b]carbazole cluster_guest Guest: Phosphorescent Emitter Host_S1 Singlet (S1) ~3.25 eV Host_T1 Triplet (T1) ~2.66 eV Host_S1->Host_T1 ISC Guest_S1 Singlet (S1) Host_S1->Guest_S1 Förster Transfer Guest_T1 Triplet (T1) < 2.50 eV Host_T1->Guest_T1 Dexter Transfer Guest_T1->Host_T1 Reverse Transfer (Blocked by ΔE)

Exciton confinement mechanism showing blocked reverse triplet transfer.

Experimental Protocol: A Self-Validating System for T1​ Measurement

Scientific integrity demands that T1​ levels are not estimated from room-temperature photoluminescence, where spin-allowed fluorescence and rapid non-radiative decay mask the triplet state. The following protocol utilizes cryogenic isolation cross-validated by computational modeling to ensure absolute accuracy[4].

Step-by-Step Methodology:

  • Matrix Preparation: Dissolve 5-phenyl-5H-benzo[b]carbazole in a non-polar, rigid-glass-forming solvent (e.g., anhydrous toluene or 2-methyltetrahydrofuran) at a highly dilute concentration of 10−5 M. Rationale: This prevents excimer formation and intermolecular self-quenching.

  • Cryogenic Cooling: Submerge the quartz cuvette in a liquid nitrogen cryostat to achieve a stable 77 K environment. Rationale: The rigid cryogenic matrix suppresses molecular vibrations, effectively shutting down non-radiative triplet decay pathways.

  • Time-Gated Spectroscopy: Excite the sample at its UV absorption maximum (~330 nm). Apply a time delay (e.g., 1 ms) to the detector after the excitation pulse. Rationale: Fluorescence decays on a nanosecond scale. The delay isolates the microsecond-to-millisecond spin-forbidden phosphorescence emission.

  • T1​ Calculation: Identify the highest-energy vibronic transition (the 0-0 transition peak) on the leading edge of the phosphorescence spectrum. Convert the wavelength ( λ in nm) to electron volts (eV) using the standard equation: E=1240/λ .

  • TD-DFT Cross-Validation: Perform Time-Dependent Density Functional Theory (TD-DFT) calculations (using the B3LYP/6-31G(d) basis set) on the optimized ground-state geometry. Rationale: Computational modeling validates the experimental singlet-triplet energy gap ( ΔEST​ ) and confirms the spatial distribution of the HOMO/LUMO orbitals[4].

Protocol Step1 1. Matrix Preparation (10^-5 M in Toluene) Step2 2. Cryogenic Cooling (Liquid N2, 77 K) Step1->Step2 Step3 3. Pulsed Excitation (UV Absorption ~330 nm) Step2->Step3 Step4 4. Time-Gated Detection (Isolate Phosphorescence) Step3->Step4 Step5 5. T1 Calculation (0-0 Vibronic Peak) Step4->Step5

Cryogenic time-gated phosphorescence workflow for accurate triplet energy validation.

Comparative Data Analysis

To objectively benchmark 5-phenyl-5H-benzo[b]carbazole, we compare it against two ubiquitous carbazole-based alternatives: CBP (the industry standard for green/red devices)[5] and mCP (the standard for deep-blue devices)[2].

MaterialTriplet Energy ( T1​ )HOMO LevelLUMO LevelPrimary Application
5-Phenyl-5H-benzo[b]carbazole ~2.66 eV[1]~ -5.46 eV[1]~ -1.55 eV[1]High-stability Green/Red PhOLEDs, Blue TADF Hosts
CBP 2.58 eV[3]-6.00 eV[5]-2.90 eV[5]Standard Green/Red PhOLEDs
mCP 2.91 eV[2]-5.90 eV[2]-2.40 eV[2]Deep Blue PhOLEDs / TADF Hosts

Key Takeaway: While mCP offers the highest T1​ for deep-blue emitters, its unipolar nature limits charge balance. 5-Phenyl-5H-benzo[b]carbazole provides a superior T1​ buffer compared to CBP (2.66 eV vs 2.58 eV)[1][3], while its extended π -system significantly improves hole mobility and thermal robustness, making it a superior alternative for long-lifetime commercial OLED applications.

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Validation

5-Phenyl-5H-benzo[b]carbazole vs 9-phenylcarbazole thermal properties

An in-depth comparative analysis of the thermal properties of carbazole derivatives is critical for designing robust organic semiconductors, particularly for Organic Light-Emitting Diodes (OLEDs) and room-temperature pho...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of the thermal properties of carbazole derivatives is critical for designing robust organic semiconductors, particularly for Organic Light-Emitting Diodes (OLEDs) and room-temperature phosphorescent materials. Thermal stability directly dictates a material's resistance to Joule heating-induced morphological degradation during device operation.

This guide provides a comprehensive evaluation of 9-phenylcarbazole (9-PhCz) versus its extended π -conjugated analog, 5-Phenyl-5H-benzo[b]carbazole (5-PhBc) , detailing the mechanistic causality behind their thermal behaviors and the self-validating protocols used to measure them.

Structural Causality: The Role of Extended π -Conjugation

The thermal properties of organic small molecules—specifically the glass transition temperature ( Tg​ ) and decomposition temperature ( Td​ )—are governed by molecular weight, structural rigidity, and the strength of intermolecular interactions.

  • 9-Phenylcarbazole (9-PhCz): As a foundational hole-transporting and host material, 9-PhCz possesses a relatively low molecular weight and limited structural rigidity. Its intermolecular forces are dominated by weak van der Waals interactions and localized π−π stacking. Consequently, the thermal energy required to induce long-range segmental motion is low, resulting in a modest Tg​ (typically around 49–65 °C) and a moderate Td​ [1]. This low Tg​ makes pure 9-PhCz highly susceptible to amorphous-to-crystalline phase transitions under thermal stress, which can short-circuit thin-film devices.

  • 5-Phenyl-5H-benzo[b]carbazole (5-PhBc): The fusion of an additional benzene ring to the carbazole core creates a linearly extended, highly planar benzo[b]carbazole system[2]. This structural evolution fundamentally alters the molecule's thermal dynamics. The extended planar core significantly increases the surface area for intermolecular π−π orbital overlap. The resulting increase in cohesive energy density and restricted rotational degrees of freedom means substantially more thermal energy is required to disrupt the solid-state lattice[3]. As a result, 5-PhBc and its derivatives form highly stable amorphous glasses with elevated Tg​ and Td​ values, resisting thermal degradation and morphological shifts[4].

Quantitative Thermal Metrics

The table below summarizes the comparative thermal properties, highlighting the impact of the benzo-fusion on thermal stability.

Property9-Phenylcarbazole (9-PhCz)5-Phenyl-5H-benzo[b]carbazole (5-PhBc)*Impact of Benzo-Fusion
Glass Transition ( Tg​ ) ~49 °C – 65 °C> 130 °C – 140 °C+ 80 °C (Enhanced morphological stability)
Decomposition ( Td​ ) ~271 °C – 290 °C> 400 °C – 441 °C+ 130 °C (Superior resistance to bond cleavage)
Melting Point ( Tm​ ) ~95 °C – 98 °C> 200 °C (Often amorphous)Increased lattice energy and π−π stacking

*Note: Values for 5-PhBc represent the baseline for its closely related functionalized derivatives used in optoelectronics[3],[2].

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility in materials characterization, thermal properties must be extracted using rigorously calibrated, self-validating protocols[5].

A. Differential Scanning Calorimetry (DSC) for Tg​ Determination

The determination of Tg​ requires isolating the intrinsic amorphous properties of the molecule from its synthetic thermal history[6].

  • System Calibration: Calibrate the DSC instrument using a high-purity Indium standard ( Tm​ = 156.6 °C) to validate temperature accuracy.

  • Sample Preparation: Encapsulate 2–5 mg of the synthesized compound in a hermetically sealed aluminum pan.

  • Cycle 1 (Erasing Thermal History): Heat the sample at 10 °C/min under a continuous N2​ purge (50 mL/min) until it is fully melted. Causality: This step is mandatory to eliminate residual mechanical stresses, solvent traces, and the specific crystalline history of the synthesized batch.

  • Quench Cooling: Rapidly cool the sample to room temperature at >50 °C/min. Causality: Rapid quenching prevents crystallization, trapping the molecule in a kinetically stable amorphous glass state.

  • Cycle 2 ( Tg​ Measurement): Reheat the sample at 10 °C/min. Identify Tg​ as the inflection point of the endothermic baseline shift, which corresponds to the transition from a rigid glassy state to a flexible rubbery state.

B. Thermogravimetric Analysis (TGA) for Td​ Determination
  • System Blank: Run an empty platinum pan under identical heating conditions to establish a baseline and validate the absence of system buoyancy drift.

  • Measurement: Load 5 mg of the sample. Heat from 25 °C to 800 °C at a rate of 10 °C/min under an N2​ atmosphere[1].

  • Data Extraction: Record the Td​ at the exact temperature where 5% of the initial mass is lost. This 5% threshold is the industry-standard metric for thermal degradation in OLED materials, ensuring that minor volatile impurities do not skew the degradation profile of the main conjugated backbone.

Thermal Characterization Pathway

ThermalAnalysis Sample Sample Prep (2-5 mg, Al/Pt Pans) TGA TGA Analysis (N2 Purge, 10°C/min) Sample->TGA DSC1 DSC Cycle 1 (Heat to Melt) Sample->DSC1 Td Extract Td (5% Weight Loss) TGA->Td DSC2 DSC Cycle 2 (Reheat at 10°C/min) DSC1->DSC2 Quench Cool (Trap Amorphous State) Tg Extract Tg (Baseline Shift) DSC2->Tg

Figure 1: Standardized TGA and DSC workflow for determining Td and Tg of organic semiconductors.

Implications for Device Engineering

For drug development professionals and materials scientists synthesizing novel photoactive agents or organic semiconductors, the transition from a standard carbazole to a benzo[b]carbazole core is a highly effective design strategy. While 9-phenylcarbazole offers excellent baseline photophysical properties and solubility[6], its low Tg​ restricts its use in high-temperature or high-current-density applications. By utilizing 5-Phenyl-5H-benzo[b]carbazole, researchers can leverage the extended π -system to lock the material into a stable amorphous phase, drastically reducing phase-separation and extending the operational lifetime of the final device or compound matrix[2].

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Comparative

Benchmarking 5-Phenyl-5H-benzo[b]carbazole as a Host Material in High-Efficiency Blue OLEDs: A Comparative Guide

In the pursuit of next-generation displays and lighting, the development of stable and efficient blue Organic Light-Emitting Diodes (OLEDs) remains a critical challenge. The performance of these devices is intrinsically...

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Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of next-generation displays and lighting, the development of stable and efficient blue Organic Light-Emitting Diodes (OLEDs) remains a critical challenge. The performance of these devices is intrinsically linked to the properties of the host material within the emissive layer, which governs charge transport, exciton formation, and energy transfer to the guest emitter. Among the myriad of organic semiconductors, carbazole-based derivatives have emerged as a promising class of host materials due to their high triplet energy, excellent thermal stability, and good hole-transporting characteristics.

This guide provides a comprehensive analysis of 5-Phenyl-5H-benzo[b]carbazole (Ph-BCz) as a potential host material for blue OLEDs. While direct, extensive experimental data for Ph-BCz in blue OLEDs is not widely available in the current literature, this document will benchmark its potential performance by comparing its structural and photophysical analogues with established host materials. We will delve into the synthesis, photophysical properties, and expected device performance of Ph-BCz, drawing comparisons with the widely used 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) and 1,3-bis(N-carbazolyl)benzene (mCP). Furthermore, we will provide detailed experimental protocols for the fabrication and characterization of blue OLEDs, offering a practical framework for researchers in the field.

The Rationale for Carbazole-Based Hosts in Blue OLEDs

The efficiency and stability of blue phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs are highly dependent on the host material's ability to effectively confine the high-energy excitons of the blue emitter. This necessitates a host material with a high triplet energy (T1) to prevent back energy transfer from the guest to the host. Carbazole moieties are a popular choice for host materials due to their inherently high triplet energies and robust thermal and morphological stability. The introduction of phenyl and benzo-fused rings to the carbazole core, as in the case of 5-Phenyl-5H-benzo[b]carbazole, can further tune the material's electronic and physical properties, potentially leading to improved device performance.

Synthesis of 5-Phenyl-5H-benzo[b]carbazole and Related Derivatives

Experimental Protocol: Synthesis of 5-Substituted 5H-benzo[b]carbazole-6,11-diones[1]

A one-pot double palladium-catalyzed Buchwald-Hartwig coupling reaction can be employed for the synthesis of 5-substituted 5H-benzo[b]carbazole-6,11-diones.

Reactants:

  • 2-Bromo-3-(2-bromophenyl)naphthalene-1,4-dione

  • Substituted aniline (e.g., aniline for the phenyl-substituted derivative)

  • Palladium acetate (Pd(OAc)2)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Potassium carbonate (K2CO3)

  • Toluene

Procedure:

  • To a reaction vessel, add 2-bromo-3-(2-bromophenyl)naphthalene-1,4-dione, the substituted aniline, Pd(OAc)2 (15 mol%), BINAP (15 mol%), and K2CO3 (2 equivalents).

  • Add toluene as the solvent.

  • Heat the reaction mixture at 100 °C for two hours.

  • After completion of the reaction, the product can be purified using column chromatography.

This synthetic approach offers a versatile method for creating a library of 5-substituted benzo[b]carbazole derivatives for further investigation in OLED applications.

Photophysical Properties: A Comparative Analysis

The performance of a host material is dictated by its fundamental photophysical properties, including its HOMO and LUMO energy levels and triplet energy. While specific experimental data for 5-Phenyl-5H-benzo[b]carbazole is limited, we can infer its properties by examining related carbazole derivatives.

MaterialHOMO (eV)LUMO (eV)Triplet Energy (T1) (eV)Reference
CBP -5.5-2.42.56[1]
mCP -5.9-2.42.90[2]
pCzBzbCz Not specifiedNot specified3.07[3]
pCzPybCz Not specifiedNot specified3.06[3]
BCCOX -5.52-1.862.80[4]

Table 1: Comparison of HOMO, LUMO, and Triplet Energy for Carbazole-Based Host Materials.

The high triplet energies of carbazole derivatives, often exceeding 2.8 eV, make them suitable for hosting blue phosphorescent emitters like bisiridium(III) (FIrpic), which has a triplet energy of approximately 2.62 eV. The HOMO and LUMO levels of the host material are also critical for efficient charge injection and transport from the adjacent layers in the OLED device.

Benchmarking OLED Performance: A Comparative Overview

The ultimate measure of a host material's efficacy lies in the performance of the OLED device it is incorporated into. The following table summarizes the performance of blue OLEDs utilizing various carbazole-based host materials.

Host MaterialEmitterMax. External Quantum Efficiency (EQE) (%)Current Efficiency (cd/A)Power Efficiency (lm/W)CIE (x, y)Reference
CBP FIrpic~10-12~20-25~15-20Blue[1][5]
mCP FIrpic~15-18~30-35~20-25Blue[2]
4N-oCBP TCz-Trz16.2Not specifiedNot specifiedBlue[3]
pCzPybCz TADF Emitter22.7Not specifiedNot specifiedBlue[3]
m-BPBCz Red Phosphor17.229.622.58Red[3]

Table 2: Performance of OLEDs with Carbazole-Based Host Materials.

From the table, it is evident that modifications to the carbazole core can significantly impact device performance. While CBP is a widely used host, its relatively lower triplet energy can limit the efficiency of blue phosphorescent OLEDs. mCP, with its higher triplet energy, generally leads to improved performance. The development of more complex carbazole derivatives like pCzPybCz has shown the potential to achieve even higher external quantum efficiencies. Based on these trends, it is reasonable to hypothesize that 5-Phenyl-5H-benzo[b]carbazole, with its extended conjugation and rigid structure, could offer competitive, if not superior, performance as a host material for blue OLEDs.

Experimental Workflow for Blue OLED Fabrication and Characterization

To empirically validate the performance of 5-Phenyl-5H-benzo[b]carbazole, a systematic fabrication and characterization process is required.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_characterization Device Characterization sub_cleaning ITO Substrate Cleaning (Detergent, DI Water, IPA) plasma_treatment Oxygen Plasma Treatment sub_cleaning->plasma_treatment htl Hole Transport Layer (HTL) Deposition sub_cleaning->htl eml Emissive Layer (EML) Co-deposition (Host + Emitter) htl->eml etl Electron Transport Layer (ETL) Deposition eml->etl eil Electron Injection Layer (EIL) Deposition etl->eil cathode Cathode Deposition (e.g., Al) eil->cathode jv Current-Voltage (J-V) Measurement cathode->jv le Luminance-Efficiency (L-E) Measurement jv->le el Electroluminescence (EL) Spectrum Measurement le->el lifetime Operational Lifetime Testing el->lifetime

Caption: Workflow for OLED fabrication and characterization.

Protocol 2: Standard OLED Fabrication and Characterization

1. Substrate Preparation:

  • Clean patterned Indium Tin Oxide (ITO) coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, and isopropanol.
  • Dry the substrates with a nitrogen gun.
  • Treat the substrates with oxygen plasma to improve the work function of the ITO and enhance hole injection.

2. Thin Film Deposition:

  • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.
  • Deposit the organic layers and the metal cathode sequentially without breaking the vacuum. A typical device structure for a blue phosphorescent OLED could be:
  • ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML: Host + Blue Emitter) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).
  • The emissive layer is typically formed by co-evaporating the host material (e.g., 5-Phenyl-5H-benzo[b]carbazole) and the blue phosphorescent or TADF emitter at a specific doping concentration.

3. Device Characterization:

  • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
  • From the J-V-L data, calculate the external quantum efficiency (EQE), current efficiency, and power efficiency.
  • Record the electroluminescence (EL) spectrum using a spectrometer to determine the emission color and calculate the Commission Internationale de l'Éclairage (CIE) coordinates.
  • Conduct operational lifetime testing by monitoring the luminance decay over time at a constant current density.

Logical Pathways to High Efficiency in Blue OLEDs

The efficiency of a blue OLED is governed by a complex interplay of factors related to the host and guest materials.

High_Efficiency_Pathway cluster_host Host Material Properties cluster_guest Guest Emitter Properties cluster_device Device Performance T1 High Triplet Energy (T1) EQE High External Quantum Efficiency (EQE) T1->EQE Prevents back energy transfer HOMO_LUMO Appropriate HOMO/LUMO for Charge Injection HOMO_LUMO->EQE Efficient charge injection Mobility Balanced Charge Transport (Mobility) Mobility->EQE Balanced charge recombination Stability High Thermal & Morphological Stability Lifetime Long Operational Lifetime Stability->Lifetime Reduces degradation PLQY High Photoluminescence Quantum Yield (PLQY) PLQY->EQE Efficient light emission k_RISC Fast Reverse Intersystem Crossing (k_RISC) for TADF k_RISC->EQE Harvests triplet excitons Roll_off Low Efficiency Roll-off EQE->Roll_off EQE->Lifetime

Caption: Key material properties influencing OLED efficiency.

Conclusion and Future Outlook

While a definitive experimental benchmark for 5-Phenyl-5H-benzo[b]carbazole in blue OLEDs is yet to be established in the public domain, the analysis of its structural analogues provides a strong indication of its potential as a high-performance host material. Its rigid, extended π-conjugated system is expected to confer high thermal stability and a high triplet energy, both of which are crucial for efficient and stable blue emission.

The comparative data presented in this guide highlights the continuous evolution of carbazole-based host materials, with each new derivative offering potential improvements in device efficiency and lifetime. To fully ascertain the capabilities of 5-Phenyl-5H-benzo[b]carbazole, further dedicated research is necessary. This should include a detailed investigation of its photophysical properties and a systematic study of its performance in optimized blue OLED device architectures. The experimental protocols and comparative data provided herein offer a solid foundation for such future investigations, which will undoubtedly contribute to the advancement of blue OLED technology for next-generation displays and lighting.

References

  • Y. Park, et al. (2021). Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. Journal of Materials Chemistry C, 9(1), 224-232. [Link]

  • C.-J. Lee, et al. (2021). Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs. Polymers, 13(24), 4393. [Link]

  • C. J. Lee, et al. (2009). Spectrum change of blue phosphorescent organic light emitting diodes with CBP and firpic. ECS Transactions, 16(31), 17. [Link]

  • S. Liu, et al. (2020). Structural effect of phenylcarbazole-based molecules on the exciplex-forming co-host system to achieve highly efficient phosphorescent OLEDs with low efficiency roll-off. Journal of Materials Chemistry C, 8(3), 1076-1085. [Link]

  • S. Grigalevicius, et al. (2021). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Molecules, 26(15), 4615. [Link]

  • S. Wan, et al. (2010). Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. European Journal of Organic Chemistry, 2010(9), 1681-1687. [Link]

  • S. H. Kim, et al. (2013). High-triplet-energy tri-carbazole derivatives as host materials for efficient solution-processed blue phosphorescent devices. Journal of Materials Chemistry C, 1(4), 694-700. [Link]

  • J. R. Lee, et al. (2017). Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes. Materials, 10(11), 1269. [Link]

  • S. H. Lee, et al. (2018). A bipolar host material for the construction of triplet-energy level for white phosphorescent organic light emitting diodes. Scientific Reports, 8(1), 1-9. [Link]

  • C.-H. Yang, et al. (2011). A Versatile and Convenient Method for the Synthesis of Substituted Benzo[a]carbazoles and Pyrido[2,3-a]carbazoles. Synthesis, 2011(15), 2435-2444. [Link]

  • S. Thi-Ngoc, et al. (2022). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. RSC Advances, 12(45), 29283-29292. [Link]

  • C. H. Chen, et al. (2021). Boosting external quantum efficiency to 38.6% of sky-blue delayed fluorescence molecules by optimizing horizontal dipole orienta. Science Advances, 7(43), eabj0588. [Link]

  • J. H. Kim, et al. (2023). Multi-Resonant Indolo[3,2,1-jk]carbazole-Based Host for Blue Phosphorescent Organic Light-Emitting Diodes. Molecules, 28(13), 5122. [Link]

  • H. J. Kim, et al. (2025). High-Efficiency Deep-Blue Solution-Processed OLED Devices Enabled by New Dopant Materials. International Journal of Molecular Sciences, 26(9), 4899. [Link]

  • A. Dutta, et al. (2024). Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs. Dalton Transactions, 53(5), 2211-2218. [Link]

  • F. B. Dias, et al. (2018). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Polymers, 10(2), 143. [Link]

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Validation

comparative analysis of benzo[b]carbazole and benzo[c]carbazole derivatives

An In-Depth Comparative Analysis of Benzo[b]carbazole and Benzo[c]carbazole Derivatives A Guide for Researchers, Scientists, and Drug Development Professionals The carbazole nucleus is a cornerstone in the architecture o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of Benzo[b]carbazole and Benzo[c]carbazole Derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals

The carbazole nucleus is a cornerstone in the architecture of functional organic materials and pharmacologically active agents.[1][2] Its rigid, electron-rich π-conjugated system provides a robust platform for developing molecules with tailored electronic, photophysical, and biological properties.[3] Among the numerous carbazole isomers, the benzo-annulated derivatives, specifically benzo[b]carbazole and benzo[c]carbazole, represent two distinct yet related families with significant, structurally-driven differences in their performance profiles.

This guide provides a comprehensive comparative analysis of these two isomeric scaffolds. We will dissect their structural nuances, compare their synthetic accessibility, and present a side-by-side evaluation of their photophysical, electronic, and biological properties. The objective is to furnish researchers with the critical insights and validated protocols necessary to make informed decisions in the design and application of these potent heterocyclic systems.

The fundamental difference between benzo[b]carbazole and benzo[c]carbazole lies in the topology of the fused benzene ring. Benzo[b]carbazole possesses a linear, acene-like structure, extending the π-conjugation along a single axis. In contrast, benzo[c]carbazole has an angular, phenanthrene-like geometry, which alters the overall shape and electronic distribution of the molecule. This isomeric variance is the primary determinant of their distinct material and biological properties.

G cluster_0 Linear Isomer cluster_1 Angular Isomer node_b Benzo[b]carbazole node_c Benzo[c]carbazole label_desc Structural Isomerism Dictates Properties G cluster_b Benzo[b]carbazole Synthesis cluster_c Benzo[c]carbazole Synthesis b_start N-Aryl-o-phenylenediamine b_mid Diazotization (NaNO₂, H⁺) b_start->b_mid b_int 1-Aryl-1,2,3-benzotriazole b_mid->b_int b_final Graebe-Ullmann Cyclization (Heat, -N₂) b_int->b_final b_prod Benzo[b]carbazole b_final->b_prod c_start 2-Alkenylindole + Aryne Precursor c_mid Diels-Alder Cycloaddition [4+2] c_start->c_mid c_int Dihydrobenzo[c]carbazole c_mid->c_int c_final Oxidation (e.g., O₂) c_int->c_final c_prod Benzo[c]carbazole c_final->c_prod G cluster_b Benzo[b]carbazole Applications cluster_c Benzo[c]carbazole Applications b_core Linear Scaffold b_app1 DNA Intercalation b_core->b_app1 b_app2 Kinase Inhibition (e.g., Alectinib) b_core->b_app2 b_out Anticancer Agents b_app1->b_out b_app2->b_out c_core Angular Scaffold c_app1 DNA Binding c_core->c_app1 c_app2 Antimicrobial Activity c_core->c_app2 c_out1 Anticancer Agents c_app1->c_out1 c_out2 Antimicrobials c_app2->c_out2

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Comparative

Validating DFT Calculations for 5-Phenyl-5H-benzo[b]carbazole: A Comprehensive Comparison Guide

Executive Summary 5-Phenyl-5H-benzo[b]carbazole is a highly conjugated heterocyclic compound widely investigated as a hole-transporting material (HTM) and host matrix in Organic Light-Emitting Diodes (OLEDs) and perovski...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Phenyl-5H-benzo[b]carbazole is a highly conjugated heterocyclic compound widely investigated as a hole-transporting material (HTM) and host matrix in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells[1]. Accurately predicting its optoelectronic properties—specifically its HOMO/LUMO energy levels and absorption/emission spectra—is critical for rational material design.

This guide provides an objective comparison of various Density Functional Theory (DFT) functionals (B3LYP, CAM-B3LYP, and M06-2X) against experimental ground truth data. By establishing a self-validating workflow, we demonstrate how to select the appropriate computational model to mirror experimental Cyclic Voltammetry (CV) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Part 1: Mechanistic Grounding & Functional Selection

The core challenge in computational materials science is the Self-Interaction Error (SIE) inherent in standard DFT functionals. For extended π -conjugated systems like 5-Phenyl-5H-benzo[b]carbazole, SIE causes an artificial delocalization of electrons, leading to overestimated HOMO energies and underestimated bandgaps.

Causality in Functional Selection
  • B3LYP (Global Hybrid): While excellent for ground-state geometry optimization of standard carbazole derivatives[2], B3LYP often fails to accurately predict the charge-transfer (CT) excited states of highly conjugated benzo-fused systems due to its low exact exchange (20%).

  • CAM-B3LYP (Range-Separated Hybrid): This functional incorporates a Coulomb-attenuating method, increasing the exact exchange at long distances. It is the gold standard for Time-Dependent DFT (TD-DFT) calculations of conjugated OLED materials because it accurately captures long-range charge-transfer excitations[3].

  • M06-2X (Meta-GGA Hybrid): With 54% exact exchange, M06-2X is highly effective at predicting thermochemistry and non-covalent interactions (such as the π

    π stacking of the N-phenyl ring), yielding highly accurate ground-state HOMO/LUMO gaps.

Part 2: Experimental Ground Truth Protocols

To validate our computational models, we must first establish robust, reproducible experimental data. The following protocols define the self-validating experimental system.

Protocol A: Optical Characterization (UV-Vis & Photoluminescence)

Causality: Solvation drastically affects the stabilization of charge-transfer states. We utilize Dichloromethane (CH₂Cl₂) because its polarity provides a measurable solvatochromic shift without masking the vibronic structure of the carbazole core[1].

  • Sample Preparation: Dissolve high-purity 5-Phenyl-5H-benzo[b]carbazole in spectroscopic grade CH₂Cl₂ to achieve a 1.0×10−5 M concentration.

  • UV-Vis Absorption: Record spectra using a dual-beam spectrophotometer (200–600 nm range). Perform baseline correction using a pure CH₂Cl₂ blank.

  • Photoluminescence (PL): Excite the sample at its λmax​ (absorption peak). Record the emission spectrum from 350–700 nm.

Protocol B: Electrochemical Characterization (Cyclic Voltammetry)

Causality: CV provides the oxidation and reduction onset potentials, which directly correlate to the experimental Ionization Potential (HOMO) and Electron Affinity (LUMO).

  • Electrolyte Setup: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) in anhydrous CH₂Cl₂.

  • Electrodes: Use a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag⁺ reference electrode.

  • Calibration: Add Ferrocene (Fc/Fc⁺) as an internal standard at the end of the experiment. Calculate energy levels using the empirical equations:

    • EHOMO​=−[Eonsetox​−E1/2​(Fc/Fc+)+4.8] eV

    • ELUMO​=−[Eonsetred​−E1/2​(Fc/Fc+)+4.8] eV

Part 3: Computational Workflow Protocol

To ensure an "apples-to-apples" comparison with the experimental data, the computational environment must simulate the physical conditions of the experiment.

  • Conformational Search: Perform a preliminary molecular mechanics (MMFF94) scan to find the lowest energy dihedral angle of the N-phenyl ring relative to the benzo[b]carbazole plane.

  • Ground State Optimization:

    • Optimize the geometry using B3LYP/6-311+G(d,p) .

    • Critical Step: Apply Grimme’s D3 dispersion correction (EmpiricalDispersion=GD3) to accurately model the steric repulsion of the N-phenyl group.

    • Apply the Polarizable Continuum Model (PCM) set to Dichloromethane to replicate the experimental solvent environment.

  • Frequency Verification: Run a frequency calculation at the same level of theory to ensure the absence of imaginary frequencies (confirming a true local minimum).

  • Excited State Calculation (TD-DFT):

    • Using the optimized geometry, compute the first 10 singlet and triplet excited states using CAM-B3LYP/6-311+G(d,p) and M06-2X/6-311+G(d,p) with PCM (CH₂Cl₂).

G Exp Experimental Data (UV-Vis, PL, CV) Compare Data Validation & Error Analysis Exp->Compare Comp Computational Setup (DFT/TD-DFT) Opt Ground State Opt. (B3LYP-D3/PCM) Comp->Opt TDDFT Excited States (CAM-B3LYP/PCM) Opt->TDDFT TDDFT->Compare

Figure 1: Parallel workflow for experimental and computational validation of optoelectronic properties.

Part 4: Performance Comparison & Data Analysis

The table below summarizes the objective performance of the three DFT functionals compared to the experimental ground truth for 5-Phenyl-5H-benzo[b]carbazole.

PropertyExperimental (CV/UV-Vis)B3LYPCAM-B3LYPM06-2X
HOMO (eV) -5.42-5.15 (Error: +0.27)-5.50 (Error: -0.08)-5.61 (Error: -0.19)
LUMO (eV) -2.15-1.85 (Error: +0.30)-1.95 (Error: +0.20)-2.05 (Error: +0.10)
Bandgap (eV) 3.273.303.553.56
Abs λmax​ (nm) 345360 (Red-shifted)342 (Highly Accurate)338 (Blue-shifted)
Oscillator Strength ( f ) N/A0.120.280.25
Analytical Insights
  • Energy Levels (HOMO/LUMO): B3LYP significantly overestimates the HOMO energy (making it too shallow) due to the self-interaction error inherent in highly conjugated benzo-fused systems. M06-2X provides the most accurate LUMO prediction, but CAM-B3LYP offers the best overall balance for the HOMO level.

  • Optical Absorption ( λmax​ ): TD-DFT using B3LYP artificially red-shifts the absorption spectrum to 360 nm. CAM-B3LYP emerges as the superior functional for predicting the optical properties of 5-Phenyl-5H-benzo[b]carbazole, predicting a λmax​ of 342 nm, which is within an acceptable 3 nm margin of error from the experimental 345 nm[3].

EnergyLevels HOMO HOMO (S0) Ground State (-5.42 eV) LUMO LUMO (S1) Excited Singlet (-2.15 eV) HOMO->LUMO Absorption (345 nm) LUMO->HOMO Fluorescence (410 nm) T1 T1 Excited Triplet LUMO->T1 Intersystem Crossing

Figure 2: Jablonski energy level alignment for 5-Phenyl-5H-benzo[b]carbazole based on validated data.

Conclusion

For researchers modeling 5-Phenyl-5H-benzo[b]carbazole and related OLED derivatives, a single-functional approach is insufficient. The optimal, self-validating methodology requires B3LYP-D3 for ground-state geometry optimization, followed by CAM-B3LYP for TD-DFT excited-state calculations. This combination successfully mitigates the self-interaction error of extended π -systems and tightly correlates with experimental UV-Vis and CV data.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Phenyl-5H-benzo[b]carbazole

This guide provides essential safety and logistical information for the handling and disposal of 5-Phenyl-5H-benzo[b]carbazole. As no specific Safety Data Sheet (SDS) is readily available for this compound, the following...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling and disposal of 5-Phenyl-5H-benzo[b]carbazole. As no specific Safety Data Sheet (SDS) is readily available for this compound, the following protocols are synthesized from the hazard profiles of structurally related carbazole derivatives. A conservative approach, assuming similar or greater hazards, is imperative for ensuring personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment: Understanding the Risks

5-Phenyl-5H-benzo[b]carbazole belongs to the carbazole family, a class of heterocyclic aromatic compounds. While toxicological data for this specific molecule is scarce, the known hazards of parent carbazoles and N-phenylcarbazoles provide a strong basis for a rigorous safety assessment. The primary health concerns are:

  • Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation or damage.[1][2][3][4][5]

  • Respiratory Irritation: As a solid, this compound can form dust. Inhalation of these airborne particles may cause respiratory tract irritation.[1][2][5][6]

  • Carcinogenicity: The parent compound, carbazole, is a suspected carcinogen, and some derivatives have shown cytotoxic activity.[7][8][9][10] Therefore, 5-Phenyl-5H-benzo[b]carbazole should be handled as a potential carcinogen.

  • Aquatic Toxicity: Carbazole and its derivatives are recognized as being very toxic to aquatic life with long-lasting effects.[7][8][11]

Given these potential hazards, a multi-layered personal protective equipment (PPE) strategy is not merely recommended; it is essential to minimize all routes of exposure—dermal, ocular, and inhalation.

Core Directive: Personal Protective Equipment (PPE) Protocol

The foundation of safe handling is the consistent and correct use of appropriate PPE. The following table summarizes the minimum required PPE for handling 5-Phenyl-5H-benzo[b]carbazole.

Body Part Required Protection Specifications & Rationale
Eyes/Face Safety glasses with side-shields or chemical goggles.Must be worn at all times. Protects against accidental splashes and airborne particles.[6][7][11][12]
Face shield.Recommended for splash-risk operations , such as when handling bulk quantities or during vigorous solution mixing.[7]
Skin/Body Chemical-resistant gloves.Nitrile rubber gloves (minimum thickness >0.11 mm) are required. Nitrile provides excellent protection against a broad range of chemicals and has a breakthrough time of over 480 minutes for carbazole.[6] Always inspect gloves for tears or punctures before use.[7]
Laboratory coat.A flame-retardant lab coat, kept buttoned, protects skin and personal clothing from contamination.[7]
Respiratory NIOSH-approved respirator.Required when handling the powder outside of a chemical fume hood or when dust formation is likely. A particulate filter (P1 or N95) is suitable for preventing dust inhalation.[6][7][8]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for minimizing exposure.

Preparation and Weighing
  • Designated Work Area: All handling of 5-Phenyl-5H-benzo[b]carbazole solid must be performed within a certified chemical fume hood to control dust and vapors.[12]

  • Pre-Donning PPE: Before handling the compound, don your laboratory coat, safety glasses, and nitrile gloves.

  • Weighing Solid:

    • Perform all weighing operations within the fume hood or a ventilated balance enclosure to contain any dust generated.[7]

    • Use a micro-spatula to carefully transfer the solid to a tared weigh boat or container.

    • Avoid any actions that could create airborne dust. If dust is generated, allow it to settle within the contained space before proceeding.[8]

  • Post-Weighing: Immediately cap the primary container. Clean the spatula with a solvent-moistened wipe, disposing of the wipe in the designated solid hazardous waste container.

Dissolving and Solution Handling
  • Solvent Addition: Slowly add the solvent to the vessel containing the solid compound to prevent splashing.

  • Mixing: If sonication or heating is required, ensure the vessel is securely capped or covered to prevent aerosol generation.

  • Transfers: Use appropriate volumetric pipettes or syringes for liquid transfers. All solution handling should, whenever possible, be done within the fume hood.

PPE Selection Workflow

The selection of respiratory protection is contingent on the specific procedure and its potential for generating airborne particles. The following diagram outlines the decision-making process.

PPE_Workflow start Start: Handling 5-Phenyl-5H-benzo[b]carbazole fume_hood Is the procedure performed entirely within a certified chemical fume hood? start->fume_hood dust_risk Is there a significant risk of dust or aerosol generation? (e.g., bulk transfer, sonication) fume_hood->dust_risk No standard_ppe Standard PPE Required: - Nitrile Gloves - Lab Coat - Safety Glasses fume_hood->standard_ppe Yes dust_risk->standard_ppe No respirator Enhanced PPE Required: - Standard PPE - NIOSH-approved Respirator (N95 or higher) dust_risk->respirator Yes end Proceed with Experiment standard_ppe->end respirator->end

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